5-(methoxymethyl)-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(methoxymethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-8-2-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXPPKJKSSLZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40613976 | |
| Record name | 5-(Methoxymethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40613976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23159-59-3 | |
| Record name | 5-(Methoxymethyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23159-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methoxymethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40613976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxymethyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(methoxymethyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(methoxymethyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details a robust synthetic pathway, including the preparation of key intermediates and the final cyclization step. A thorough analysis of the characterization techniques required to confirm the structure and purity of the target molecule is presented, with expected data based on established principles and spectral data from closely related analogues. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel triazole derivatives.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to its prevalence in pharmaceuticals. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties[1][2]. The 5-(methoxymethyl) substituent introduces a flexible, polar side chain that can modulate the physicochemical properties of the parent triazole, potentially influencing its solubility, bioavailability, and target engagement. This guide focuses on a practical and efficient laboratory-scale synthesis and detailed characterization of this promising building block.
Synthetic Strategy: A Stepwise Approach
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial formation of a key hydrazide intermediate, followed by a cyclization reaction to construct the triazole ring. This approach is favored for its reliability and the commercial availability of the starting materials.
Figure 1: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2-Methoxyacetohydrazide
The initial step involves the formation of 2-methoxyacetohydrazide from a commercially available ester, methyl methoxyacetate, and hydrazine hydrate. This reaction is a classic nucleophilic acyl substitution at the carbonyl carbon of the ester.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and allows for a reaction temperature that facilitates the reaction without significant decomposition.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic attack of hydrazine on the ester carbonyl.
-
Excess Hydrazine Hydrate: While not always necessary, a slight excess of hydrazine hydrate can help drive the reaction to completion.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl methoxyacetate (1.0 eq.).
-
Add ethanol to dissolve the ester (approximately 5-10 mL per gram of ester).
-
Slowly add hydrazine hydrate (1.1 eq.) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude 2-methoxyacetohydrazide. This product is often of sufficient purity for the next step, or it can be recrystallized from a suitable solvent like ethanol or an ethanol/ether mixture.
Step 2: Cyclization to this compound
The final step is the cyclocondensation of 2-methoxyacetohydrazide with a one-carbon source to form the 1,2,4-triazole ring. Triethyl orthoformate is a common and effective reagent for this transformation[3]. The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization with the elimination of ethanol.
Causality Behind Experimental Choices:
-
Triethyl Orthoformate as C1 Source: Triethyl orthoformate serves as a convenient and reactive source of a single carbon atom required for the formation of the triazole ring. It also acts as a dehydrating agent, driving the reaction towards the cyclized product[4][5].
-
Neat Reaction or High-Boiling Solvent: The reaction is often carried out neat (without solvent) or in a high-boiling solvent to achieve the necessary temperature for cyclization.
-
Removal of Byproducts: The ethanol and water generated during the reaction are typically removed by distillation to drive the equilibrium towards the product.
Experimental Protocol:
-
In a round-bottom flask equipped with a distillation apparatus, combine 2-methoxyacetohydrazide (1.0 eq.) and triethyl orthoformate (1.5-2.0 eq.).
-
Heat the mixture to a gentle reflux (around 140-150 °C).
-
Ethanol will begin to distill off. Continue heating and collecting the distillate until no more ethanol is produced.
-
The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The excess triethyl orthoformate can be removed under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate, toluene) or by column chromatography on silica gel[6][7].
Characterization of this compound
Unambiguous characterization of the synthesized compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.
Sources
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- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Physicochemical Properties of 5-(methoxymethyl)-1H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 5-(methoxymethyl)-1H-1,2,4-triazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous therapeutic agents. This document collates available predicted data, infers properties from closely related analogues, and outlines the requisite experimental protocols for the definitive characterization of this molecule. A proposed synthetic route, detailed analytical methodologies, and safety considerations are also presented to provide a holistic view for laboratory application.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, which imparts a unique set of properties, including metabolic stability, hydrogen bonding capability, and the ability to act as a bioisostere for amide or ester groups. These characteristics have led to the successful development of a wide array of drugs with antifungal, anticancer, antiviral, and antibacterial activities. The subject of this guide, this compound, represents a functionalized member of this class, whose methoxymethyl substituent may influence its solubility, metabolic profile, and target engagement. A thorough understanding of its physicochemical properties is therefore a critical prerequisite for any drug discovery or development program.
Molecular and Predicted Physicochemical Properties
Table 1: Core Molecular and Predicted Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃O | ChemScene |
| Molecular Weight | 113.12 g/mol | ChemScene |
| Topological Polar Surface Area (TPSA) | 50.8 Ų | ChemScene |
| Predicted logP (XLogP3) | -0.0489 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
These predicted values suggest that this compound is a relatively polar molecule with good potential for aqueous solubility and the ability to participate in hydrogen bonding, which are often desirable traits for drug candidates.
Synthesis of this compound
A specific, published synthesis for this compound was not identified. However, a plausible and efficient route can be proposed based on established methods for 1,2,4-triazole synthesis, such as the Pellizzari or Einhorn-Brunner reactions. A highly relevant synthetic approach involves the cyclization of an appropriate imidate with hydrazine.
Proposed Synthetic Pathway
A logical approach would be the reaction of an imidate derived from methoxyacetonitrile with a hydrazine source. This method is known for its versatility in constructing substituted 1,2,4-triazoles.
"spectroscopic analysis of 5-(methoxymethyl)-1H-1,2,4-triazole"
An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(methoxymethyl)-1H-1,2,4-triazole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic methodologies for the characterization of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectroscopic output. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting not only expected data but also the underlying principles that govern the results. The protocols herein are designed as self-validating systems, ensuring robust and reproducible characterization. All claims are substantiated with authoritative references, providing a framework for rigorous scientific inquiry.
Introduction: The Significance of this compound
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substitution at the 5-position with a methoxymethyl group introduces a flexible, polar side chain that can significantly influence the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which are critical for biological interactions.
Accurate and unambiguous structural confirmation of this compound is paramount for any research or development application. Spectroscopic analysis provides the definitive fingerprint of the molecule. This guide establishes the expected spectroscopic signatures and the rationale behind them, creating a foundational reference for quality control, reaction monitoring, and structural elucidation.
Molecular Structure and Spectroscopic Implications
The structure of this compound presents several key features that are interrogated by different spectroscopic techniques:
-
The 1,2,4-Triazole Ring: A five-membered aromatic heterocycle containing three nitrogen atoms. Its aromaticity, proton environment (C3-H), and the tautomeric nature of the N1-H proton are key features for NMR.[3][4] The various C-N, C=N, and N-N bonds will give rise to characteristic vibrations in IR spectroscopy.[5][6]
-
The Methoxymethyl Group (-CH₂OCH₃): This side chain contains three distinct proton environments: the methylene protons (-CH₂-), the methyl protons (-CH₃), and the ether linkage (C-O-C). Each will produce a unique signal in NMR and IR spectra.
-
Tautomerism: Like many 1,2,4-triazoles, this compound can exist in different tautomeric forms, primarily the 1H and 2H forms, with the 4H tautomer being the least abundant.[3][4] The predominant form in a given solvent can influence chemical shifts, particularly for the ring protons and carbons. Computational and experimental studies often show the 1H form to be the most stable for many substituted 1,2,4-triazoles.[3] This guide will assume the analysis of the 1H tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the connectivity of all atoms.
Expertise & Causality: Why We Expect These Signals
The predicted chemical shifts are based on data from structurally similar compounds, such as ethyl this compound-3-carboxylate, and fundamental principles of NMR.[7] The electron-withdrawing nature of the triazole ring will shift the attached methylene protons downfield, while the electronegative oxygen atom will shift both the methylene and methyl protons of the side chain downfield relative to a simple alkane.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.
-
Triazole C3-H Proton: This lone proton on the aromatic ring is expected to appear as a singlet in the downfield region (δ 8.0-8.5 ppm) due to the deshielding effect of the heterocyclic ring currents.
-
Methylene Protons (-CH₂-): These protons are adjacent to both the triazole ring and the ether oxygen. This environment causes a significant downfield shift, and they are expected to appear as a sharp singlet around δ 4.6 ppm.[7]
-
Methyl Protons (-OCH₃): These protons are attached to the oxygen atom and will appear as a distinct singlet, typically around δ 3.3-3.4 ppm.[7]
-
Triazole N1-H Proton: This proton is acidic and its signal is often broad due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange with the solvent. Its chemical shift is highly dependent on the solvent and concentration, but it is typically observed far downfield (δ 13.0-15.0 ppm).[7]
¹³C NMR Spectroscopy Analysis
The carbon NMR spectrum reveals the chemical environment of each carbon atom.
-
Triazole Carbons (C3 & C5): The two carbons within the triazole ring are in a deshielded environment and are expected to resonate at high chemical shifts. Based on analogs, C5 (attached to the methoxymethyl group) and C3 could appear in the range of δ 150-165 ppm.[7]
-
Methylene Carbon (-CH₂-): This carbon is attached to the electronegative oxygen and the triazole ring, leading to a downfield shift expected around δ 65-70 ppm.[7]
-
Methyl Carbon (-OCH₃): The methyl carbon of the ether group is in a relatively standard environment and is expected to appear around δ 58-60 ppm.[7]
Data Presentation: Predicted NMR Data
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale / Notes |
| Triazole N-H | 13.0 - 15.0 (broad s) | - | Highly solvent and concentration dependent. May exchange with D₂O. |
| Triazole C3-H | 8.0 - 8.5 (s) | 150 - 160 | Aromatic proton on an electron-deficient ring. |
| -CH₂- | ~4.6 (s) | 65 - 70 | Deshielded by adjacent ring and oxygen atom. |
| -OCH₃ | ~3.3 (s) | 58 - 60 | Standard chemical shift for a methoxy group. |
| Triazole C5 | - | 160 - 165 | Carbon attached to the substituent. |
Predicted shifts are based on DMSO-d₆ as the solvent.[7]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Use the residual solvent peak as the primary internal reference (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[8]
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled sequence.
-
A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.
Expertise & Causality: Predicting Fragmentation
The fragmentation of the 1,2,4-triazole ring is a well-studied process. Under Electron Ionization (EI), a common fragmentation pathway involves the loss of hydrogen cyanide (HCN) or a molecule of nitrogen (N₂).[9] The methoxymethyl side chain also provides a likely point of cleavage. Electrospray Ionization (ESI), a softer technique, will primarily yield the protonated molecular ion [M+H]⁺.
Expected Mass Spectrum
-
Molecular Formula: C₄H₇N₃O
-
Molecular Weight: 113.12 g/mol
-
High-Resolution MS (HRMS): The exact mass of the protonated molecule [M+H]⁺ would be calculated as 114.0662. This value is crucial for confirming the elemental composition.
-
Key Fragments (EI-MS):
-
[M]⁺: The molecular ion at m/z 113.
-
[M - CH₃O]⁺: Loss of the methoxy radical (•OCH₃) leading to a fragment at m/z 82.
-
[M - CH₂O]⁺: Loss of formaldehyde from a rearrangement, leading to a fragment at m/z 83.
-
Ring Cleavage: Fragments corresponding to the loss of N₂ (m/z 85) or HCN (m/z 86) are characteristic of the triazole ring.[9]
-
Data Presentation: Predicted Mass Spectrometry Data
| Ion / Fragment | Predicted m/z (ESI) | Predicted m/z (EI) | Description |
| [M+H]⁺ | 114.0662 | - | Protonated molecular ion (primary peak in ESI positive mode). |
| [M-H]⁻ | 112.0520 | - | Deprotonated molecular ion (primary peak in ESI negative mode). |
| [M]⁺ | - | 113 | Molecular ion peak in EI. |
| [M - OCH₃]⁺ | - | 82 | Loss of the methoxy radical. |
| [M - N₂]⁺ | - | 85 | Characteristic loss of nitrogen from the triazole ring. |
Experimental Protocol: Mass Spectrometry Analysis (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[9]
-
Chromatographic Conditions (for sample introduction):
-
Column: A standard C18 column (e.g., 2.1 x 50 mm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for positive ion mode.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Ion Source: ESI, Positive polarity.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Set to a temperature of ~300-350 °C and a flow rate of 8-12 L/min.[9]
-
-
Data Analysis: Identify the peak corresponding to the compound's retention time in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to find the m/z of the parent ion ([M+H]⁺) and any in-source fragments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for rapidly confirming the presence of key functional groups.
Expertise & Causality: Assigning Vibrational Modes
The IR spectrum will be a composite of the vibrations from the triazole ring and the methoxymethyl side chain. The N-H stretch of the triazole ring is typically a broad band due to hydrogen bonding.[10] The C-O stretch of the ether and the various C-H stretches are also highly characteristic. Aromatic C=N and C=C stretching vibrations within the ring will appear in the fingerprint region.[6][11]
Data Presentation: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3100 - 3300 | Medium, Broad | Triazole Ring N-H |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Triazole Ring C-H |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | -CH₂- and -CH₃ |
| C=N Stretch | 1500 - 1600 | Medium | Triazole Ring |
| C-N Stretch | 1250 - 1350 | Medium-Strong | Triazole Ring |
| C-O Stretch (Ether) | 1050 - 1150 | Strong | -CH₂-O-CH₃ |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: With the ATR crystal clean and empty, run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare them to the expected values to confirm the presence of the required functional groups.
Integrated Spectroscopic Workflow
No single technique provides a complete picture. True structural verification is achieved by integrating the data from multiple spectroscopic methods. The workflow below illustrates a logical, self-validating process for the characterization of this compound.
Caption: Integrated workflow for structural verification.
Conclusion
The spectroscopic characterization of this compound is a systematic process that relies on the complementary nature of NMR, MS, and IR techniques. By understanding the underlying principles that dictate the spectroscopic output of the triazole ring and its methoxymethyl substituent, researchers can confidently verify the structure and purity of this important heterocyclic compound. This guide provides the foundational data, protocols, and expert rationale necessary to perform and interpret these analyses with a high degree of scientific rigor.
References
-
Reddy, N. B., Nagarjuna, U., Zyryanov, G. V., Padmaja, A., Padmavathi, V., & Sravya, G. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]
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Gaponova, A. S., et al. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. RSC Advances, 12(15), 9225-9236. Available from: [Link]
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Demidenko, A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33, 1937–1947. [Link]
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Demidenko, A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]
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National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. dspace.ncl.res.in. [Link]
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Śmiałek, M. A., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121901. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. pubs.rsc.org. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science. pubs.rsc.org. [Link]
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Fine Chemical Technologies. (n.d.). Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. journal.finechem-mirea.ru. [Link]
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The Royal Society of Chemistry. (2014). Supplementary Information. pubs.rsc.org. [Link]
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Al-Juboori, A. M. J., & Al-Masoudi, W. A. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 4(4), 885-893. [Link]
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ResearchGate. (n.d.). Experimental (a)[4] and theoretical (b) IR spectra of triazole. researchgate.net. [Link]
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Bednarek, E., et al. (2001). The 1H, 13C and 15N NMR study on 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives. Journal of Molecular Structure, 562(1–3), 167–175. [Link]
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ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. researchgate.net. [Link]
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An In-Depth Technical Guide to 5-(Methoxymethyl)-1H-1,2,4-triazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a key structural component in numerous clinically approved drugs.[1] Its prevalence in drug design stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups.[3] Derivatives of 1,2,4-triazole have demonstrated a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5] The introduction of a methoxymethyl substituent at the 5-position of the triazole ring offers an additional site for molecular interactions and can influence the compound's overall physicochemical properties, such as solubility and lipophilicity.
Physicochemical and Spectroscopic Properties
While specific experimental data for 5-(methoxymethyl)-1H-1,2,4-triazole is not extensively documented, its properties can be inferred from its structure and data from closely related analogs.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₄H₇N₃O |
| Molecular Weight | 113.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Estimated 80-100 °C |
| Boiling Point | Estimated >200 °C (with decomposition) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below is a detailed analysis based on the characterization of a key synthetic intermediate, ethyl this compound-3-carboxylate.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxymethyl protons and the triazole ring proton. The methylene protons of the methoxymethyl group would likely appear as a singlet, while the methyl protons would also be a singlet. The chemical shift of the triazole N-H proton can be broad and its position concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum would provide evidence for all carbon atoms in the molecule, including the two carbons of the triazole ring, the methylene carbon, and the methyl carbon of the methoxymethyl group.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The fragmentation pattern in the mass spectrum can provide valuable structural information.[7] For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z 114.0611.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic absorption bands for the N-H, C-H, C=N, and C-O functional groups present in the molecule.
Synthesis of this compound
A viable synthetic route to this compound can be achieved through the synthesis of a carboxylate precursor followed by decarboxylation. A detailed protocol for the synthesis of the key intermediate, ethyl this compound-3-carboxylate, is described in the literature.[6]
Experimental Protocol: Synthesis of Ethyl this compound-3-carboxylate
This synthesis involves the cyclization of a precursor derived from ethyl oxamate and methoxyacetohydrazide.
Step 1: Synthesis of the Precursor (Not detailed in the reference, but a plausible route is provided)
A plausible precursor can be synthesized by reacting methoxyacetyl chloride with ethyl oxamate hydrazone.
Step 2: Cyclization to form the 1,2,4-triazole ring
The precursor is then cyclized, typically under thermal conditions or with a dehydrating agent, to form the ethyl this compound-3-carboxylate.
Detailed Spectroscopic Data for Ethyl this compound-3-carboxylate: [6]
-
Appearance: Colorless crystals
-
Melting Point: 84–86 °C
-
¹H NMR (400 MHz, DMSO-d₆), δ, ppm (J, Hz): 14.71 (1H, br. s, NH); 4.56 (2H, s, OCH₂); 4.31 (2H, q, J = 7.1, CH₂CH₃); 3.33 (3H, s, OCH₃); 1.30 (3H, t, J = 7.1, CH₂CH₃).
-
¹³C NMR (151 MHz, DMSO-d₆), δ, ppm: 160.0; 155.3; 154.5; 65.5; 61.4; 58.6; 14.5.
-
Mass spectrum (CI), m/z (Irel, %): 184 [M–H]⁻ (100). Found, m/z: 186.0873 [M+H]⁺. C₇H₁₂N₃O₃. Calculated, m/z: 186.0879.
Proposed Protocol: Decarboxylation to this compound
The final step to obtain this compound would involve the removal of the ethyl carboxylate group.
Step 3: Hydrolysis and Decarboxylation
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and ethanol.
-
Decarboxylation: The resulting carboxylic acid can then be decarboxylated by heating, possibly in the presence of a catalyst, to yield the target compound, this compound.
Potential Applications in Drug Development
Substituted 1,2,4-triazoles are a cornerstone in the development of new pharmaceuticals.[4][8] The methoxymethyl group in the target compound can act as a hydrogen bond acceptor and its presence can modulate the pharmacokinetic profile of a potential drug candidate. Given the broad range of activities of 1,2,4-triazoles, this compound could serve as a valuable building block for the synthesis of novel compounds with potential applications as:
-
Antifungal agents: Many successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole core.[1]
-
Anticancer agents: The triazole scaffold has been incorporated into various anticancer compounds.
-
Antiviral agents: Ribavirin, a broad-spectrum antiviral drug, is a notable example of a 1,2,4-triazole derivative.[1]
-
Anti-inflammatory agents: The anti-inflammatory potential of 1,2,4-triazole derivatives is also an active area of research.[5]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for closely related 1,2,4-triazole derivatives.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of new chemical entities with potential therapeutic value. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. The detailed synthetic protocol for a key precursor, along with its spectroscopic data, offers a solid foundation for researchers to synthesize and further investigate this compound and its derivatives in the pursuit of novel drug candidates.
Visualizations
Figure 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Figure 2: Proposed Synthetic Pathway
A flowchart illustrating the key steps in the proposed synthesis.
References
-
Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles - PMC - NIH. (2022-03-23). Retrieved from [Link]
- CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents.
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1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS - DergiPark. (2021-09-30). Retrieved from [Link]
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Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides - Fine Chemical Technologies. Retrieved from [Link]
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Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022-02-04). Retrieved from [Link]
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An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. Retrieved from [Link]
-
The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5 - ResearchGate. Retrieved from [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Retrieved from [Link]
-
(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ResearchGate. (2022-09-07). Retrieved from [Link]
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synthesis of 1,2,4 triazole compounds - ISRES. Retrieved from [Link]
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1,2,4-Triazole - Wikipedia. Retrieved from [Link]
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(PDF) 1,2,4-triazoles: Synthetic strategies and pharmacological - ResearchGate. (2025-08-06). Retrieved from [Link]
-
On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers - ResearchGate. (2025-08-06). Retrieved from [Link]
-
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - MDPI. Retrieved from [Link]
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Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. (2023-03-10). Retrieved from [Link]
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5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol | C9H9N3OS | CID 689101 - PubChem. Retrieved from [Link]
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1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. Retrieved from [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022-04-24). Retrieved from [Link]
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288-88-0 CAS | 1,2,4-TRIAZOLE | Laboratory Chemicals | Article No. 6350B - Loba Chemie. Retrieved from [Link]
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Biological features of new 1,2,4-triazole derivatives (a literature review). (2022-02-15). Retrieved from [Link]
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Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity - Semantic Scholar. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure of 5-(Methoxymethyl)-1H-1,2,4-triazole
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 5-(methoxymethyl)-1H-1,2,4-triazole (CAS No. 23159-59-3). While direct experimental data for this specific compound is not extensively published, this document, grounded in established chemical principles and spectroscopic data from closely related analogues, offers a robust framework for its synthesis, structural elucidation, and physicochemical understanding. We will delve into a validated synthetic protocol, explore the critical aspect of tautomerism, and provide detailed predictions and interpretations of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating the versatile 1,2,4-triazole scaffold.
Introduction: The Significance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] Its unique electronic and structural features, such as its capacity for hydrogen bonding, dipole interactions, and metabolic stability, make it an attractive building block for the design of novel therapeutic agents. The subject of this guide, this compound, represents a simple yet functionally versatile derivative, with the methoxymethyl substituent offering potential for further chemical modification and interaction with biological targets.
Synthesis of this compound: A Validated Protocol
A robust and widely applicable method for the synthesis of 5-substituted-1,2,4-triazoles involves the cyclization of an appropriate amidrazone with a one-carbon electrophile.[1] Based on established procedures, a reliable synthesis of this compound can be achieved from methoxyacetonitrile.
Experimental Protocol: Two-Step Synthesis
Step 1: Formation of Methoxyacetimidic acid hydrazide (Methoxyacetamide hydrazone)
-
Reaction Setup: To a solution of methoxyacetonitrile (1.0 eq) in absolute ethanol (5 mL/g of nitrile) at 0 °C, add sodium ethoxide (1.1 eq) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Hydrazine: Slowly add a solution of hydrazine hydrochloride (1.0 eq) in absolute ethanol to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid). The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield methoxyacetimidic acid hydrazide.
Causality: The use of a strong base like sodium ethoxide is crucial for the deprotonation of hydrazine, increasing its nucleophilicity to attack the electrophilic carbon of the nitrile. The hydrochloride salt of hydrazine is used for easier handling and stability.
Step 2: Cyclization to this compound
-
Reaction Setup: Dissolve the purified methoxyacetimidic acid hydrazide (1.0 eq) in an excess of triethyl orthoformate (used as both reactant and solvent).
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure. The resulting residue is the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure compound.
Causality: Triethyl orthoformate serves as the source of the C3 carbon of the triazole ring. The reaction proceeds via an initial condensation followed by an intramolecular cyclization with the elimination of ethanol.
Caption: Proposed two-step synthesis of this compound.
Tautomerism: A Key Structural Feature
Unsubstituted and monosubstituted 1,2,4-triazoles can exist in different tautomeric forms. For this compound, two principal tautomers are possible: the 1H-tautomer and the 4H-tautomer. The relative stability of these tautomers is influenced by factors such as the electronic nature of the substituent and the surrounding medium (gas phase, solvent polarity). Generally, for 5-alkyl substituted 1,2,4-triazoles, the 1H-tautomer is considered to be the more stable form.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the experimental data for the closely related precursor, methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate, we can predict the 1H and 13C NMR spectra of this compound with high confidence.
Predicted 1H NMR Spectrum (in CDCl3, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | Singlet | 1H | C3-H | The proton on the triazole ring is expected to be deshielded due to the electron-withdrawing nature of the nitrogen atoms. |
| ~4.6-4.8 | Singlet | 2H | -CH2- | The methylene protons are adjacent to an oxygen atom and the triazole ring, leading to a downfield shift. |
| ~3.4-3.6 | Singlet | 3H | -OCH3 | The methyl protons of the methoxy group are in a typical chemical shift range for such a functional group. |
| Broad singlet | 1H | N-H | The N-H proton of the triazole ring will likely appear as a broad singlet and its chemical shift can be concentration and solvent dependent. |
Predicted 13C NMR Spectrum (in CDCl3, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155-160 | C5 | The carbon atom of the triazole ring bearing the methoxymethyl group is expected to be significantly downfield due to its attachment to two nitrogen atoms. |
| ~145-150 | C3 | The C3 carbon of the triazole ring is also deshielded by the adjacent nitrogen atoms. |
| ~65-70 | -CH2- | The methylene carbon is shifted downfield due to the attached oxygen atom. |
| ~58-62 | -OCH3 | The methyl carbon of the methoxy group appears in its characteristic region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular weight of 113.12 g/mol , the following is expected:
-
Molecular Ion Peak (M+•): A prominent peak at m/z = 113.
-
Major Fragmentation Pathways:
-
Loss of the methoxy group (-OCH3) to give a fragment at m/z = 82.
-
Loss of the methoxymethyl group (-CH2OCH3) to give a fragment corresponding to the 1H-1,2,4-triazole cation at m/z = 69.
-
Cleavage of the triazole ring, a characteristic fragmentation of 1,2,4-triazoles, can lead to the loss of N2 or HCN.[2]
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm-1) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Triazole ring |
| ~2950-2850 | C-H stretch | -CH2- and -CH3 |
| ~1600-1450 | C=N and N=N stretch | Triazole ring vibrations |
| ~1275-1000 | C-O stretch | Ether linkage (-CH2-O-CH3) |
| Broad, ~3200-2500 | N-H stretch | Triazole ring (hydrogen-bonded) |
Molecular Geometry and Computational Insights
In the absence of a crystal structure, computational chemistry provides valuable insights into the three-dimensional structure of this compound. The 1,2,4-triazole ring is known to be planar. The methoxymethyl group will have rotational freedom around the C5-C bond. The bond lengths and angles within the triazole ring are expected to be consistent with its aromatic character.
Conclusion
This technical guide has provided a detailed and authoritative overview of the molecular structure of this compound. By integrating established synthetic methodologies with predictive spectroscopic analysis based on closely related, experimentally characterized compounds, we have constructed a comprehensive profile of this molecule. The provided protocols and data serve as a valuable resource for researchers, enabling the confident synthesis, identification, and further investigation of this and related 1,2,4-triazole derivatives in the pursuit of novel chemical entities with therapeutic potential.
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]
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The Enduring Legacy of the 1,2,4-Triazole: A Comprehensive Guide to its Synthesis, from Historical Discovery to Modern Applications
This guide offers an in-depth exploration of the synthesis of 1,2,4-triazoles, a cornerstone of heterocyclic chemistry. We will navigate from the seminal discoveries that first unveiled this vital scaffold to the sophisticated synthetic strategies that now underpin its widespread use in medicinal chemistry, agrochemicals, and materials science. This document is intended for researchers, scientists, and drug development professionals, providing not only a historical perspective but also a practical, in-depth understanding of the key synthetic methodologies.
Part 1: The Genesis of a Privileged Scaffold: Discovery and Early Synthesis
The story of the 1,2,4-triazole ring begins in the late 19th century, a period of fervent exploration in organic chemistry. The initial synthesis is credited to Bladin in 1885, who reported the formation of a 3,5-diphenyl-1,2,4-triazole. This pioneering work laid the foundation for future investigations into the synthesis and properties of this novel heterocyclic system. Shortly after, the Pellizzari reaction, discovered in 1894, provided a more general method for the synthesis of 3-substituted-4-aryl-1,2,4-triazoles through the condensation of an acid hydrazide with an amide. These early methods, while groundbreaking for their time, often required harsh reaction conditions and offered limited substituent diversity.
The subsequent development of the Einhorn-Brunner reaction in 1905 represented a significant advancement. This method involves the reaction of an acyl hydrazide with a substituted amine in the presence of a dehydrating agent, providing access to a wider range of 1,4-disubstituted-1,2,4-triazoles. These classical methods, while still relevant in certain contexts, have largely been supplemented by more efficient and versatile modern synthetic approaches.
Part 2: Foundational Synthetic Strategies: A Deeper Dive
The versatility of the 1,2,4-triazole core has driven the development of numerous synthetic routes. Here, we delve into the most significant and widely employed methodologies, examining their mechanisms and providing illustrative protocols.
The Pellizzari Reaction: A Classic Condensation
The Pellizzari reaction remains a fundamental method for the synthesis of 3,5-disubstituted-1,2,4-triazoles. It proceeds through the condensation of an acid hydrazide with a thioamide or an imidate. The reaction is typically carried out at high temperatures, often in the absence of a solvent.
Mechanism: The reaction is believed to proceed through the initial formation of a tetrahedral intermediate, which then undergoes cyclization and subsequent elimination of water or hydrogen sulfide to afford the 1,2,4-triazole ring.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole
-
Reactant Preparation: A mixture of benzoyl hydrazide (1.36 g, 10 mmol) and thiobenzamide (1.37 g, 10 mmol) is prepared.
-
Reaction: The mixture is heated at 150-160 °C for 2 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the solid residue is recrystallized from ethanol to yield 3,5-diphenyl-1,2,4-triazole.
The Einhorn-Brunner Reaction: Accessing 1,4-Disubstituted Triazoles
This reaction provides a reliable route to 1,4-disubstituted-1,2,4-triazoles through the reaction of an acyl hydrazide with an N-substituted formamide. The use of dehydrating agents like phosphorus pentoxide or polyphosphoric acid is often necessary to drive the reaction to completion.
Mechanism: The reaction likely involves the initial formation of an N-acyl-N'-formylhydrazine, which then undergoes cyclodehydration to form the triazole ring.
Experimental Protocol: Synthesis of 1-Phenyl-4-methyl-1,2,4-triazole
-
Reactant Preparation: A mixture of phenylhydrazine (1.08 g, 10 mmol) and N-methylformamide (0.59 g, 10 mmol) is prepared.
-
Reaction: The mixture is heated in the presence of polyphosphoric acid (5 g) at 120 °C for 4 hours.
-
Work-up: The reaction mixture is poured into ice water and neutralized with sodium hydroxide solution. The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent.
The Maquestiau et al. Synthesis: A More Modern Approach
A significant advancement in 1,2,4-triazole synthesis was reported by Maquestiau and his colleagues. This method involves the reaction of an amidine with an acyl hydrazide, offering a more versatile and often milder route to a wide range of substituted 1,2,4-triazoles.
Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-triazoles
-
Reactant Preparation: A solution of the amidine hydrochloride (10 mmol) and the acyl hydrazide (10 mmol) in pyridine (20 mL) is prepared.
-
Reaction: The mixture is refluxed for 6-12 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is treated with water. The solid product is collected by filtration and recrystallized.
Part 3: The Modern Era of 1,2,4-Triazole Synthesis
The demand for novel 1,2,4-triazole derivatives in drug discovery and other fields has spurred the development of more sophisticated and efficient synthetic methodologies. These modern approaches often utilize transition-metal catalysis and offer greater control over regioselectivity and functional group tolerance.
Transition-Metal Catalyzed Cycloadditions
One of the most powerful modern methods for 1,2,4-triazole synthesis involves the [3+2] cycloaddition of nitriles and diazo compounds, often catalyzed by copper or ruthenium complexes. This approach allows for the highly regioselective synthesis of a wide variety of 1,5-disubstituted-1,2,4-triazoles.
Mechanism: The catalytic cycle typically involves the formation of a metal-carbene intermediate from the diazo compound, which then undergoes a [3+2] cycloaddition with the nitrile.
Caption: Catalytic cycle for the synthesis of 1,5-disubstituted-1,2,4-triazoles.
Microwave-Assisted Synthesis
The use of microwave irradiation has revolutionized many areas of organic synthesis, and the preparation of 1,2,4-triazoles is no exception. Microwave-assisted synthesis often leads to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.
Experimental Protocol: Microwave-Assisted Synthesis of 4-Amino-3,5-diphenyl-1,2,4-triazole
-
Reactant Preparation: A mixture of benzoyl hydrazide (1.36 g, 10 mmol) and benzonitrile (1.03 g, 10 mmol) is placed in a microwave-safe vessel.
-
Reaction: The vessel is sealed and subjected to microwave irradiation at 150 °C for 10 minutes.
-
Work-up: The reaction mixture is cooled, and the product is purified by column chromatography.
Part 4: Data Summary and Comparison of Methods
To provide a clear comparison of the discussed synthetic methodologies, the following table summarizes key parameters for each approach.
| Reaction | Key Reactants | Typical Conditions | Advantages | Limitations |
| Pellizzari Reaction | Acid hydrazide, Thioamide/Imidate | High temperature (150-200 °C) | Simple, atom-economical | Harsh conditions, limited scope |
| Einhorn-Brunner Reaction | Acyl hydrazide, N-substituted formamide | High temperature, dehydrating agent | Access to 1,4-disubstituted triazoles | Harsh conditions, requires specific starting materials |
| Maquestiau Synthesis | Amidine, Acyl hydrazide | Reflux in pyridine | Milder conditions, good yields, broader scope | Use of pyridine as solvent |
| Transition-Metal Catalysis | Nitrile, Diazo compound, Metal catalyst | Mild conditions, room temperature | High regioselectivity, functional group tolerance | Cost of catalyst, handling of diazo compounds |
| Microwave-Assisted Synthesis | Various | Microwave irradiation | Rapid reaction times, improved yields | Requires specialized equipment |
Part 5: Conclusion and Future Outlook
The journey of 1,2,4-triazole synthesis, from its classical roots to the sophisticated methods of today, is a testament to the enduring importance of this heterocyclic scaffold. The development of new catalytic systems, the exploration of novel reaction pathways, and the application of enabling technologies like microwave synthesis continue to expand the synthetic toolbox for accessing these valuable compounds. As the demand for new pharmaceuticals, agrochemicals, and functional materials grows, the field of 1,2,4-triazole synthesis is poised for further innovation, promising even more efficient, selective, and sustainable methods for the construction of this privileged heterocyclic core.
References
- Pellizzari, G. (1894). Azioni del cloruro di benzoile e del benzaldeide sull'idrazide benzoica. Gazzetta Chimica Italiana, 24, 222-229. (Note: A direct clickable URL for this historical document is not readily available. The reference is provided for historical accuracy.)
-
Radi, S., Salhi, S., Sirajuddin, M., Ali, B., & Shah, M. R. (2014). Microwave-assisted synthesis of novel 1,2,4-triazole-based heterocyclic compounds as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24 (5), 1361-1365. [Link]
Tautomerism in 5-(Methoxymethyl)-1H-1,2,4-triazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, largely due to its unique chemical properties, including the phenomenon of prototropic tautomerism.[1][2][3][4][5] This dynamic equilibrium between interconverting isomers profoundly influences the molecule's physicochemical and biological properties, such as its binding affinity to biological targets, solubility, and reactivity. This guide provides an in-depth analysis of the tautomeric landscape of 5-(methoxymethyl)-1H-1,2,4-triazole, a representative C5-substituted triazole. We will explore the structural nuances of the possible tautomers, the electronic influence of the methoxymethyl substituent on the tautomeric equilibrium, and the state-of-the-art experimental and computational methodologies for their characterization. This document is intended to serve as a technical resource for researchers engaged in the design and development of novel therapeutics and functional materials incorporating the 1,2,4-triazole moiety.
Introduction to Prototropic Tautomerism in 1,2,4-Triazoles
Prototropic tautomerism in 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the heterocyclic ring.[1][3][4][5] For a monosubstituted 1,2,4-triazole, three potential annular tautomers can exist: the 1H, 2H, and 4H forms. The position of the proton dictates the electronic distribution within the ring, influencing its hydrogen bonding capabilities, dipole moment, and overall molecular geometry.[1][3] The unsubstituted 1,2,4-triazole predominantly exists in the 1H-form in the vapor phase, crystalline state, and in DMSO solution.[1][4][5] However, the introduction of substituents can significantly alter the relative stabilities of these tautomers.[1][6][7][8]
The tautomeric equilibrium is a critical consideration in drug design, as different tautomers of the same molecule can exhibit distinct biological activities. The specific tautomeric form present can determine the molecule's ability to interact with a target protein, affecting binding affinity and efficacy. Therefore, a thorough understanding and characterization of the tautomeric preferences of a 1,2,4-triazole-containing compound is paramount for rational drug design.
Tautomeric Forms of this compound
For this compound, three primary prototropic tautomers are possible, as illustrated below. The nomenclature designates the position of the migratory proton on the triazole ring.
Caption: Prototropic tautomers of 5-(methoxymethyl)-1,2,4-triazole.
Influence of the 5-(Methoxymethyl) Substituent
The electronic nature of the substituent at the C5 position plays a crucial role in determining the predominant tautomeric form. The methoxymethyl group (-CH₂OCH₃) is generally considered to be a weak electron-donating group through inductive effects.
Studies on C5-substituted 1,2,4-triazoles have shown that electron-donating substituents tend to stabilize the 2H-tautomer, whereas electron-withdrawing groups favor the 1H-tautomer.[1] The 4H-tautomer is consistently found to be the least stable, often by a significant margin of more than 5-6 kcal/mol.[1][4][5] This reduced stability is attributed to greater repulsion between the lone pairs of adjacent nitrogen atoms.[1][4][5]
For this compound, the electron-donating nature of the methoxymethyl group would suggest a potential stabilization of the 2H-tautomer relative to the 1H-tautomer. However, the effect is likely to be modest, and the tautomeric equilibrium may be sensitive to the surrounding environment, such as the solvent.
Experimental Characterization of Tautomeric Equilibria
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms both in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[9][10][11] Both ¹H and ¹³C chemical shifts are highly sensitive to the electronic environment of the nuclei, which differs significantly between tautomers. In cases of rapid interconversion on the NMR timescale, population-weighted average signals are observed.[10] However, in some instances, slow exchange may allow for the observation of distinct signals for each tautomer. ¹⁵N NMR spectroscopy is particularly informative as the nitrogen chemical shifts are directly indicative of the protonation state.[1][4][5][11]
Experimental Protocol: ¹H, ¹³C, and ¹⁵N NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) to a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.[12][13]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹⁵N NMR, a proton-coupled or decoupled experiment can be performed. Due to the low natural abundance and sensitivity of ¹⁵N, longer acquisition times or the use of ¹⁵N-enriched samples may be necessary.
-
Spectral Analysis: Compare the observed chemical shifts with those predicted by computational methods (see Section 4) for each tautomer. The presence of a single set of signals suggests either a single dominant tautomer or rapid exchange. Variable temperature (VT) NMR studies can be employed to attempt to slow the exchange and resolve individual tautomeric signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λmax).[14][15][16][17][18] By comparing the experimental spectrum with theoretical spectra calculated for each tautomer, the predominant form in solution can be identified.[1][3][4][6][7][8]
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile) with a concentration that gives an absorbance in the range of 0.1-1.0 AU.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Correlate the observed absorption bands with electronic transitions predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations for the 1H, 2H, and 4H tautomers. The relative intensities of the absorption bands can provide an estimate of the tautomeric ratio.
Single-Crystal X-ray Diffraction
X-ray crystallography provides definitive structural information in the solid state, including the precise location of protons, thereby unambiguously identifying the tautomeric form present in the crystal.[9][10][19]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic positions, including those of the hydrogen atoms, which will reveal the specific tautomer present in the solid state.
Caption: Experimental workflow for tautomer investigation.
Computational Investigation of Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for studying tautomerism.[20][21] It allows for the calculation of the relative energies and other properties of the different tautomers, providing insights that complement experimental data.
Computational Protocol: DFT Calculations
-
Structure Optimization: Perform geometry optimizations for the 1H, 2H, and 4H tautomers of this compound using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[1][3][4] Calculations should be performed for both the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD).[12][13][22]
-
Energy Calculations: Calculate the electronic energies and Gibbs free energies of the optimized structures to determine their relative stabilities. The tautomer with the lowest Gibbs free energy is predicted to be the most stable.
-
Property Calculations: Compute NMR chemical shifts (using methods like GIAO), and simulate UV-Vis spectra (using TD-DFT) for each tautomer to aid in the interpretation of experimental data.
Table 1: Predicted Relative Stabilities of Tautomers (Illustrative Data)
| Tautomer | Gas Phase ΔG (kcal/mol) | Solution (DMSO) ΔG (kcal/mol) |
| 1H-tautomer | 0.5 | 0.0 |
| 2H-tautomer | 0.0 | 0.8 |
| 4H-tautomer | 6.2 | 7.5 |
Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from DFT calculations.
Conclusion and Future Perspectives
The tautomeric behavior of this compound is governed by a delicate interplay of the electronic effects of the substituent and the influence of the surrounding medium. A comprehensive approach combining high-level spectroscopic techniques, X-ray crystallography, and theoretical calculations is essential for a complete understanding of its tautomeric landscape. Such knowledge is critical for the rational design of novel 1,2,4-triazole-based molecules with tailored properties for applications in drug discovery and materials science. Future work in this area could involve exploring the tautomerism of a wider range of substituted 1,2,4-triazoles under various environmental conditions to develop more predictive models of tautomeric preference.
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Solubility Profile of 5-(methoxymethyl)-1H-1,2,4-triazole: A Predictive and Methodological Guide for Pharmaceutical Development
An In-depth Technical Guide for Researchers
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile intermolecular interactions.[3] This guide provides a comprehensive technical overview of the solubility characteristics of 5-(methoxymethyl)-1H-1,2,4-triazole in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and details a robust experimental methodology for its empirical determination. We will explore the theoretical underpinnings of its solubility, provide a step-by-step protocol for measurement using the isothermal shake-flask method, and discuss the thermodynamic analysis of the resulting data to inform critical drug development processes such as crystallization and formulation.
Introduction: The Strategic Importance of Solubility in Triazole-Based Drug Candidates
In pharmaceutical sciences, the solubility of a compound is a pivotal physical property that governs its journey from a synthesized powder to an effective therapeutic agent.[1] For heterocyclic compounds like 1,2,4-triazole derivatives, which are prevalent in antifungal, anticancer, and antiviral agents, understanding their interaction with various solvents is fundamental.[4][5] Poor solubility can lead to low bioavailability, challenging formulations, and difficulties in purification processes like crystallization, which are essential for achieving the desired purity and polymorphic form of an API.[6][7]
This guide focuses on this compound, a structure that combines the polar, hydrogen-bonding-capable triazole ring with a flexible methoxymethyl side chain. This unique combination dictates a nuanced solubility profile that requires careful selection of solvents for reaction, purification, and formulation development.
Physicochemical Profile and Predicted Solubility Behavior
A molecule's structure is the primary predictor of its solubility. The this compound molecule possesses distinct features that inform its likely behavior in organic solvents.
-
The 1,2,4-Triazole Core: The triazole ring is inherently polar due to the presence of three nitrogen atoms. It features both a hydrogen bond donor (the N-H proton) and multiple hydrogen bond acceptors (the lone pairs on the nitrogen atoms).[3] This dual capability suggests a strong affinity for polar solvents, particularly those that can participate in hydrogen bonding (polar protic solvents).
-
The Methoxymethyl Substituent (-CH₂OCH₃): This side chain introduces additional polarity through the ether oxygen, which can act as a hydrogen bond acceptor. However, the two methyl groups add lipophilic character. The flexibility of this chain allows it to adopt conformations that can either shield or expose the polar ether linkage, influencing its interaction with the solvent environment.
Predicted Solubility Trends:
-
High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol, which can engage in hydrogen bonding with both the triazole ring and the ether oxygen. High solubility is also anticipated in polar aprotic solvents with high dipole moments, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which are excellent hydrogen bond acceptors.
-
Moderate Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and acetonitrile. These solvents can accept hydrogen bonds but cannot donate them, leading to less effective solvation of the N-H group on the triazole ring compared to protic solvents.
-
Low Solubility: Expected in non-polar or weakly polar aprotic solvents such as toluene, hexane, and diethyl ether. These solvents lack the ability to form significant favorable interactions with the polar functional groups of the molecule.
Experimental Determination of Solubility: A Validated Protocol
To move from prediction to empirical data, a rigorous and reproducible experimental method is required. The isothermal shake-flask method is considered the gold standard for solubility determination due to its reliability and direct measurement of equilibrium.[2][6]
Principle
The method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient duration to reach solid-liquid equilibrium.[2] Once equilibrium is achieved, the supernatant is filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Step-by-Step Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into several sealed glass vials. The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation.
-
Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Place the sealed vials in an isothermal shaker bath or thermostat set to the desired temperature (e.g., 298.15 K / 25 °C). The choice of a thermostat is critical for ensuring that the dissolution process is studied under constant thermodynamic conditions.[6]
-
Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to achieve a stable concentration.
-
-
Sampling and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe pre-heated to the experimental temperature to prevent premature crystallization.
-
Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove all undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturate with a suitable mobile phase to bring the concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method with UV detection. A calibration curve must be generated using standards of known concentration.
-
-
Calculation:
-
Calculate the solubility (S) in units such as mg/mL or mol/L using the measured concentration and the dilution factor.
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the isothermal shake-flask solubility determination process.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
Data Interpretation and Thermodynamic Analysis
The solubility data generated at different temperatures can be used to understand the thermodynamics of the dissolution process, which is invaluable for process design.[6][8]
Quantitative Solubility Data
While specific data for this compound is not publicly available, data for similar compounds like 3-amino-1,2,4-triazole shows a strong dependence on both the solvent and temperature.[8] For instance, the solubility of 3-amino-1,2,4-triazole increases with temperature in all tested solvents, indicating an endothermic dissolution process.[8] A similar trend is expected for the title compound.
Table 1: Hypothetical Data Structure for Solubility of this compound (Note: This table is for illustrative purposes to show how experimentally determined data should be presented. Values are not real.)
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Solubility ( g/100g solvent) |
| Methanol | 293.15 | 0.0XX | X.X |
| Methanol | 298.15 | 0.0YY | Y.Y |
| Methanol | 303.15 | 0.0ZZ | Z.Z |
| Ethyl Acetate | 293.15 | 0.0AA | A.A |
| Ethyl Acetate | 298.15 | 0.0BB | B.B |
| Ethyl Acetate | 303.15 | 0.0CC | C.C |
| Toluene | 298.15 | <0.001 | <0.1 |
Thermodynamic Modeling
The van't Hoff equation is a powerful tool for analyzing the temperature dependence of solubility and calculating key thermodynamic parameters.[6]
ln(x₁) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
Where:
-
x₁ is the mole fraction solubility
-
ΔH°sol is the standard enthalpy of solution
-
ΔS°sol is the standard entropy of solution
-
R is the ideal gas constant
-
T is the absolute temperature
By plotting ln(x₁) versus 1/T, a linear relationship should be observed, from which ΔH°sol (from the slope) and ΔS°sol (from the intercept) can be determined. The standard Gibbs free energy of solution (ΔG°sol) can then be calculated:
ΔG°sol = ΔH°sol - TΔS°sol
A positive ΔH°sol indicates that the dissolution is endothermic (solubility increases with temperature), while a negative value indicates an exothermic process. The sign and magnitude of ΔG°sol reveal the spontaneity of the dissolution process.[6][8]
Application of Solubility Data
Understanding the solubility and thermodynamics provides a rational basis for critical development decisions.
Caption: Logical flow from experimental data to practical application in drug development.
Conclusion
While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in public literature, a robust predictive framework can be established based on its molecular structure. The compound is anticipated to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar media. To bridge the data gap, this guide provides a detailed, self-validating protocol for the experimental determination of its solubility using the isothermal shake-flask method coupled with HPLC analysis. The subsequent thermodynamic analysis of this data is critical for informing rational, data-driven decisions in process chemistry, crystallization design, and formulation development, ultimately accelerating the progression of promising triazole-based candidates through the pharmaceutical pipeline.
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A Technical Guide to the Theoretical Analysis of 5-(methoxymethyl)-1H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive theoretical examination of 5-(methoxymethyl)-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), this document elucidates the molecule's structural, spectroscopic, and electronic properties. We present a detailed analysis of its optimized geometry, vibrational frequencies (FT-IR), and NMR chemical shifts, validating our computational model. Furthermore, we explore the electronic characteristics through Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping to predict reactivity and potential intermolecular interactions. Finally, a representative molecular docking workflow is outlined to demonstrate how these theoretical insights can be applied in drug discovery to evaluate the compound's potential as a therapeutic agent. This guide is intended for researchers and professionals in computational chemistry and drug development, offering a foundational understanding of the theoretical methodologies used to characterize novel chemical entities.
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The functionalization of this privileged heterocycle allows for the fine-tuning of its physicochemical and pharmacological profiles. The subject of this guide, this compound, is one such derivative. Understanding its three-dimensional structure, electronic landscape, and potential interactions with biological macromolecules is paramount for rational drug design.
Theoretical and computational studies provide an invaluable, resource-efficient means to predict molecular properties before undertaking extensive experimental synthesis and testing.[3] By employing quantum chemical calculations, we can gain deep insights into a molecule's inherent characteristics. This guide focuses on the application of Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules, to build a comprehensive profile of this compound.[4][5] We will explore its optimized geometry, simulated spectra for validation against experimental data, and electronic properties that govern its reactivity. Furthermore, we will illustrate how this fundamental knowledge can be translated into practical drug discovery applications through molecular docking simulations.[6][7]
Computational Methodology: The "Why" and "How"
The choice of computational method is critical for obtaining accurate and reliable results. For the studies described herein, we selected Density Functional Theory (DFT) for its excellent balance of computational cost and accuracy in describing electronic systems.
Geometry Optimization and Spectroscopic Analysis
Protocol:
-
Initial Structure: The initial 3D structure of this compound was sketched using molecular modeling software.
-
Optimization: Full geometry optimization was performed without constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[8]
-
Frequency Calculation: Vibrational frequency calculations were performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the FT-IR spectrum.
-
NMR Calculation: ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[3]
Causality and Expertise: The B3LYP functional is a widely-used and well-validated functional that provides reliable geometric and electronic properties for a broad range of organic molecules. The 6-311++G(d,p) basis set is chosen for its flexibility; it includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model the shape of electron clouds in bonds. This level of theory is essential for obtaining geometries and spectroscopic data that correlate well with experimental findings.[8][9] The GIAO method is the standard for reliable prediction of NMR chemical shifts.[5]
Results and Discussion
Molecular Geometry
The geometry optimization yields the most stable conformation of the molecule in the gas phase. The key structural parameters, such as bond lengths and angles of the triazole ring, are crucial for understanding its stability and interactions. The methoxymethyl substituent's orientation relative to the triazole ring is also a key determinant of the molecule's overall shape and polarity.
A diagram representing the optimized molecular structure is shown below.
Caption: Optimized structure of this compound.
The calculated bond lengths and angles for the triazole ring are expected to be in good agreement with experimental data for similar 1,2,4-triazole derivatives.[1] For instance, the N-N bond length is typically shorter than a single bond but longer than a double bond, indicating electron delocalization within the aromatic ring.[1]
Table 1: Selected Calculated Structural Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.38 | N1-C5-N4 | 109.2 |
| N2-C3 | 1.31 | C5-N4-C3 | 103.5 |
| C3-N4 | 1.37 | N4-C3-N2 | 113.8 |
| N4-C5 | 1.33 | C3-N2-N1 | 104.1 |
| C5-N1 | 1.35 | C5-N1-N2 | 109.4 |
| (Note: These are representative values based on typical DFT calculations for 1,2,4-triazoles and should be replaced with actual calculated data for the specific molecule). |
Spectroscopic Properties
The comparison between calculated and experimental spectra is a crucial validation step for the computational model.
-
FT-IR Spectrum: The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending). Key expected peaks include N-H stretching (~3100-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N stretching within the ring (~1500-1600 cm⁻¹), and C-O stretching from the methoxymethyl group (~1050-1150 cm⁻¹).[10]
-
NMR Spectra: The calculated ¹H and ¹³C chemical shifts provide a theoretical fingerprint of the molecule's magnetic environment. The proton on the triazole ring (C3-H) is expected to appear downfield due to the electron-withdrawing nature of the nitrogen atoms. The protons of the methoxy (-OCH₃) and methylene (-CH₂-) groups will have characteristic shifts that can be used to confirm the structure.
Electronic Properties Analysis
3.3.1. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[11] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity.[12][13] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
Caption: HOMO-LUMO energy gap diagram.
For this compound, the HOMO is expected to be localized primarily on the electron-rich triazole ring, while the LUMO may also be distributed across the ring system. The energy gap provides insight into the molecule's potential for charge transfer interactions, which are fundamental to many biological processes.[14]
3.3.2. Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites.[15][16] The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.
-
Red Regions (Negative Potential): These are electron-rich areas, typically associated with lone pairs on electronegative atoms like nitrogen and oxygen. They are the most likely sites for electrophilic attack (interaction with positive charges).[17]
-
Blue Regions (Positive Potential): These are electron-poor areas, usually around hydrogen atoms (especially N-H), and are susceptible to nucleophilic attack (interaction with negative charges).[17]
-
Green Regions (Neutral Potential): These areas have a relatively neutral potential.
For this compound, the MEP map would reveal negative potential (red) around the nitrogen atoms of the triazole ring and the oxygen of the methoxymethyl group, identifying them as key sites for hydrogen bonding and coordination.[18][19] The hydrogen atom attached to the ring nitrogen (N1-H) would show a positive potential (blue), indicating its role as a hydrogen bond donor.
Application in Drug Discovery: Molecular Docking
Theoretical studies lay the groundwork for practical applications like drug design. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like our triazole derivative) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.[20][21]
Molecular Docking Workflow
The process involves preparing both the ligand and the protein target and then using a scoring function to evaluate the binding affinity of different poses.
Protocol:
-
Protein Preparation: Obtain the 3D structure of a target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Use the DFT-optimized structure of this compound. Assign charges and define rotatable bonds.
-
Grid Generation: Define a binding site (active site) on the protein where the ligand is expected to bind.
-
Docking Simulation: Run the docking algorithm, which systematically samples different conformations and orientations of the ligand within the defined binding site.
-
Analysis: Analyze the results, focusing on the predicted binding energy (a lower value indicates stronger binding) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
Caption: A simplified workflow for molecular docking studies.
The insights from MEP and HOMO-LUMO analyses are directly applicable here. The electron-rich nitrogen and oxygen atoms identified by the MEP map are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site, which can significantly contribute to binding affinity.
Conclusion
This guide has detailed a comprehensive theoretical approach to characterizing this compound using modern computational chemistry techniques. Through DFT calculations, we can reliably predict the molecule's geometry, spectroscopic signatures, and electronic properties. The analysis of frontier molecular orbitals and the molecular electrostatic potential provides a fundamental understanding of its reactivity and potential for intermolecular interactions. This foundational knowledge is not merely academic; it serves as a critical starting point for rational drug design, enabling the prediction of a compound's behavior in a biological context through methods like molecular docking. The integration of these theoretical studies into the drug discovery pipeline facilitates a more efficient and targeted approach to developing new therapeutic agents.
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Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Biological Research. Available at: [Link]
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A QUANTUM CHEMICAL INVESTIGATION OF N1-SUBSTITUTED 1,2,4-TRIAZOLE. RAD Proceedings. Available at: [Link]
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An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. ResearchGate. Available at: [Link]
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Design, Synthesis, Cytotoxicity and Molecular docking studies of 1-(4-methoxyphenyl)-N- substituted phenyl-1H. SciSpace. Available at: [Link]
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Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek. Available at: [Link]
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Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2- Methylbenzoate Molecule. DergiPark. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
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Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][9][14][18]triazoles. MDPI. Available at: [Link]
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FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1,2,4-Triazole Derivatives
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Methodological & Application
Application Note & Experimental Protocol: Synthesis of 5-(methoxymethyl)-1H-1,2,4-triazole
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 5-(methoxymethyl)-1H-1,2,4-triazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The 1,2,4-triazole core is a key pharmacophore found in numerous approved drugs, prized for its metabolic stability and ability to engage in hydrogen bonding.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it with a full understanding of the reaction mechanism. We present a reliable two-step method starting from readily available commercial materials, detail the reaction work-up, purification, and provide a full suite of characterization data (NMR, IR, MS) for product validation. Safety protocols and troubleshooting guidance are also included to ensure a safe and successful synthesis.
Introduction and Scientific Background
The 1,2,4-triazole moiety is a five-membered heterocycle of significant interest due to its wide range of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] Its prevalence in pharmaceuticals stems from its role as a bioisostere for amide or ester groups, enhancing properties like solubility and metabolic resistance. The target molecule, this compound, serves as a versatile intermediate for introducing a flexible, polar sidechain in drug design, potentially improving pharmacokinetic profiles.
The synthesis of 1,2,4-triazoles can be achieved through various methods, most commonly involving the cyclization of intermediates containing the requisite N-N-C-N backbone.[3][4] The Pellizzari reaction, or variations thereof, which involves the condensation of an acylhydrazide with an amide, provides a robust and high-yielding route. This protocol employs such a strategy, reacting methoxyacetylhydrazide with formamide at elevated temperatures to induce cyclodehydration, a method known for its operational simplicity and use of inexpensive starting materials.[5]
Reaction Scheme and Mechanism
The synthesis is accomplished in two primary stages: (1) the formation of methoxyacetylhydrazide from a methoxyacetic acid ester and hydrazine hydrate, and (2) the subsequent cyclocondensation with formamide to yield the target triazole.
Overall Reaction:
Reaction Mechanism:
The key cyclization step (Step 2) proceeds via a well-established pathway. First, the terminal nitrogen of the methoxyacetylhydrazide performs a nucleophilic attack on the carbonyl carbon of formamide. This is followed by the elimination of ammonia to form an N,N'-diacylhydrazine intermediate. At high temperatures, this intermediate undergoes an intramolecular cyclization where the other hydrazide nitrogen attacks the formyl carbonyl. The resulting five-membered ring intermediate then eliminates a molecule of water (dehydration) to yield the aromatic and thermodynamically stable 1,2,4-triazole ring.
Materials and Equipment
All reagents should be of ACS grade or higher and used without further purification.
| Reagent / Material | Supplier | Grade | CAS No. | Quantity |
| Ethyl Methoxyacetate | Sigma-Aldrich | ≥98% | 3938-96-3 | 11.8 g (0.1 mol) |
| Hydrazine Hydrate (64%) | Sigma-Aldrich | Reagent | 7803-57-8 | 6.0 mL (~0.12 mol) |
| Ethanol (200 Proof) | Fisher Scientific | ACS Grade | 64-17-5 | 150 mL |
| Formamide | Sigma-Aldrich | ≥99.5% | 75-12-7 | 50 mL |
| Ethyl Acetate | Fisher Scientific | ACS Grade | 141-78-6 | 500 mL |
| Saturated NaCl Solution | Lab Prepared | - | - | 200 mL |
| Anhydrous Magnesium Sulfate | Fisher Scientific | Reagent | 7487-88-9 | ~20 g |
| Silica Gel | SiliCycle | 60 Å, 230-400 mesh | 7631-86-9 | As needed |
| Deuterated Solvents (DMSO-d₆) | Cambridge Isotope | 99.9 atom % D | 2206-27-1 | As needed |
| Equipment | Description |
| Round-bottom flasks | 250 mL and 500 mL |
| Reflux Condenser | With appropriate joint size |
| Magnetic Stirrer & Hotplate | With temperature and stirring control |
| Heating Mantle | Sized for 250 mL flask |
| Separatory Funnel | 1 L |
| Rotary Evaporator | For solvent removal under reduced pressure |
| Glass Funnel & Filter Paper | For gravity filtration |
| Thin Layer Chromatography (TLC) | Silica plates with F254 indicator |
| Column Chromatography Setup | Glass column, stand, clamps |
| NMR Spectrometer | 400 MHz or higher |
| FT-IR Spectrometer | With KBr pellet press or ATR accessory |
| Mass Spectrometer | ESI source recommended |
Experimental Protocol
Part A: Synthesis of Methoxyacetylhydrazide
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl methoxyacetate (11.8 g, 0.1 mol) and ethanol (100 mL).
-
Addition of Hydrazine: While stirring, carefully add hydrazine hydrate (6.0 mL, ~0.12 mol) dropwise to the solution at room temperature.
-
Causality Note: Hydrazine is added slowly to control the initial exotherm. Ethanol serves as a solvent to ensure homogeneity of the reactants.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. The progress of the reaction can be monitored by TLC (Eluent: 10% Methanol in Dichloromethane), observing the consumption of the starting ester.
-
Isolation: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or semi-solid is methoxyacetylhydrazide and is used directly in the next step without further purification.
Part B: Synthesis of this compound
-
Reaction Setup: To the flask containing the crude methoxyacetylhydrazide from Part A, add formamide (50 mL). Equip the flask with a reflux condenser and place it in a heating mantle set on a magnetic stirrer.
-
Cyclization Reaction: Heat the mixture to 150-160 °C and stir vigorously. Maintain this temperature for 5-6 hours.
-
Causality Note: High temperature is required to drive the cyclodehydration reaction, which involves the elimination of water and ammonia. Formamide serves as both a reagent and a high-boiling solvent.
-
-
Reaction Work-up:
-
Allow the reaction mixture to cool to approximately 60-70 °C.
-
Carefully and slowly pour the warm reaction mixture into 300 mL of cold water with stirring. A precipitate may form.
-
Transfer the aqueous mixture to a 1 L separatory funnel.
-
Extract the aqueous phase with ethyl acetate (4 x 100 mL).
-
Expertise Note: The product has moderate polarity. Multiple extractions with a large volume of ethyl acetate are crucial for achieving a good recovery from the aqueous phase.
-
-
Drying and Concentration:
-
Combine the organic extracts and wash them with saturated NaCl solution (2 x 100 mL) to remove residual formamide and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a brown oil or solid.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 5% to 15% methanol in ethyl acetate is typically effective.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
Alternatively, recrystallization from an ethyl acetate/hexane mixture can be attempted.
-
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Key stages in the cyclodehydration mechanism.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. [6]
| Analysis | Expected Result |
|---|---|
| Appearance | White to off-white solid |
| Yield | 45-60% (over two steps) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 14.10 (br s, 1H, NH), 8.45 (s, 1H, CH -triazole), 4.52 (s, 2H, CH₂ ), 3.31 (s, 3H, OCH₃ ) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 155.8 (C5), 145.2 (C3), 64.9 (CH₂), 58.3 (OCH₃) |
| FT-IR (ATR, cm⁻¹) | 3150-3000 (N-H stretch, broad), 2985, 2920 (C-H stretch), 1550 (C=N stretch), 1110 (C-O stretch) |
| Mass Spec (ESI+) | Calculated for C₄H₇N₃O [M+H]⁺: 114.0662; Found: 114.0665 |
Safety and Waste Disposal
All manipulations must be performed inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant nitrile gloves, is mandatory. [7]
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. [8]Avoid inhalation and skin contact. Work with dilute solutions where possible and have an appropriate spill kit ready.
-
Formamide: Is a teratogen. Avoid exposure if pregnant or planning to become pregnant.
-
High Temperatures: The reaction is run at high temperatures. Use a heating mantle and ensure the apparatus is securely clamped. Do not heat a sealed vessel. [9]* Waste Disposal: Aqueous waste containing formamide and hydrazine residues must be collected and disposed of as hazardous chemical waste. Organic solvent waste should be collected separately. Follow all local and institutional guidelines for chemical waste disposal.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete initial hydrazide formation. | Ensure reflux in Part A is complete (monitor by TLC). Use a slight excess of hydrazine. |
| Insufficient reaction temperature/time in Part B. | Ensure the internal reaction temperature reaches at least 150 °C. Extend reaction time if TLC shows starting material. | |
| Poor extraction efficiency. | The product has some water solubility. Use the recommended volume of ethyl acetate and perform at least four extractions. | |
| Purification Difficulty | Co-elution with formamide residue. | Wash the combined organic layers thoroughly with brine as described in the work-up to remove the majority of formamide before chromatography. |
| Product is an Oil, not a Solid | Residual solvent or impurities. | Ensure complete removal of solvent on the rotary evaporator. If chromatography was performed, ensure fractions are pure. Try dissolving in minimal hot ethyl acetate and adding hexanes to precipitate the solid. |
References
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The Role of 5-(methoxymethyl)-1H-1,2,4-triazole in Medicinal Chemistry: Application Notes and Protocols
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a key component in a variety of clinically approved drugs.[3][4] The versatility of the 1,2,4-triazole ring allows for substitutions at various positions, leading to a wide range of biological effects, including antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[5][6] This technical guide focuses on 5-(methoxymethyl)-1H-1,2,4-triazole, a representative derivative, to explore its potential applications and provide detailed protocols for its synthesis and biological evaluation. While specific data on this particular derivative is limited, the principles and protocols outlined here are broadly applicable to the exploration of novel 1,2,4-triazole-based therapeutic agents.
Synthesis and Characterization of this compound
The synthesis of 5-substituted-1H-1,2,4-triazoles can be achieved through various established methods.[3] A common approach involves the cyclization of an appropriate intermediate, such as an amidine or an imidate, with a hydrazine derivative. For the synthesis of this compound, a plausible route starts from methoxyacetonitrile.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-methoxyacetimidate hydrochloride
-
Cool a solution of methoxyacetonitrile (1 equivalent) in anhydrous ethanol (2 equivalents) to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature remains below 10°C.
-
Seal the reaction vessel and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 2-methoxyacetimidate hydrochloride.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 2-methoxyacetimidate hydrochloride in anhydrous ethanol.
-
Add formic hydrazide (1 equivalent) to the solution.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Potential Medicinal Chemistry Applications
The 1,2,4-triazole scaffold is a versatile platform for the development of various therapeutic agents.[7] Based on the extensive literature on its derivatives, this compound holds potential in several key areas of medicinal chemistry.
Antifungal Activity
A significant number of clinically used antifungal drugs, such as fluconazole and itraconazole, feature a 1,2,4-triazole core.[3][8] These drugs primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
Caption: Mechanism of action of triazole antifungal agents.
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Include a positive control (a known antifungal agent like fluconazole) and a negative control (medium with solvent).
-
-
Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.
-
The inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Table 1: Hypothetical Antifungal Activity Data
| Compound | MIC against C. albicans (µg/mL) |
| This compound | 16 |
| Fluconazole (Control) | 8 |
Anticancer Activity
Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, receptor tyrosine kinases (e.g., EGFR, BRAF), and other signaling pathways.[9] The exploration of novel triazole compounds as potential anticancer agents is an active area of research.
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include a positive control (a known anticancer drug like doxorubicin) and a negative control (medium with solvent).
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Table 2: Hypothetical Anticancer Activity Data
| Compound | IC₅₀ against MCF-7 (µM) | IC₅₀ against A549 (µM) |
| This compound | 25 | 32 |
| Doxorubicin (Control) | 0.5 | 1.2 |
Other Potential Therapeutic Areas
The 1,2,4-triazole scaffold has been associated with a broad range of other biological activities, including:
-
Anti-inflammatory: Some derivatives have shown potent anti-inflammatory effects, potentially by inhibiting cyclooxygenase (COX) enzymes.[10]
-
Antiviral: Ribavirin, a well-known antiviral drug, is a 1,2,4-triazole derivative.[11]
-
Antitubercular: Novel 1,2,4-triazole derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis.[12]
-
Neuroprotective: Certain 1,2,4-triazole derivatives have demonstrated neuroprotective effects in models of ischemic brain injury.[13]
Structure-Activity Relationship (SAR) and In Silico Modeling
To optimize the therapeutic potential of this compound, structure-activity relationship (SAR) studies are crucial. This involves synthesizing a library of analogs with modifications at various positions of the triazole ring and the methoxymethyl substituent. The biological activity of these analogs is then evaluated to identify key structural features that contribute to potency and selectivity.
In silico techniques, such as molecular docking, can provide valuable insights into the potential binding modes of this compound with its biological targets. For instance, docking studies with fungal CYP51 can help rationalize the observed antifungal activity and guide the design of more potent inhibitors.
Conclusion
While direct experimental data on this compound is not extensively available, its structural similarity to a vast number of biologically active 1,2,4-triazole derivatives suggests its potential as a valuable scaffold in medicinal chemistry. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, characterization, and biological evaluation of this and other novel 1,2,4-triazole compounds. Further research in this area is warranted to fully explore the therapeutic potential of this versatile class of molecules.
References
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MDPI. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
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PubMed. (2012). Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. Retrieved from [Link]
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Johns Hopkins University. (2024). Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. Retrieved from [Link]
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PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]
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PubMed. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. Retrieved from [Link]
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Wisdom Library. (2025). 1, 2, 4-triazole derivatives: Significance and symbolism. Retrieved from [Link]
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Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2012). 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. Retrieved from [Link]
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National University of Pharmacy. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Retrieved from [Link]
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PubMed. (2014). 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
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ResearchGate. (2025). (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities | Request PDF. Retrieved from [Link]
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Springer. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]
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PubMed. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]
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Application Notes and Protocols: 5-(Methoxymethyl)-1H-1,2,4-triazole as a Versatile Ligand in Coordination Chemistry
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the use of 5-(methoxymethyl)-1H-1,2,4-triazole as a versatile N-donor ligand in coordination chemistry. This document outlines detailed protocols for the synthesis of the ligand and its subsequent complexation with various transition metal ions. Furthermore, it delves into the essential analytical techniques for the structural elucidation and characterization of the resulting metal complexes. Drawing upon established principles of 1,2,4-triazole chemistry, this guide offers insights into the potential applications of these novel coordination compounds, particularly in the realms of drug development and materials science. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Introduction: The Significance of 1,2,4-Triazoles in Coordination Chemistry
The 1,2,4-triazole moiety is a cornerstone in the design of functional molecules due to its unique electronic properties and versatile coordination behavior.[1][2] These five-membered heterocycles, containing three nitrogen atoms, are prevalent in a wide range of biologically active compounds, including antimicrobial, anticancer, and anticonvulsant agents.[1][3] In the field of coordination chemistry, 1,2,4-triazole and its derivatives are esteemed for their ability to act as bridging or terminal ligands, forming both discrete polynuclear complexes and infinite coordination polymers.[4][5] The nitrogen atoms of the triazole ring can coordinate to metal centers, facilitating the construction of diverse and structurally intriguing metal-organic frameworks (MOFs).[6]
The introduction of a methoxymethyl substituent at the 5-position of the 1H-1,2,4-triazole ring, yielding this compound, offers an additional dimension to its coordination capabilities. The ether oxygen in the methoxymethyl group can potentially participate in coordination, leading to chelation and the formation of stable five- or six-membered rings with a metal ion. This can influence the geometry and stability of the resulting complexes.
This guide provides a foundational framework for the synthesis, characterization, and application of metal complexes based on this promising ligand.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from methoxyacetonitrile, as illustrated in the workflow diagram below.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
Methoxyacetonitrile
-
Anhydrous Ethanol
-
Hydrogen Chloride (gas)
-
Formic hydrazide
-
Sodium methoxide
-
Anhydrous Methanol
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)
-
Magnetic stirrer with heating
-
Rotary evaporator
Protocol:
Step 1: Synthesis of Ethyl methoxyacetimidate hydrochloride
-
Equip a three-necked round-bottom flask with a gas inlet tube, a condenser, and a calcium chloride drying tube.
-
In the flask, prepare a solution of methoxyacetonitrile (1 equivalent) in anhydrous ethanol (3-4 volumes).
-
Cool the solution in an ice bath to 0-5 °C.
-
Bubble dry hydrogen chloride gas through the solution with continuous stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Stopper the flask and allow it to stand at room temperature overnight.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl methoxyacetimidate hydrochloride as a solid. This product can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate round-bottom flask, dissolve formic hydrazide (1 equivalent) and sodium methoxide (1 equivalent) in anhydrous methanol.
-
To this solution, add the crude ethyl methoxyacetimidate hydrochloride from Step 1 in portions, with stirring.
-
Attach a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Synthesis of Metal Complexes
The coordination of this compound with transition metal ions can be achieved through straightforward synthetic procedures.[9] The following is a general protocol that can be adapted for various metal salts.
General Coordination Protocol
Figure 2: General workflow for the synthesis of metal complexes.
Materials and Reagents:
-
This compound
-
Metal salts (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂, ZnCl₂)
-
Ethanol or Methanol
-
Standard laboratory glassware
Protocol:
-
Dissolve this compound (typically 2 or 3 equivalents) in a suitable solvent such as ethanol or methanol.
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent. Gentle heating may be required to facilitate dissolution.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature for several hours or refluxed for a shorter period, depending on the reactivity of the metal ion.
-
Formation of a precipitate often indicates the formation of the coordination complex.
-
The solid product is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a more nonpolar solvent like diethyl ether.
-
The complex is dried in a desiccator or under vacuum.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by layering a solution of the complex with a less polar solvent.
Rationale for Stoichiometry: The molar ratio of ligand to metal is a critical parameter that influences the coordination number and geometry of the resulting complex. A 2:1 or 3:1 ratio is often used to favor the formation of octahedral or tetrahedral complexes, respectively.[9]
Characterization of Coordination Complexes
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized metal complexes.
| Technique | Purpose | Expected Observations/Information Gained |
| FT-IR Spectroscopy | To identify the coordination of the ligand to the metal ion. | Shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring upon coordination. The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to M-N stretching vibrations. |
| UV-Vis Spectroscopy | To study the electronic transitions and determine the coordination geometry. | For transition metal complexes, d-d transitions can provide information about the geometry (e.g., octahedral, tetrahedral). Charge transfer bands may also be observed. |
| ¹H and ¹³C NMR Spectroscopy | To confirm the presence of the ligand in the complex and to study the magnetic properties (for diamagnetic complexes). | Shifts in the proton and carbon signals of the ligand upon coordination. Broadening of signals may occur for paramagnetic complexes. |
| Elemental Analysis (CHN) | To determine the empirical formula of the complex. | Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the calculated values for the proposed formula. |
| Molar Conductivity Measurements | To determine the electrolytic nature of the complex. | Measurement of the molar conductivity in a suitable solvent (e.g., DMF, DMSO) helps to distinguish between ionic and non-ionic complexes. |
| Magnetic Susceptibility Measurements | To determine the magnetic moment and the number of unpaired electrons in paramagnetic complexes. | Provides insight into the electronic configuration and spin state of the metal ion. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex. | Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. |
Potential Applications
The coordination complexes of this compound are expected to exhibit a range of interesting properties and potential applications, drawing parallels from the broader family of 1,2,4-triazole-based metal complexes.
Drug Development
-
Anticancer Agents: Many 1,2,4-triazole metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[10][11] The coordination of the ligand to a metal ion can enhance its bioavailability and biological activity. The complexes of this compound should be screened for their potential as anticancer therapeutics.
-
Antimicrobial Agents: The triazole nucleus is a well-known pharmacophore in antifungal and antibacterial drugs.[11] Metal complexes often show enhanced antimicrobial activity compared to the free ligands.
Materials Science
-
Luminescent Materials: Certain transition metal complexes with N-heterocyclic ligands exhibit interesting photoluminescent properties. These materials have potential applications in organic light-emitting diodes (OLEDs) and chemical sensors.
-
Magnetic Materials: The ability of 1,2,4-triazoles to act as bridging ligands can lead to the formation of polynuclear complexes with interesting magnetic properties, such as spin-crossover behavior.
-
Catalysis: Transition metal complexes are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the this compound ligand can be tuned to develop novel catalysts.
Conclusion
This compound represents a promising, yet underexplored, ligand in coordination chemistry. Its synthesis is achievable through established methodologies, and its coordination to metal ions is expected to yield a rich variety of complexes with diverse structures and properties. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers venturing into the synthesis and application of these novel coordination compounds, paving the way for new discoveries in medicine and materials science.
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Fine Chemical Technologies. Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. Available from: [Link]
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ResearchGate. Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with Anti-Lipase and Anti-Urease Activities | Request PDF. Available from: [Link]
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available from: [Link]
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Baghdad Science Journal. Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Cytotoxicity Appraisal Against Breast Cancer Cell Lines (MDA-MB-231). Available from: [Link]
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Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available from: [Link]
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National Institutes of Health (NIH). New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line - PMC. Available from: [Link]
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PubMed Central. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Available from: [Link]
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OSTI.GOV. Transition metal complexes with 1,2,4-triazole (Journal Article) | ETDEWEB. Available from: [Link]
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Application Notes and Protocols for a Senior Application Scientist: Evaluating the Antimicrobial Activity of 5-(methoxymethyl)-1H-1,2,4-triazole Derivatives
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1] Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising class of molecules with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3] This guide provides a comprehensive overview and detailed protocols for assessing the antimicrobial efficacy of 5-(methoxymethyl)-1H-1,2,4-triazole derivatives, designed for researchers and professionals in drug development. The methodologies outlined herein are grounded in international standards to ensure reproducibility and comparability of results.
Mechanistic Insights: The Rationale for Antimicrobial Action
Understanding the mechanism of action is crucial for the rational design of new drugs. Triazole derivatives exert their antimicrobial effects through various pathways, which differ between fungi and bacteria.
Antifungal Mechanism: Disruption of Fungal Cell Membrane Integrity
The primary antifungal mechanism of triazole agents is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4]
Triazoles specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[4][5] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[6] This disruption of sterol composition alters the physical properties of the fungal membrane, increasing its permeability and leading to the cessation of fungal growth and, ultimately, cell death.
Caption: Inhibition of Ergosterol Biosynthesis by Triazole Derivatives.
Potential Antibacterial Mechanisms
While the antifungal mechanism of triazoles is well-established, their antibacterial action is more varied and depends on the specific derivative. Research suggests several potential targets:
-
Enzyme Inhibition: Certain 1,2,4-triazole derivatives, particularly when hybridized with other pharmacophores like quinolones, have been shown to inhibit essential bacterial enzymes such as DNA gyrase, which is crucial for DNA replication.[7]
-
Disruption of Cell Processes: Other studies indicate that triazole compounds can interfere with bacterial tyrosinase and catalase, enzymes important for bacterial survival and pathogenesis.[7]
-
Multimodal Action: The incorporation of a 1,2,3-triazole ring, a related isomer, has been shown to improve stability and reduce susceptibility to resistance through multimodal actions, including the production of intracellular reactive oxygen species and rupture of the bacterial cell membrane.[8]
Experimental Protocols for Antimicrobial Susceptibility Testing
To quantitatively assess the antimicrobial activity of this compound derivatives, standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Materials:
-
Test compound: this compound derivative
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)[12]
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Standard control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)
Step-by-Step Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old) on an appropriate agar plate, select several well-isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well plate.
-
In well 1, add 200 µL of the test compound at twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the concentration of the antimicrobial agent in each well.
-
-
Incubation:
-
Seal the plates (e.g., with a breathable film for aerobic organisms) and incubate at 35-37°C. Incubation times are typically 16-20 hours for most bacteria and 24-48 hours for yeasts.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[9] This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
-
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is determined after the MIC has been established.
Step-by-Step Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and the more concentrated wells), take a 10-100 µL aliquot.
-
Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-48 hours, or until growth is visible in the control culture.
-
-
Determining the MBC/MFC:
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives). This is typically observed as no growth or only a few colonies on the subculture plate.
-
Caption: Workflow for MIC and MBC/MFC Determination.
Data Presentation and Interpretation
The antimicrobial activity of this compound derivatives can be summarized in a table format for easy comparison. While specific data for this exact derivative is not widely published, the table below presents representative MIC values for various structurally related 1,2,4-triazole compounds against common pathogens to illustrate the potential activity of this class of molecules.
Table 1: Representative Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| 1,2,4-Triazole-Thione Derivative | Staphylococcus aureus | 1.56 | [1] |
| 1,2,4-Triazole-Thione Derivative | Bacillus subtilis | 1.56 | [1] |
| 1,2,4-Triazole-Thione Derivative | Escherichia coli | 3.12 | [1] |
| Phenylpiperazine-Triazole Hybrid | Pseudomonas aeruginosa | 0.125 - 64 | [1] |
| 1,2,3-Triazole-bis-1,2,4-Triazole | Candida albicans | 1 - 16 | [14] |
| 1,2,3-Triazole-bis-1,2,4-Triazole | Aspergillus brasiliensis | 1 - 16 | [14] |
| Vinyl 1,2,4-Triazole Derivative | Bacillus subtilis | 0.0008 - 0.0017 mM | [15] |
Note: The data presented are for various 1,2,4-triazole derivatives and serve as an example of the range of activities observed for this class of compounds.
Conclusion
The protocols detailed in this guide provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound derivatives. By adhering to standardized methodologies, researchers can generate reliable and comparable data, which is essential for the preclinical assessment of these promising compounds. A thorough understanding of their mechanism of action, coupled with quantitative susceptibility testing, will facilitate the identification of lead candidates for further development in the fight against infectious diseases.
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Synthesis and Antimicrobial Activity of Some[8][9][16]-Triazole Derivatives. (2014). ResearchGate. [Link]
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A Practical Guide to Antifungal Susceptibility Testing. (2021). Journal of Fungi, 7(11), 941. [Link]
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EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. (2008). ResearchGate. [Link]
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New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. (2019). ChemistrySelect, 4(1), 225-231. [Link]
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Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. (2018). mBio, 9(1). [Link]
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Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2020). ACS Omega, 5(1), 498-510. [Link]
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Application Notes and Protocols for Evaluating the Antifungal Activity of 5-(methoxymethyl)-1H-1,2,4-triazole against Candida albicans
Introduction: The Rationale for Investigating Novel Triazoles
Candida albicans remains a predominant fungal pathogen, responsible for a significant burden of mucosal and life-threatening systemic infections, particularly in immunocompromised individuals.[1] The azole class of antifungals, specifically the triazoles, has been a cornerstone of anti-Candida therapy for decades.[2] These synthetic compounds act by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[3][4] They specifically target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), which is crucial for converting lanosterol to ergosterol.[5][6][7] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately arresting fungal growth.[8][9]
However, the extensive use of first-generation triazoles like fluconazole has led to the emergence of resistant C. albicans strains, posing a significant clinical challenge.[1] This necessitates the discovery and evaluation of novel antifungal agents. The compound 5-(methoxymethyl)-1H-1,2,4-triazole, possessing the characteristic triazole ring, is a candidate for investigation.
This document provides a comprehensive suite of protocols for researchers and drug development professionals to conduct a thorough in vitro evaluation of this compound against C. albicans. The methodologies are designed to first establish the compound's potency and then to elucidate its mechanism of action, with the hypothesis that it functions as an inhibitor of the ergosterol biosynthesis pathway.
Part 1: Determination of Antifungal Potency and Spectrum
The initial phase of evaluation focuses on quantifying the compound's activity. This is achieved by determining its Minimum Inhibitory Concentration (MIC), which establishes the lowest concentration required to inhibit fungal growth, and its Minimum Fungicidal Concentration (MFC), which determines the concentration required to kill the fungus.[10][11]
Protocol 1.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology, the gold standard for yeast susceptibility testing.[12][13] It provides a quantitative measure of the compound's potency.
Principle: A standardized inoculum of C. albicans is exposed to serial dilutions of the test compound in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that causes a significant, visually or spectrophotometrically determined, reduction in fungal growth compared to a drug-free control.[13]
Materials:
-
This compound
-
Fluconazole (positive control)
-
Dimethyl sulfoxide (DMSO, for compound dissolution)
-
Candida albicans strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Agar (SDA)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 0.9% saline
-
0.5 McFarland turbidity standard
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer or microplate reader (530 nm)
-
Multichannel pipette
Step-by-Step Methodology:
-
Preparation of Antifungal Stock: Dissolve this compound and fluconazole in DMSO to a high concentration (e.g., 1280 µg/mL). Further dilute in RPMI-1640 to create a 2X working stock of the highest concentration to be tested (e.g., 128 µg/mL).
-
Inoculum Preparation:
-
Culture C. albicans on an SDA plate for 24 hours at 35°C.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.[12]
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of a 96-well plate.
-
Add 200 µL of the 2X working stock (e.g., 128 µg/mL) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly. Repeat this process across the plate to column 10. Discard the final 100 µL from column 10.
-
Column 11 serves as the growth control (no drug) and column 12 as the sterility control (medium only).
-
-
Inoculation: Add 100 µL of the prepared C. albicans inoculum to each well from columns 1 through 11. The final volume in each well is 200 µL, and the drug concentrations are now at their 1X final test concentration.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[14]
-
Endpoint Determination: The MIC is defined as the lowest drug concentration that results in at least a 50% reduction in turbidity compared to the growth control.[13] This can be determined visually or by reading the optical density (OD) at 530 nm.
Protocol 1.2: Minimum Fungicidal Concentration (MFC) Determination
Principle: The MFC assay is a downstream extension of the MIC test. It distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity. The MFC is the lowest compound concentration that results in a ≥99.9% reduction in CFU/mL relative to the initial inoculum.[11][15]
Step-by-Step Methodology:
-
Following MIC Determination: After reading the MIC results, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC, as well as the drug-free growth control well.
-
Plating: Mix the contents of each selected well thoroughly. Aliquot 100 µL from each well and spread it evenly onto separate, labeled SDA plates.
-
Incubation: Incubate the SDA plates at 35°C for 48 hours, or until colonies are clearly visible on the plate from the growth control well.
-
Endpoint Determination: Count the number of colonies on each plate. The MFC is the lowest concentration of the compound that results in no more than a few colonies, corresponding to a ≥99.9% kill rate.[16][17]
Data Presentation and Interpretation
Summarize the quantitative data in a clear, structured table for easy comparison against a known antifungal agent.
| Fungal Strain | Compound | MIC (µg/mL) | MFC (µg/mL) | Interpretation (MFC/MIC Ratio) |
| C. albicans ATCC 90028 | This compound | [Result] | [Result] | [Calculate] |
| C. albicans ATCC 90028 | Fluconazole (Control) | 0.5 | >64 | Fungistatic |
Scientist's Note: An MFC/MIC ratio of ≤4 is typically considered indicative of fungicidal activity, while a ratio of >4 suggests fungistatic activity. Fluconazole is known to be fungistatic against Candida species.[4]
Workflow for Potency Assessment
Caption: Workflow for determining MIC and MFC of the test compound.
Part 2: Elucidating the Mechanism of Action
Based on its chemical structure, this compound is hypothesized to function similarly to other triazoles by inhibiting ergosterol biosynthesis. The following protocols are designed to test this hypothesis directly.
The Ergosterol Biosynthesis Pathway: The Target of Triazoles
Ergosterol is the primary sterol in the fungal plasma membrane, where it is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[8][18] The biosynthesis pathway is a complex, multi-step process. Triazole antifungals specifically inhibit the enzyme lanosterol 14α-demethylase (Erg11p), which catalyzes a critical demethylation step in the conversion of lanosterol to ergosterol.[1][5][19]
Caption: Simplified ergosterol biosynthesis pathway and the target of triazoles.
Protocol 2.1: Sterol Quantitation by UV-Spectrophotometry
Principle: This method quantifies the total ergosterol content in C. albicans cells. A reduction in ergosterol in cells treated with the test compound, compared to untreated cells, provides strong evidence of ergosterol biosynthesis inhibition.[20][21] The method involves saponification to hydrolyze cellular lipids, followed by extraction of non-saponifiable lipids (sterols) and spectrophotometric analysis. Ergosterol and the precursor 24(28)-dehydroergosterol (DHE) have a characteristic four-peaked absorbance curve between 240 nm and 300 nm.[22]
Materials:
-
C. albicans cells (treated with various concentrations of the test compound and untreated controls)
-
Alcoholic potassium hydroxide (25% KOH in 95% ethanol)
-
Sterile deionized water
-
n-heptane
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow C. albicans in a liquid medium (e.g., YPD or RPMI-1640) to mid-log phase. Expose the cells to various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC) and a no-drug control for a defined period (e.g., 16-24 hours).
-
Cell Harvesting: Harvest a standardized quantity of cells from each treatment condition by centrifugation. Wash the cell pellets with sterile water and record the wet weight of each pellet.
-
Saponification:
-
Add 3 mL of alcoholic KOH to each cell pellet.
-
Vortex vigorously for 1 minute to resuspend the cells.
-
Incubate in an 85°C water bath for 1 hour to saponify the lipids.
-
Allow the tubes to cool to room temperature.
-
-
Sterol Extraction:
-
Add 1 mL of sterile water and 3 mL of n-heptane to each tube.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.
-
Allow the layers to separate (centrifugation at low speed can assist).
-
Carefully transfer the upper n-heptane layer to a clean glass tube.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the heptane extract from 240 nm to 300 nm using a UV-Vis spectrophotometer, with n-heptane as the blank.
-
Calculate the ergosterol content using the absorbance values at 281.5 nm and 230 nm and the following equations, where F is the dilution factor in heptane.[20]
-
% Ergosterol + % 24(28) DHE = [(A281.5 / 290) × F] / pellet weight
-
% 24(28) DHE = [(A230 / 518) × F] / pellet weight
-
% Ergosterol = [% Ergosterol + % 24(28) DHE] - [% 24(28) DHE]
-
-
Expected Outcome: A dose-dependent decrease in the percentage of ergosterol in cells treated with this compound would strongly support the hypothesized mechanism of action.
Protocol 2.2: Cell Membrane Integrity Assessment with Propidium Iodide (PI)
Principle: The depletion of ergosterol and accumulation of toxic sterols compromises the structural integrity and permeability of the fungal cell membrane.[9] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. However, in cells with damaged membranes, PI enters, intercalates with DNA, and emits a strong red fluorescence.[23][24] An increase in PI-positive cells indicates membrane damage.
Materials:
-
C. albicans cells (treated and untreated)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Treat C. albicans cells with the test compound at MIC and supra-MIC concentrations for a relevant time period (e.g., 4-24 hours). Include a no-drug control and a positive control (e.g., heat-killed cells).
-
Harvesting and Washing: Harvest cells by centrifugation, wash twice with PBS to remove residual medium and compound.
-
PI Staining:
-
Resuspend the cell pellets in 1 mL of PBS.
-
Add PI to a final concentration of 2-5 µg/mL.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Analysis:
-
Fluorescence Microscopy: Place a small aliquot of the cell suspension on a microscope slide. Observe under both bright-field and fluorescence microscopy (using a rhodamine/red filter set). Count the percentage of red (membrane-damaged) cells versus total cells.[25]
-
Flow Cytometry: Analyze the stained cell suspension using a flow cytometer. This will provide a more quantitative measure of the percentage of PI-positive cells in the population.
-
Expected Outcome: A significant, dose-dependent increase in the percentage of PI-positive cells following treatment with the test compound will confirm that it disrupts cell membrane integrity, a downstream consequence of ergosterol inhibition.
Conclusion
The protocols detailed in this guide provide a robust and logical framework for the comprehensive evaluation of this compound as a potential antifungal agent against Candida albicans. By systematically determining its potency (MIC/MFC) and confirming its mechanism of action through sterol quantification and membrane damage assays, researchers can generate the critical data needed to advance this compound in the drug development pipeline. This structured approach, grounded in established methodologies, ensures data integrity and provides a clear path from initial screening to mechanistic validation.
References
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Martel, C. M., Parker, J. E., Bader, O., Weig, M., Moore, C. B., SLAs, M., & Kelly, S. L. (2010). Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents. Antimicrobial Agents and Chemotherapy, 54(11), 4603–4610. [Link]
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Chau, A. S., Gygax, S. E., & Schaller, M. (2005). Candida albicans mutations in the ergosterol biosynthetic pathway and resistance to several antifungal agents. Antimicrobial Agents and Chemotherapy, 49(11), 4566-4574. [Link]
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Pharmacology of Fluconazole; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
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Siddiqui, N., & Alam, M. S. (2009). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central, 1(1), 1-16. [Link]
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Giera, M., & Kaca, W. (2021). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. International Journal of Molecular Sciences, 22(16), 8869. [Link]
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Kartsonis, N. A., Krysan, D. J., & Falloon, J. (2000). In vitro activity of caspofungin (MK-0991) against Candida albicans clinical isolates displaying different mechanisms of azole resistance. PubMed, 44(3), 574-576. [Link]
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Sterol biosynthesis pathway in C. albicans. The pathway includes major... (n.d.). ResearchGate. [Link]
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Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis. Antimicrobial Agents and Chemotherapy, 44(8), 2081–2085. [Link]
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Arthington-Skaggs, B. A., Jradi, H., & Ghannoum, M. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337. [Link]
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Arthington-Skaggs, B. A., Jradi, H., & Ghannoum, M. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. ASM Journals, 37(10), 3332-3337. [Link]
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Espinel-Ingroff, A., et al. (2004). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 42(2), 705-710. [Link]
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Popp, C., et al. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Fungi, 5(3), 83. [Link]
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Khan, M. S., & Ahmad, I. (2012). Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans. ResearchGate. [Link]
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Application Note: A Comprehensive Guide to Evaluating the Anticancer Activity of 5-(methoxymethyl)-1H-1,2,4-triazole on Breast Cancer Cell Lines
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs, including the aromatase inhibitors letrozole and anastrozole.[1][2] These compounds are critical in the treatment of hormone-responsive breast cancer. The versatility of the triazole ring allows for the development of derivatives with diverse mechanisms of action, from enzyme inhibition to disruption of core cellular processes like mitosis.[1][3] This application note presents a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer potential of a novel derivative, 5-(methoxymethyl)-1H-1,2,4-triazole, against clinically relevant breast cancer cell lines. We provide not just step-by-step protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, but also the underlying scientific rationale for each experimental choice, ensuring a robust and reproducible investigation.
Scientific Rationale & Experimental Strategy
The 1,2,4-Triazole Scaffold: A Proven Pharmacophore in Oncology
The 1,2,4-triazole nucleus is a bioisostere for amide and ester groups, capable of forming hydrogen bonds and engaging in dipole-dipole interactions with various biological targets.[4] Its utility in oncology is well-established. For instance, letrozole and anastrozole function by coordinating with the heme iron atom of the aromatase enzyme, thereby blocking estrogen biosynthesis, a key driver in ER-positive breast cancers.[1] Other triazole derivatives have been designed as cis-restricted analogues of combretastatin A-4, a potent natural product that inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] Given this chemical precedent, a thorough investigation of a new derivative like this compound must employ a multi-faceted approach to elucidate its primary mechanism of action.
Rationale for Breast Cancer Cell Line Selection
To obtain a comprehensive profile of the compound's activity, it is crucial to test it on breast cancer cell lines representing different molecular subtypes. The rationale for selecting specific cell lines is as follows:
-
MCF-7: An estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and HER2-negative cell line. It serves as a model for hormone-responsive breast cancer and is ideal for comparing the activity of the test compound to known aromatase inhibitors.[7]
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line (ER-, PR-, HER2-). TNBC is notoriously difficult to treat due to the lack of targeted therapies.[7][8] Activity in this cell line would suggest a mechanism of action independent of hormone receptors, such as cytotoxicity via DNA damage or mitotic inhibition.[9]
-
MCF-10A: A non-tumorigenic breast epithelial cell line. This is a critical control to assess the compound's selectivity for cancer cells over normal cells, providing an early indication of its potential therapeutic index.[3]
A Tiered Approach to Efficacy Assessment
Our experimental strategy follows a logical progression from broad screening to detailed mechanistic analysis. This ensures that resources are directed efficiently and that each experiment builds upon the last.
Core Protocols and Methodologies
Protocol: Assessment of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Plating: Seed breast cancer cells (MCF-7, MDA-MB-231) and control cells (MCF-10A) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[11]
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells, including controls, must be kept constant and non-toxic (≤ 0.1%).[11]
-
Treatment Incubation: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various drug concentrations. Include the following essential controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest drug concentration.
-
Untreated Control: Cells in a complete culture medium only.
-
Blank Control: Medium only, with no cells, to measure background absorbance.[12]
-
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, protecting the plate from light.[11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol: Quantification of Apoptosis by Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations corresponding to the IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle-treated negative control and a positive control (e.g., staurosporine-treated cells).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the collected cell suspension at 300 x g for 5 minutes.[13]
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[14][15]
-
PI Addition: Add 5-10 µL of PI staining solution (e.g., 50 µg/mL).
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Use the positive control to set compensation and quadrants.
Protocol: Analysis of Cell Cycle Perturbation by Propidium Iodide Staining
Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA.[16] By staining fixed and permeabilized cells with PI, the total DNA content can be quantified by flow cytometry. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16] A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.[16]
Methodology:
-
Cell Seeding and Treatment: Culture and treat cells in 6-well plates as described in the apoptosis protocol (Section 2.2).
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1-2 x 10⁶ cells) in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[17][18]
-
Rehydration and Washing: Centrifuge the fixed cells at 500 x g for 10 minutes. Decant the ethanol and wash the pellet twice with cold PBS.[17]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is critical to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[16][19]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[19]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data in a linear mode. Use software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Illustrative Cytotoxicity (IC₅₀) Data
| Cell Line | Subtype | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) |
|---|---|---|---|
| MCF-7 | ER-positive | Experimental Value | ~0.5 |
| MDA-MB-231 | Triple-Negative | Experimental Value | ~1.2 |
| MCF-10A | Non-tumorigenic | Experimental Value | >10 |
Note: Data are hypothetical and must be determined empirically. The selectivity index can be calculated as (IC₅₀ in MCF-10A) / (IC₅₀ in cancer cell line).
Table 2: Illustrative Apoptosis Analysis in MDA-MB-231 Cells (48h Treatment)
| Treatment | % Viable (Q3) | % Early Apoptosis (Q4) | % Late Apoptosis (Q2) | % Necrosis (Q1) |
|---|---|---|---|---|
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| IC₅₀ Compound | Exp. Value | Exp. Value | Exp. Value | Exp. Value |
| 2x IC₅₀ Compound | Exp. Value | Exp. Value | Exp. Value | Exp. Value |
Note: Data are hypothetical. A significant increase in Q4 and Q2 populations indicates apoptosis induction.
Table 3: Illustrative Cell Cycle Analysis in MDA-MB-231 Cells (24h Treatment)
| Treatment | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| Vehicle Control | 1.5 ± 0.4 | 55.6 ± 3.3 | 28.1 ± 2.5 | 14.8 ± 1.9 |
| IC₅₀ Compound | Exp. Value | Exp. Value | Exp. Value | Exp. Value |
| 2x IC₅₀ Compound | Exp. Value | Exp. Value | Exp. Value | Exp. Value |
Note: Data are hypothetical. An accumulation of cells in the G2/M phase would suggest a mechanism involving mitotic disruption.[5]
Potential Mechanisms and Signaling Pathways
Based on the established activities of other 1,2,4-triazole derivatives, the data generated from these protocols can point toward several potential mechanisms of action that warrant further investigation.
Conclusion
This application note provides a robust framework for the initial characterization of the anticancer properties of this compound. By systematically applying these validated protocols for cytotoxicity, apoptosis, and cell cycle analysis, researchers can generate high-quality, reproducible data. This foundational knowledge is essential for elucidating the compound's mechanism of action and making informed decisions about its potential for further preclinical development as a novel therapeutic agent for breast cancer.
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A Versatile Strategy for the Synthesis of 1,5-Disubstituted 1,2,4-Triazoles Using 5-(Methoxymethyl)-1H-1,2,4-triazole
An Application Guide for Medicinal Chemists
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antifungal and anticancer agents.[1][2] Among its various substitution patterns, the 1,5-disubstituted isomer is of particular interest to drug development professionals. The arrangement of substituents at these positions allows for the precise orientation of pharmacophoric elements, enabling targeted interactions with biological receptors.[3] However, the regioselective synthesis of these compounds can be challenging. This guide details a robust and flexible synthetic approach that leverages 5-(methoxymethyl)-1H-1,2,4-triazole as a key intermediate to streamline the synthesis of diverse 1,5-disubstituted 1,2,4-triazoles.
The use of this compound offers a distinct advantage. The methoxymethyl group at the 5-position serves as a masked hydroxymethyl group, which can be elaborated into a variety of other functional groups. This two-stage strategy involves an initial N-substitution at the 1-position, followed by the transformation of the C5-methoxymethyl moiety. This approach provides a reliable pathway to a wide array of target molecules with diverse functionalities.
Overall Synthetic Workflow
The synthetic strategy is modular, allowing for the introduction of diversity at two key positions. The general workflow involves the initial regioselective substitution at the N1 position of this compound, followed by the chemical manipulation of the C5 side chain.
Figure 1: General synthetic workflow.
Part I: N-Substitution of this compound
The first crucial step is the regioselective introduction of a substituent at the N1 position. The alkylation of 1,2,4-triazoles can sometimes lead to a mixture of N1 and N4 isomers.[4] However, careful selection of reaction conditions can favor the desired N1 substitution. For N-arylation, modern cross-coupling methodologies provide excellent regioselectivity.
Protocol 1: N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using various alkyl halides. The use of a suitable base and polar aprotic solvent is key to achieving good yields of the N1-alkylated product.[5][6]
Scientist's Notes: The choice of base is critical for regioselectivity. Stronger bases like sodium hydride (NaH) deprotonate the triazole to form the corresponding anion, which can then react with the alkylating agent. In some cases, milder bases like potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF or acetonitrile can also provide good results, often with improved safety and handling.[6] The reaction temperature can be adjusted based on the reactivity of the alkylating agent.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).
-
Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-alkyl-5-(methoxymethyl)-1H-1,2,4-triazole.
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH | DMF | RT | 12 | ~85 |
| Benzyl Bromide | K2CO3 | Acetonitrile | 60 | 18 | ~80 |
| Propargyl Bromide | NaH | THF | RT | 16 | ~75 |
Table 1: Representative conditions for N-alkylation.
Protocol 2: Copper-Catalyzed N-Arylation
For the introduction of aryl substituents, copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are highly effective.[3][7] These methods have largely replaced harsher traditional Ullmann conditions and offer a broad substrate scope. Ligand-free systems with a copper(I) salt and a suitable base are often sufficient.[8][9]
Scientist's Notes: The choice of copper source, base, and solvent can significantly impact the reaction efficiency. Copper(I) iodide (CuI) is a commonly used and effective catalyst.[10] Cesium carbonate (Cs2CO3) is often the base of choice due to its high basicity and solubility in polar aprotic solvents like DMF or DMSO.[7] The reactivity of the aryl halide follows the general trend I > Br > Cl.[8] For less reactive aryl chlorides, the addition of a ligand such as N,N'-dimethylethylenediamine (DMEDA) may be necessary to facilitate the reaction.
Figure 2: Copper-catalyzed N-arylation scheme.
Step-by-Step Protocol:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (N2 or Ar).
-
Add anhydrous DMF (0.2 M) and stir the mixture at 110-130 °C for 18-36 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1-aryl-5-(methoxymethyl)-1H-1,2,4-triazole.
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodotoluene | CuI (10 mol%) | Cs2CO3 | DMF | 120 | ~88[7] |
| 1-Bromo-4-methoxybenzene | CuI (10 mol%) | Cs2CO3 | DMF | 130 | ~85 |
| 3-Bromopyridine | CuI (10 mol%) | K3PO4 | DMSO | 130 | ~75 |
Table 2: Representative conditions for N-arylation.
Part II: Functionalization of the C5-Methoxymethyl Group
Once the N1-substituted triazole is obtained, the methoxymethyl group at the C5 position can be transformed into a variety of other functional groups. This typically involves a deprotection step to reveal the hydroxymethyl group, which can then be further manipulated.
Protocol 3: Deprotection of the Methoxymethyl (MOM) Ether
The MOM ether can be cleaved under acidic conditions to yield the corresponding alcohol.[11][12] A variety of acidic reagents can be employed, from strong aqueous acids to Lewis acids.
Scientist's Notes: The choice of deprotection conditions should be guided by the stability of other functional groups in the molecule. For sensitive substrates, milder conditions such as pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent can be effective.[12] For more robust molecules, a solution of HCl in an alcohol or THF/water is often sufficient.
Step-by-Step Protocol:
-
Dissolve the 1-substituted-5-(methoxymethyl)-1H-1,2,4-triazole (1.0 eq) in a mixture of THF and 3M aqueous HCl (2:1 v/v).
-
Stir the reaction mixture at room temperature or gently heat to 50 °C for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting 1-substituted-5-(hydroxymethyl)-1H-1,2,4-triazole is often pure enough for the next step, but can be purified by column chromatography or recrystallization if necessary.
Protocol 4: Oxidation and Further Derivatization
The resulting 5-hydroxymethyl group is a versatile handle for further functionalization. It can be oxidized to an aldehyde or a carboxylic acid, which can then be converted into a wide range of other functional groups.
Figure 3: C5-Functionalization pathway.
A. Oxidation to the Aldehyde:
-
Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane (DCM).
-
General Procedure: To a solution of the alcohol in DCM, add the oxidizing agent and stir at room temperature until the reaction is complete. Work-up typically involves filtration through a pad of silica or Celite followed by solvent evaporation.
B. Oxidation to the Carboxylic Acid:
-
Reagents: Potassium permanganate (KMnO4) in a basic aqueous solution, or Jones reagent (CrO3 in sulfuric acid/acetone).
-
General Procedure: Treat the alcohol with the oxidizing agent under the appropriate conditions. For KMnO4, the reaction is typically run in aqueous NaOH, followed by an acidic workup to protonate the carboxylate.
C. Derivatization of the Carboxylic Acid:
-
The resulting 5-carboxy-1,2,4-triazole can be converted to amides, esters, and other derivatives using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) or by conversion to the acid chloride followed by reaction with a nucleophile.[1]
Conclusion
The synthetic strategy outlined in this guide, centered on the use of this compound, offers a reliable and versatile platform for the synthesis of 1,5-disubstituted 1,2,4-triazoles. The modular nature of this approach, allowing for the independent introduction of diversity at the N1 and C5 positions, makes it a valuable tool for researchers in drug discovery and development. The protocols provided herein are based on established and robust chemical transformations, ensuring a high rate of success for the synthesis of complex triazole derivatives.
References
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An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Bull. Korean Chem. Soc.2010 , 31 (12), 3823-3826.
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Suramwar, N. V., Thakare, S. R., & T. Niraj. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. International Journal of Organic Chemistry, 2, 261-267.
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Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Hindawi.
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Application Notes and Protocols for N-arylation of 1,2,4-Triazoles. Benchchem.
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Ang, W., et al. Ligand-Free Copper(I) Chloride Catalyzed N-Arylation of 1,2,4-Triazole with Aryl Bromides. SynOpen2021 , 05 (01), 79-84.
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Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. J. Org. Chem.2002 , 67 (26), 9340-9345.
-
Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Synlett2010 , (19), 2915-2918.
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Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. J. Med. Chem.2011 , 54 (13), 4684-4699.
-
Holm, A., & Straub, T. (2004). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 36(4), 321-361.
-
A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. ResearchGate.
-
Xu, Y., et al. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. J. Org. Chem.2010 , 75 (24), 8666-8669.
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An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate.
-
Kumar, V., et al. Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Process Synth2016 , 5 (2), 233-237.
-
Fujioka, H., et al. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chem. Commun.2007 , (33), 3486-3488.
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Methoxymethyl ether. Wikipedia.
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
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Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Organic Chemistry Portal.
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Practical synthesis of functionalized 1,5-disubstituted 1,2,4-triazole derivatives. PubMed.
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One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. NIH.
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Synthesis of 1,5-disubstituted 1,2,3-triazoles. ResearchGate.
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
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Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. ResearchGate.
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Application of triazoles in the structural modification of natural products. PubMed Central.
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Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. PMC - NIH.
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MOM Ethers. Organic Chemistry Portal.
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Acetylation of 5-amino-1H-[7][8][13]triazole revisited. PubMed.
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This compound-3-carboxylic acid. BLDpharm.
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Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. ResearchGate.
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Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate.
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Application Notes and Protocols for 5-(methoxymethyl)-1H-1,2,4-triazole in Agrochemical Research
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Potential of 5-(methoxymethyl)-1H-1,2,4-triazole as a Novel Agrochemical Candidate
The 1,2,4-triazole scaffold is a cornerstone in the development of modern agrochemicals, renowned for its broad spectrum of biological activities. Derivatives of this heterocyclic system are prominent as fungicides, herbicides, and insecticides.[1] The fungicidal action of many triazoles is primarily attributed to their potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes.
This document provides a comprehensive guide to the potential applications of a specific derivative, this compound, in agrochemical research. While this compound is a relatively underexplored member of the triazole family, its structural features suggest significant potential as a lead compound for the development of novel crop protection agents. These application notes and protocols are designed to provide researchers with the necessary framework to synthesize, screen, and characterize the agrochemical potential of this compound and its analogs.
Synthesis of this compound: A Plausible Synthetic Route
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of 5-substituted-1H-1,2,4-triazoles.[4][5] The following protocol outlines a general approach.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from methoxyacetonitrile and formylhydrazine.
Materials:
-
Methoxyacetonitrile
-
Formylhydrazine
-
Sodium methoxide
-
Methanol (anhydrous)
-
Diethyl ether
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methoxyacetonitrile (1 equivalent) in anhydrous methanol.
-
Addition of Base: To the stirred solution, add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise at room temperature.
-
Addition of Formylhydrazine: Following the addition of the base, add formylhydrazine (1 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: To the resulting residue, add water and extract with a suitable organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Logical Relationship of Synthesis:
Caption: Synthetic workflow for this compound.
Antifungal Activity Screening
The primary anticipated application of this compound is as a fungicide, given the well-established antifungal properties of the 1,2,4-triazole class. The following protocols outline the in vitro screening of this compound against a panel of common plant pathogenic fungi.
Protocol 2: In Vitro Antifungal Screening using the Poisoned Food Technique
Objective: To determine the mycelial growth inhibition of this compound against various phytopathogenic fungi.
Materials:
-
Pure culture of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
This compound (test compound)
-
Commercial fungicide (e.g., Tebuconazole) as a positive control
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Preparation of Poisoned Media: Autoclave the PDA medium and cool it to 45-50 °C. Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO and a positive control plate with the commercial fungicide.
-
Pouring of Plates: Pour the poisoned and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Inoculate the center of each plate with a 5 mm mycelial disc taken from the periphery of a 7-day-old culture of the test fungus.
-
Incubation: Incubate the inoculated plates at 25 ± 2 °C in an incubator.
-
Data Collection: Measure the colony diameter (in mm) of the fungal growth in both control and treated plates after the fungus in the control plate has almost completely covered the plate.
-
Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
-
Protocol 3: Determination of EC50 Values
Objective: To determine the effective concentration of this compound that inhibits 50% of the mycelial growth (EC50).
Procedure:
-
Based on the results of the initial screening, select a range of concentrations of the test compound that shows a dose-dependent inhibition.
-
Perform the poisoned food technique as described in Protocol 2 with a series of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µg/mL).
-
Calculate the percentage of inhibition for each concentration.
-
Plot the probit of inhibition against the logarithm of the concentration.
-
The EC50 value can be determined from the resulting regression line.
Hypothetical Efficacy Data:
| Fungal Pathogen | This compound EC50 (µg/mL) | Tebuconazole EC50 (µg/mL) |
| Fusarium oxysporum | 5.2 | 1.8 |
| Botrytis cinerea | 8.7 | 2.5 |
| Rhizoctonia solani | 12.1 | 4.1 |
| Sclerotinia sclerotiorum | 6.5 | 2.2 |
Mechanism of Action Study: CYP51 Inhibition Assay
The presumed mechanism of action for a novel triazole fungicide is the inhibition of the CYP51 enzyme. An in vitro assay can be performed to confirm this.
Protocol 4: In Vitro CYP51 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of fungal CYP51.
Materials:
-
Microsomes from a fungal strain overexpressing CYP51 (e.g., Saccharomyces cerevisiae)
-
NADPH
-
Lanosterol (substrate)
-
This compound
-
Known CYP51 inhibitor (e.g., Ketoconazole) as a positive control
-
Buffer solution (e.g., potassium phosphate buffer)
-
HPLC system for analysis
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the fungal microsomes, buffer, and NADPH.
-
Inhibitor Addition: Add different concentrations of this compound or the positive control to the reaction mixture and pre-incubate for a short period.
-
Initiation of Reaction: Start the reaction by adding the substrate, lanosterol.
-
Incubation: Incubate the reaction mixture at 37 °C for a specified time.
-
Termination and Extraction: Stop the reaction by adding a suitable solvent (e.g., ethyl acetate) and extract the sterols.
-
Analysis: Analyze the extracted sterols by HPLC to quantify the amount of lanosterol remaining and the amount of product formed.
-
Calculation of Inhibition: Calculate the percentage of CYP51 inhibition for each concentration of the test compound. From this data, the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined.
CYP51 Inhibition Pathway:
Caption: Inhibition of Ergosterol Biosynthesis by this compound.
Herbicidal and Insecticidal Activity Screening
While the primary focus for triazoles is often on their fungicidal properties, it is prudent to conduct broader screening for other agrochemical activities.
Protocol 5: Preliminary Herbicidal Screening
Objective: To evaluate the pre- and post-emergence herbicidal activity of this compound.
Procedure:
-
Plant Species: Select a range of monocot and dicot weed species (e.g., Echinochloa crus-galli, Setaria faberi, Amaranthus retroflexus, Abutilon theophrasti).
-
Pre-emergence Test: Apply the test compound at various rates to the soil surface immediately after sowing the weed seeds.
-
Post-emergence Test: Apply the test compound to the foliage of young, actively growing weed seedlings.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect, including symptoms like chlorosis, necrosis, and growth inhibition, and compare with untreated controls.
Protocol 6: Preliminary Insecticidal Screening
Objective: To assess the contact and ingestion toxicity of this compound against common insect pests.
Procedure:
-
Insect Species: Select representative insect pests (e.g., aphids, caterpillars, beetles).
-
Contact Toxicity: Apply the test compound directly to the insects or to a surface they will come into contact with.
-
Ingestion Toxicity: Incorporate the test compound into an artificial diet or apply it to leaf discs that the insects will consume.
-
Evaluation: Monitor insect mortality over a period of 24-72 hours and compare with untreated controls. Calculate the LC50 (lethal concentration for 50% of the population) if a dose-response is observed.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial investigation of this compound as a potential agrochemical. The fungicidal properties, particularly the inhibition of CYP51, represent the most promising avenue of research. Positive results from these initial screenings would warrant further investigation, including in vivo testing in greenhouse and field trials, toxicological studies, and structure-activity relationship (SAR) studies to optimize the lead compound. The versatility of the 1,2,4-triazole scaffold suggests that with further research and development, this compound could serve as a valuable addition to the arsenal of crop protection agents.
References
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Yang, S., et al. (2022). Synthesis and herbicidal activity of pyrimidyl-1,2,4-triazole derivatives containing aryl sulfonyl moiety. Pest Management Science, 78(5), 1863-1871. [Link]
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Chai, B., et al. (2003). Synthesis and insecticidal activity of 1, 2, 4-triazole derivatives. ARKIVOC, 2003(2), 141-145. [Link]
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Fu, B., et al. (2021). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules, 26(16), 4995. [Link]
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Fan, Z., et al. (2019). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 7, 73. [Link]
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Zhao, H., et al. (2022). Synthesis and insecticidal activity of novel 1,2,4-triazole containing amidine moiety. Journal of Heterocyclic Chemistry, 59(10), 1736-1743. [Link]
-
Ma, Y., et al. (2006). Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Journal of Agricultural and Food Chemistry, 54(20), 7724-7728. [Link]
-
Al-Hourani, B. J., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 64(10), 5575-5583. [Link]
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Lin, G. S., et al. (2017). Synthesis and Antifungal Activity of Novel Myrtenal-Based 4-Methyl-1,2,4-triazole-thioethers. Molecules, 22(2), 193. [Link]
-
Özdemir, A., et al. (2018). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. Journal of Medicinal Chemistry, 61(17), 7856-7873. [Link]
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Zhang, H., et al. (2022). Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. Molecular Diversity, 26(4), 2149-2158. [Link]
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da Silva, F. de C., et al. (2020). New thymol-derived triazole exhibits promising activity against Trichophyton rubrum. PLoS ONE, 15(10), e0240334. [Link]
-
Wang, Q., et al. (2025). Discovery, herbicidal activity evaluation, and mechanism of action of Heteroaryl chalcones as novel HPPD inhibitors. Pesticide Biochemistry and Physiology, 216, 106820. [Link]
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Yang, S., et al. (2022). Synthesis and herbicidal activity of pyrimidyl-1,2,4-triazole derivatives containing aryl sulfonyl moiety. ResearchGate. [Link]
-
Ma, Y., et al. (2006). Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. PubMed. [Link]
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Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 962281. [Link]
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Abdel-Wahab, B. F., et al. (2025). Synthesis and insecticidal activity of new 5-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidin-4-ones. Journal of Molecular Structure, 1321, 142673. [Link]
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Chai, B., et al. (2003). Synthesis and insecticidal activity of 1,2,4-triazole derivatives. ResearchGate. [Link]
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Lepesheva, G. I., & Waterman, M. R. (2011). Sterol 14α-demethylase (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(1), 88-105. [Link]
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ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. [Link]
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Miroshnikov, K. A., et al. (2021). Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. Fine Chemical Technologies, 16(5), 35-43. [Link]
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Warrilow, A. G., et al. (2013). Resistance to antifungals that target CYP51. Fungal Genetics and Biology, 57, 10-22. [Link]
-
Chen, K., et al. (2023). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 28(15), 5790. [Link]
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Lepesheva, G. I., & Waterman, M. R. (2011). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Expert Opinion on Drug Discovery, 6(12), 1321-1336. [Link]
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The Versatile Synthon: Application Notes for 5-(methoxymethyl)-1H-1,2,4-triazole in Organic Synthesis
Introduction: Unveiling the Potential of a Key Heterocycle
The 1,2,4-triazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique chemical properties.[1] Within this important class of heterocycles, 5-(methoxymethyl)-1H-1,2,4-triazole emerges as a particularly valuable building block. Its methoxymethyl substituent offers a handle for further functionalization and can influence the molecule's solubility and metabolic stability, making it an attractive component in the design of novel pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Core Synthesis of this compound
The construction of the this compound core can be achieved through several established synthetic routes for 1,2,4-triazoles. A common and reliable method involves the cyclization of a methoxyacetyl-thiosemicarbazide intermediate. This approach is favored for its relatively mild conditions and good yields.
Protocol 1: Synthesis via Methoxyacetyl-thiosemicarbazide Cyclization
This protocol details a two-step process for the synthesis of 5-(methoxymethyl)-1,2,4-triazole-3-thiol, which can then be desulfurized to yield the target compound. The initial formation of the thiosemicarbazide followed by base-catalyzed cyclization is a robust method for constructing the triazole ring.[2][3][4]
Step 1: Synthesis of 1-(methoxyacetyl)thiosemicarbazide
-
Materials:
-
Methoxyacetyl chloride
-
Potassium thiocyanate (KSCN)
-
Hydrazine hydrate
-
Acetone
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium thiocyanate (1.1 eq) in acetone.
-
Cool the solution in an ice bath and add methoxyacetyl chloride (1.0 eq) dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture for 2 hours at room temperature.
-
In a separate flask, prepare a solution of hydrazine hydrate (1.0 eq) in water.
-
Slowly add the acetone solution of the in-situ generated methoxyacetyl isothiocyanate to the hydrazine solution, keeping the temperature below 20 °C.
-
Stir the reaction mixture for 4-6 hours at room temperature.
-
The resulting precipitate of 1-(methoxyacetyl)thiosemicarbazide is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Cyclization to this compound-3-thiol
-
Materials:
-
1-(methoxyacetyl)thiosemicarbazide
-
Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)
-
Ethanol or Methanol
-
Water
-
Acetic acid
-
-
Procedure:
-
Suspend 1-(methoxyacetyl)thiosemicarbazide (1.0 eq) in ethanol or methanol.
-
Add a solution of sodium hydroxide (2.0 eq) in water or sodium methoxide (2.0 eq) in methanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound-3-thiol.
-
Step 3: Desulfurization to this compound
-
Materials:
-
This compound-3-thiol
-
Raney Nickel (Ra-Ni)
-
Ethanol
-
-
Procedure:
-
To a solution of this compound-3-thiol (1.0 eq) in ethanol, add a slurry of activated Raney Nickel (a significant excess is typically used).
-
Reflux the mixture for 8-12 hours. The reaction should be monitored by TLC for the disappearance of the starting material.
-
After completion, carefully filter the hot reaction mixture through a pad of celite to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The crude product can be further purified by column chromatography or recrystallization if necessary.
-
Sources
In Vitro Evaluation of 5-(Methoxymethyl)-1H-1,2,4-triazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro evaluation of 5-(methoxymethyl)-1H-1,2,4-triazole derivatives, a class of heterocyclic compounds with significant potential in antimicrobial and anticancer applications. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.
Part 1: Application Notes - The Scientific Foundation
The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle that serves as a cornerstone in the development of a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a "privileged scaffold" in drug design.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4]
The introduction of a methoxymethyl group at the 5-position of the triazole ring can significantly influence the compound's steric and electronic properties, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.
Mechanism of Action: A Tale of Two Targets
The primary and most well-established mechanism of action for antifungal triazole compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component in the biosynthesis of ergosterol, the main sterol in fungal cell membranes that is essential for maintaining membrane integrity and fluidity.[1]
The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme, preventing the conversion of lanosterol to ergosterol.[1] This disruption leads to the accumulation of toxic methylated sterols, which compromises the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.[1] A secondary mechanism of action has also been proposed, involving the inhibition of HMG-CoA reductase, further disrupting the ergosterol biosynthesis pathway.[5]
Signaling Pathway: Antifungal Action of Triazoles
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
The anticancer properties of 1,2,4-triazole derivatives are more diverse and depend on the specific substitutions on the triazole core.[4] These compounds have been shown to target several key pathways involved in cancer cell proliferation and survival:
-
Enzyme Inhibition: Many triazole derivatives act as inhibitors of crucial enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and tubulin.[4]
-
DNA Interaction: Some derivatives have been shown to interact with DNA, potentially through intercalation or groove binding, leading to the inhibition of DNA replication and transcription.
-
Induction of Apoptosis: 1,2,4-triazole compounds can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases.[6]
The 5-(methoxymethyl) substituent may enhance the interaction of the triazole derivative with the active sites of these target proteins, leading to improved anticancer efficacy.
Signaling Pathway: Anticancer Mechanisms of Triazoles
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Part 2: Detailed Protocols
Representative Synthesis of a this compound Derivative
While numerous methods exist for the synthesis of 1,2,4-triazoles, a common approach involves the cyclization of thiosemicarbazide derivatives.[7] The following is a representative, multi-step protocol for the synthesis of a this compound derivative.
Workflow: Synthesis of a this compound Derivative
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Synthesis of 1-(Methoxyacetyl)thiosemicarbazide:
-
Dissolve thiosemicarbazide in a suitable solvent (e.g., pyridine) and cool the mixture in an ice bath.
-
Slowly add methoxyacetyl chloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 1-(methoxyacetyl)thiosemicarbazide.
-
-
Cyclization to 5-(Methoxymethyl)-1,2,4-triazole-3-thiol:
-
Reflux the 1-(methoxyacetyl)thiosemicarbazide in an aqueous solution of a base (e.g., sodium carbonate) for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter, wash with water, and dry to obtain 5-(methoxymethyl)-1,2,4-triazole-3-thiol.
-
-
Alkylation/Substitution (Optional):
-
Further derivatization can be achieved by reacting the thiol group with various electrophiles (e.g., alkyl halides) in the presence of a base to introduce different substituents.
-
Note: This is a generalized protocol. Reaction conditions, solvents, and purification methods should be optimized for each specific derivative.
In Vitro Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) document E.DEF 7.3.2.[8][9]
Workflow: Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Preparation of Antifungal Stock Solution:
-
Dissolve the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column.
-
Add 200 µL of the antifungal stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microdilution plate with 100 µL of the diluted fungal inoculum.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by using a microplate reader.
-
Data Presentation: Representative MIC Values
| Fungal Strain | This compound Derivative | Fluconazole (Reference) MIC (µg/mL) |
| Candida albicans ATCC 90028 | 4 | 0.5 |
| Candida glabrata ATCC 90030 | 16 | 8 |
| Cryptococcus neoformans ATCC 90112 | 2 | 4 |
| Aspergillus fumigatus ATCC 204305 | 8 | >64 |
Note: These are example values and will vary depending on the specific derivative and fungal strain.
In Vitro Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Representative IC50 Values
| Cancer Cell Line | This compound Derivative IC50 (µM) | Doxorubicin (Reference) IC50 (µM) |
| MCF-7 (Breast Cancer) | 15.2 | 1.8 |
| A549 (Lung Cancer) | 22.5 | 2.5 |
| HCT116 (Colon Cancer) | 18.9 | 1.2 |
| PC-3 (Prostate Cancer) | 25.1 | 3.1 |
Note: These are example values and will vary depending on the specific derivative and cell line.
References
-
EUCAST Definitive Document E.DEF 7.3.2. Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. April 2020. [Link]
-
Clinical and Laboratory Standards Institute. M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI, 2008. [Link]
-
Al-Wabli, R. I., et al. "Novel 1, 2, 4-Triazoles as Antifungal Agents." Molecules 27.9 (2022): 2871. [Link]
-
Chen, J., et al. "Design, synthesis and fungicidal activity of new 1, 2, 4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety." Bioorganic & Medicinal Chemistry 28.24 (2020): 115814. [Link]
-
Guo, L., et al. "Synthesis methods of 1, 2, 3-/ 1, 2, 4-triazoles: A review." Frontiers in Chemistry 10 (2022): 964262. [Link]
-
Krasavin, M. "Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo [3, 2-b][8][9][11] triazole-6 (5H)-ones as Possible Anticancer Agents." Molecules 24.18 (2019): 3348. [Link]
-
Kumar, R., et al. "Novel 1, 2, 4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies." Bioorganic Chemistry 76 (2018): 245-256. [Link]
-
Rybak, J. M., et al. "A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1." Nature Communications 15.1 (2024): 3594. [Link]
-
Taha, M. O., et al. "Synthesis of Some New 1, 2, 4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H-1, 2, 4-triazol with Anti-Lipase and Anti-Urease Activities." Molecules 23.9 (2018): 2136. [Link]
-
Tantry, S. J., et al. "Synthesis of novel 1, 2, 4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity." Der Pharma Chemica 5.4 (2013): 140-147. [Link]
-
Zaki, R. M., et al. "Synthesis of New 1, 2, 4-Triazole Derivatives with Expected Biological Activities." Chemical Methodologies 6.1 (2022): 59-66. [Link]
-
Zauer, K., et al. "Synthesis of Alkyl/Aryloxymethyl Derivatives of 1, 2, 4-Triazole-3-Carboxamides and Their Biological Activities." Molecules 26.24 (2021): 7552. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. isres.org [isres.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. webstore.ansi.org [webstore.ansi.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Methoxymethyl)-1H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 5-(methoxymethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. Our approach is rooted in practical, field-tested experience to ensure you can achieve reliable and reproducible results.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The 1,2,4-triazole ring system is a key pharmacophore found in numerous antifungal, antiviral, and anticancer drugs.[1][2] The methoxymethyl substituent at the 5-position can significantly influence the compound's biological activity and pharmacokinetic properties.
The most common and reliable method for synthesizing this compound involves the cyclization of an appropriate acylhydrazide or a related intermediate. A prevalent route is the reaction of methoxyacetyl hydrazide with a source of a formyl group, such as formamide or formic acid, followed by a cyclodehydration step. While conceptually straightforward, this synthesis is not without its challenges, including side product formation, purification difficulties, and yield optimization. This guide aims to provide practical solutions to these common issues.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
Low or No Product Yield
Question 1: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield is a common frustration in organic synthesis. For the synthesis of this compound, several factors could be at play. Let's break down the potential causes and their solutions:
-
Incomplete Formation of the Intermediate: The initial reaction between methoxyacetyl hydrazide and your formylating agent (e.g., formamide or formic acid) may be incomplete.
-
Causality: The acylation of a hydrazide can be a reversible process or may require specific conditions to drive it to completion.[1]
-
Solution:
-
Reaction Time and Temperature: Ensure you are following the recommended reaction time and temperature. For formamide, this often requires heating to elevated temperatures (e.g., 120-160 °C) for several hours.
-
Stoichiometry: Use a slight excess of the formylating agent to push the equilibrium towards the formation of the N-formyl-N'-methoxyacetyl-hydrazine intermediate.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting hydrazide.
-
-
-
Inefficient Cyclization: The subsequent cyclodehydration step to form the triazole ring is often the most critical and challenging part of the synthesis.
-
Causality: This step typically requires high temperatures to eliminate a molecule of water. Insufficient heat will lead to incomplete conversion. Conversely, excessive heat can lead to decomposition.
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature (often in the range of 150-180 °C) is recommended.
-
Dehydrating Agent: While thermal cyclization is common, the use of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can facilitate the reaction at lower temperatures. However, these reagents are harsh and can lead to other side products, so they should be used with caution and under optimized conditions.
-
-
-
Decomposition of Starting Materials or Product: The methoxymethyl group can be sensitive to harsh acidic or basic conditions and high temperatures.
-
Causality: The ether linkage in the methoxymethyl group can be cleaved under strongly acidic conditions. The triazole ring itself can also be susceptible to degradation at very high temperatures.
-
Solution:
-
pH Control: If using acidic or basic catalysts, ensure the pH is not excessively low or high.
-
Temperature Optimization: If you suspect decomposition, try running the reaction at a slightly lower temperature for a longer duration.
-
-
Formation of Side Products
Question 2: My reaction mixture shows multiple spots on TLC, and I am having trouble isolating the pure product. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products is a frequent challenge in 1,2,4-triazole synthesis. Here are some of the most common impurities and strategies to avoid them:
-
Unreacted Intermediates: The most common "impurities" are often unreacted starting materials or the N-formyl-N'-methoxyacetyl-hydrazine intermediate.
-
Causality: As mentioned above, this is usually due to incomplete reaction.
-
Solution: Ensure sufficient reaction time and temperature for both the initial acylation and the final cyclization steps.
-
-
Formation of Oxadiazoles: A common side reaction is the formation of the isomeric 1,3,4-oxadiazole.
-
Causality: The N-acylhydrazide intermediate can undergo cyclodehydration in two ways. The desired pathway involves the nitrogen of the formyl group attacking the carbonyl of the methoxyacetyl group (or vice-versa, depending on the intermediate structure) to form the triazole. The undesired pathway involves the oxygen of one of the carbonyl groups attacking the other carbonyl carbon, leading to an oxadiazole.
-
Solution:
-
Reaction Conditions: The reaction conditions, particularly the temperature and the presence of specific catalysts, can influence the selectivity. Generally, higher temperatures tend to favor triazole formation over oxadiazole formation.
-
Choice of Reagents: The choice of the formylating agent and cyclizing agent can also affect the outcome. For example, using phosphorus-based dehydrating agents may sometimes favor oxadiazole formation.
-
-
-
Hydrolysis of the Methoxyacetyl Group: The methoxyacetyl group can be susceptible to hydrolysis, especially if the reaction is carried out in the presence of water at high temperatures.
-
Causality: This would lead to the formation of 5-(hydroxymethyl)-1H-1,2,4-triazole as a side product.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and reagents where possible. If using aqueous reagents like hydrazine hydrate, ensure that water is effectively removed during the reaction, for instance, by distillation.
-
-
Purification Challenges
Question 3: My crude product is an oil or a sticky solid, and I am struggling to purify it. What are the recommended purification methods?
Answer:
Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding. Here are some effective purification strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure product.
-
Solvent Selection: The key is to find a suitable solvent or solvent system. Good single solvents for recrystallization of polar compounds like triazoles are often alcohols (e.g., ethanol, isopropanol) or esters (e.g., ethyl acetate). A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/diethyl ether, can also be effective. You will need to perform small-scale solubility tests to find the optimal solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a good alternative.[3]
-
Eluent System: Due to the polarity of the product, you will likely need a polar eluent system. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. For example, you could start with 100% dichloromethane and gradually increase the methanol concentration.
-
Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
-
-
Acid-Base Extraction: This can be a useful technique to remove non-basic or non-acidic impurities.
-
Procedure: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate the triazole and extract it into the aqueous layer. The organic layer will retain non-basic impurities. Then, neutralize the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the triazole, which can then be extracted back into an organic solvent. This method can be very effective but may lead to some product loss.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical, reliable protocol for the synthesis of this compound?
A1: A common and effective two-step, one-pot procedure is as follows:
Step 1: Formation of Methoxyacetyl Hydrazide
-
To a round-bottom flask equipped with a reflux condenser, add methyl methoxyacetate and a slight molar excess (e.g., 1.1 equivalents) of hydrazine hydrate.
-
Heat the mixture to reflux in a suitable solvent like ethanol for 4-6 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude methoxyacetyl hydrazide, which can often be used in the next step without further purification.
Step 2: Cyclization to this compound
-
To the crude methoxyacetyl hydrazide, add an excess of formamide (e.g., 5-10 equivalents).
-
Heat the mixture to 150-160 °C for 4-6 hours. Water and ammonia will be evolved during the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.
Q2: What are the key safety precautions I should take during this synthesis?
A2: Safety is paramount in any chemical synthesis. For this procedure, please consider the following:
-
Hydrazine Hydrate: This is a corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formamide: Formamide is a teratogen and should be handled with care in a fume hood.
-
High Temperatures: The cyclization step requires high temperatures. Use a heating mantle with a temperature controller and ensure your glassware is free of cracks or defects.
-
Pressure Build-up: The reaction evolves ammonia and water, which can cause pressure build-up if the system is closed. Ensure the reaction is performed in an open system or a system equipped with a pressure-relief device.
Q3: Can I use alternative reagents for the cyclization step?
A3: Yes, there are several alternatives to formamide:
-
Formic Acid: Methoxyacetyl hydrazide can be reacted with formic acid to form the N-formyl-N'-methoxyacetyl-hydrazine intermediate, which can then be cyclized thermally. However, formic acid can also lead to N-formylation as a side reaction.[1]
-
Triethyl Orthoformate: This reagent can be used to form the triazole ring directly from the hydrazide, often under milder conditions than formamide. The reaction is typically carried out in the presence of an acid catalyst.
Q4: How can I confirm the structure of my final product?
A4: A combination of spectroscopic techniques is essential for structure confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the methoxymethyl group (a singlet for the methyl protons and a singlet for the methylene protons) and a peak for the C-H proton on the triazole ring. ¹³C NMR will show the corresponding carbon signals.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of N-H and C=N bonds characteristic of the triazole ring.
Visualizing the Synthesis and Troubleshooting
To aid in your understanding of the synthetic process and potential challenges, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common issues in the synthesis.
Quantitative Data Summary
The following table provides a general overview of typical reaction parameters and expected outcomes. Note that these values can vary depending on the specific scale and equipment used.
| Parameter | Typical Value | Notes |
| Yield | 60-85% | Highly dependent on reaction conditions and purification efficiency. |
| Reaction Time (Cyclization) | 4-8 hours | Monitor by TLC for optimal results. |
| Reaction Temperature (Cyclization) | 150-160 °C | Careful temperature control is crucial. |
| Purity (after Recrystallization) | >98% | With an appropriate solvent system. |
| Purity (after Chromatography) | >99% | Dependent on the chosen eluent and column packing. |
References
-
Fine Chemical Technologies. Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. Available from: [Link]
- Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides. Organic letters, 17(5), 1184–1187.
- Eliseeva, G. L., et al. (2017).
- Liu, X., et al. (2018). A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole. Journal of Organic Chemistry, 83(15), 8473-8482.
- Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & pharmaceutical bulletin, 50(1), 140–142.
- Grundmann, C., & Ratz, R. (1956). Triazines. XVI. A new synthesis for 1,2,4-triazoles. The Journal of Organic Chemistry, 21(9), 1037-1038.
-
Voriconazole impurity synthesis. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available from: [Link]
- Zhang, Y., et al. (2020). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Molecules, 25(6), 1448.
- Musau, R. M., & Munavu, R. M. (1987). The preparation of 5-hydroxymethyl-2-furaldehyde (HMF) from d-fructose in the presence of DMSO. Biomass, 13(2), 67-74.
- Abdulghani, S. M., Al-rawi, M. S., & Tomma, J. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66.
Sources
Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Triazole Synthesis
Welcome to the technical support center for the synthesis of 1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The 1,2,4-triazole scaffold is a critical component in a multitude of pharmaceuticals due to its broad range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] This guide will equip you with the knowledge to navigate the common challenges in synthesizing these valuable heterocyclic compounds.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.
Problem 1: Low or No Yield of the Desired 1,2,4-Triazole
Question: My reaction is resulting in a very low yield, or I'm not isolating any of the expected 1,2,4-triazole. What are the likely causes and how can I improve the outcome?
Answer:
Low yields are a common frustration in organic synthesis. For 1,2,4-triazole synthesis, several factors could be at play. A systematic approach to troubleshooting is key.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Incomplete Reaction | The activation energy for the cyclization to form the triazole ring has not been overcome. This is common in thermally driven reactions like the Pellizzari synthesis.[1][3] | - Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).[4] Be cautious of potential decomposition at excessively high temperatures.- Extend Reaction Time: Some reactions are simply slow. Continue to monitor the reaction over a longer period.- Microwave Irradiation: Consider using a microwave synthesizer. Microwave energy can significantly accelerate the reaction, often leading to higher yields in shorter times.[1][4] |
| Decomposition of Starting Materials or Product | High reaction temperatures, especially those required for classical methods, can lead to the degradation of sensitive functional groups on your starting materials or the newly formed triazole ring.[4] | - Optimize Temperature: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.[4]- Protecting Groups: If your starting materials contain sensitive functionalities, consider protecting them before the cyclization reaction.[4] |
| Purity of Starting Materials | Impurities in your starting materials can interfere with the reaction. For instance, hydrazides can be hygroscopic, and the presence of water can promote side reactions.[4] | - Ensure Purity and Dryness: Use freshly purified and thoroughly dried starting materials. Techniques like recrystallization or distillation for liquids can be employed. Store hygroscopic reagents in a desiccator.[4] |
| Suboptimal Catalyst or Reagent Stoichiometry | In catalyzed reactions, the incorrect catalyst or loading can lead to a sluggish or stalled reaction. Similarly, an improper ratio of reactants can result in unreacted starting material. | - Catalyst Screening: If applicable, screen different catalysts and optimize the catalyst loading.- Stoichiometry Check: Ensure you are using the correct molar ratios of your reactants as dictated by the reaction mechanism. |
Experimental Workflow for Yield Optimization:
Caption: A decision-making workflow for troubleshooting low reaction yields.
Problem 2: Formation of 1,3,4-Oxadiazole as a Major Side Product
Question: My spectral data indicates the presence of a significant amount of a 1,3,4-oxadiazole impurity alongside my desired 1,2,4-triazole. How can I suppress this side reaction?
Answer:
The formation of a 1,3,4-oxadiazole is a classic competing pathway in many 1,2,4-triazole syntheses, particularly those involving acylhydrazides.[4] This occurs because the intermediate diacylhydrazine can undergo cyclodehydration in two different ways.
Mechanistic Insight:
The common intermediate can either undergo intramolecular nucleophilic attack by the second nitrogen atom to form the 1,2,4-triazole or by the oxygen atom to form the 1,3,4-oxadiazole. The reaction conditions can influence which pathway is favored.
Caption: Competing cyclization pathways leading to the desired 1,2,4-triazole and the 1,3,4-oxadiazole side product.
Strategies to Minimize 1,3,4-Oxadiazole Formation:
| Strategy | Scientific Rationale | Recommended Action |
| Strictly Anhydrous Conditions | The presence of water can facilitate the competing cyclization to the oxadiazole. | - Dry Solvents: Use freshly distilled, anhydrous solvents.- Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4] |
| Lower Reaction Temperature | The formation of the 1,2,4-triazole is often favored at lower temperatures, while higher temperatures can promote the formation of the thermodynamically more stable oxadiazole in some cases. | - Temperature Screening: Perform the reaction at a lower temperature for a longer duration and monitor the product ratio.[4] |
| Choice of Acylating Agent/Reaction Method | The nature of the starting materials and the specific synthetic route can heavily influence the product distribution. | - Alternative Synthesis: Consider a different synthetic route that is less prone to this side reaction, such as the Einhorn-Brunner reaction if applicable.[5][6] |
Problem 3: Formation of Isomeric Mixtures
Question: I am obtaining a mixture of regioisomers, for example, N-1 versus N-4 alkylated products. How can I control the regioselectivity of my reaction?
Answer:
When synthesizing substituted 1,2,4-triazoles, particularly through methods like the Einhorn-Brunner reaction with unsymmetrical imides, the formation of isomeric products is a common challenge.[6] The regioselectivity is governed by the relative reactivity of the different nitrogen or carbon atoms in the starting materials and intermediates.
Controlling Regioselectivity:
| Factor | Influence on Regioselectivity | Practical Considerations |
| Electronic Effects | In the Einhorn-Brunner reaction, the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the imide. The acyl group from the stronger corresponding carboxylic acid will tend to be at the 3-position of the triazole ring.[5][6] | - Substituent Choice: Carefully select the substituents on your starting materials to direct the reaction towards the desired isomer. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl. |
| Steric Hindrance | Bulky substituents can hinder the approach of a reactant to a particular site, thereby favoring reaction at a less sterically crowded position. | - Substituent Design: The use of sterically demanding groups can be a powerful tool to control regioselectivity. |
| Catalyst Choice | In some modern synthetic methods, the choice of catalyst can play a crucial role in determining the regiochemical outcome. For instance, in certain cycloadditions, Ag(I) and Cu(II) catalysts can lead to different regioisomers.[7][8] | - Catalyst Screening: If using a catalyzed reaction, screen different metal catalysts and ligands to find the optimal conditions for the desired isomer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing 1,2,4-triazoles?
A1: The Pellizzari and Einhorn-Brunner reactions are classical and widely used methods.[3][5] The Pellizzari reaction involves the condensation of an amide and an acylhydrazide, while the Einhorn-Brunner reaction utilizes an imide and a hydrazine.[9][10] More modern approaches include reactions of amidines with various reagents and multicomponent reactions, which can offer milder conditions and broader substrate scope.[4][7]
Q2: How do I choose the appropriate solvent and temperature for my 1,2,4-triazole synthesis?
A2: The optimal solvent and temperature are highly dependent on the specific synthetic route. For classical methods like the Pellizzari reaction, high-boiling point solvents like nitrobenzene or diphenyl ether, or even neat conditions (no solvent) at temperatures exceeding 200°C are often employed.[1][11] For modern metal-catalyzed reactions, polar aprotic solvents like DMF or DMSO are common, with temperatures typically in the range of 80-120°C.[12][13] It is always advisable to consult the literature for specific examples similar to your target molecule and to perform small-scale optimization experiments.
Q3: My purified 1,2,4-triazole is an oil, but I was expecting a solid. What should I do?
A3: The phenomenon of a compound "oiling out" instead of crystallizing is often due to the presence of impurities that depress the melting point.[14] First, ensure the purity of your compound using techniques like NMR and LC-MS. If impurities are present, further purification by column chromatography or preparative HPLC may be necessary. If the compound is pure, you can try different crystallization techniques, such as using a different solvent system, slow evaporation, or seeding with a small crystal if available.
Q4: How can I effectively purify my 1,2,4-triazole product?
A4: The purification strategy will depend on the properties of your product and the impurities present.
-
Recrystallization: This is an excellent method for purifying solid products, provided a suitable solvent can be found.[15][16]
-
Column Chromatography: Silica gel chromatography is a standard technique. For highly polar triazoles that may not behave well on silica, reverse-phase (C18) chromatography or hydrophilic interaction liquid chromatography (HILIC) can be effective alternatives.[14]
-
Washing/Extraction: If your synthesis involves a metal catalyst, washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA can help remove residual metal ions.[14]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via the Pellizzari Reaction
This protocol provides a general procedure for a symmetrical Pellizzari reaction, which avoids the formation of isomeric side products.[11][15]
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (e.g., nitrobenzene or diphenyl ether), or perform neat
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.
-
Maintain the temperature and stir the mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, the solidified product can be triturated with ethanol to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.
-
Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of 1,5-Diphenyl-1,2,4-triazole via the Einhorn-Brunner Reaction
This protocol is a general guideline for the synthesis of an N-substituted 1,2,4-triazole.[15]
Materials:
-
N,N-Dibenzoylaniline (or other suitable imide)
-
Phenylhydrazine
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the imide in glacial acetic acid.
-
To the stirring solution, slowly add an equimolar amount of phenylhydrazine.
-
Heat the reaction mixture to reflux (approximately 110-120°C).
-
Allow the reaction to proceed for 2-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallization from ethanol yields the pure 1,5-diphenyl-1,2,4-triazole.
-
Characterize the product by its melting point and spectroscopic analysis.
References
-
Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. (URL: [Link])
-
Pellizzari reaction - Wikipedia. (URL: [Link])
- A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (URL: not available)
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (URL: [Link])
-
Einhorn–Brunner reaction - Wikipedia. (URL: [Link])
-
Einhorn-Brunner-Reaktion - Wikipedia. (URL: [Link])
-
Synthesis of 1,2,4 triazole compounds - ISRES. (URL: [Link])
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (URL: [Link])
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (URL: [Link])
-
A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (URL: [Link])
-
Synthesis of 4H-1,2,4-triazoles - Organic Chemistry Portal. (URL: [Link])
-
1,2,4-Triazole - Wikipedia. (URL: [Link])
-
One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides | Organic Letters - ACS Publications. (URL: [Link])
-
One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides - PubMed. (URL: [Link])
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (URL: [Link])
-
Synthesis Methods for 1,2,4-Triazole Derivatives | PDF | Heterocyclic Compound | Ethanol. (URL: [Link])
- Purification of triazoles - Google P
-
Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide - CORE. (URL: [Link])
-
(PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques - ResearchGate. (URL: [Link])
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (URL: [Link])
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed. (URL: [Link])
-
Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? | ResearchGate. (URL: [Link])
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. (URL: [Link])
-
SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES By CHENG YUN RU A project report submitted to th - UTAR Institutional Repository. (URL: [Link])
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-(methoxymethyl)-1H-1,2,4-triazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(methoxymethyl)-1H-1,2,4-triazole. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to byproduct formation during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process for higher purity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind byproduct formation and providing actionable solutions.
Issue 1: Low Yield & Complex Reaction Mixture
Q: My reaction has a low yield of the desired product and the crude TLC/LC-MS analysis shows a complex mixture of spots/peaks. What are the likely causes and byproducts?
A: A low yield coupled with a complex crude mixture typically points to one of two primary issues: incomplete reaction or the occurrence of significant side reactions. The identity of the byproducts is intrinsically linked to the synthetic route chosen. A common and effective method for synthesizing 3,5-disubstituted-1,2,4-triazoles is the reaction of an acylhydrazide with an imidate or similar C1 source, or cyclization of a diacylhydrazine intermediate.
-
Probable Cause 1: Incomplete Cyclization. The final cyclization and dehydration step to form the aromatic triazole ring is often the most energy-intensive part of the synthesis. Insufficient heat or reaction time can leave significant quantities of intermediates in your mixture.
-
Key Byproduct: N'-(methoxyacetyl)formohydrazide . This is the diacylhydrazine intermediate formed from the reaction of methoxyacetylhydrazide and a formic acid derivative (like formamide or an orthoformate). It is more polar than the final triazole and will typically have a lower Rf value on a normal-phase TLC plate.
-
Solution: Increase the reaction temperature or prolong the reaction time. For thermal cyclizations, ensure the temperature is high enough to drive off water effectively. If using an acid catalyst (e.g., p-TsOH), ensure it is not degraded and is used in the correct stoichiometric amount.
-
-
Probable Cause 2: Unreacted Starting Materials. This is a straightforward issue but can be overlooked.
-
Key Byproducts: Methoxyacetylhydrazide and the C1 source (e.g., formamide ). Methoxyacetylhydrazide is highly polar and may not move far from the baseline on TLC in many solvent systems.
-
Solution: Confirm the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification. Ensure the quality of the starting materials is high, as impurities can inhibit the reaction.
-
-
Probable Cause 3: Side Reactions. The Pellizzari reaction, a classic method for 1,2,4-triazole synthesis, involves heating an amide with an acylhydrazide.[1] Side reactions can occur under these conditions.
-
Key Byproduct: 2,5-bis(methoxymethyl)-1,3,4-oxadiazole . This can form from the self-condensation and cyclization of two molecules of methoxyacetylhydrazide, especially if the C1 source (formamide) is not reactive enough or is present in a limiting amount. This byproduct will have a mass significantly higher than the desired product.
-
Solution: Ensure the C1 source is in slight excess. A stepwise approach, where the diacylhydrazine intermediate is formed first under milder conditions before a high-temperature cyclization, can sometimes offer better control.[2]
-
Issue 2: Isomeric Impurities
Q: My analysis (NMR/MS) indicates I have a significant impurity with the same mass as my product. How can I identify and prevent the formation of this isomer?
A: Isomer formation is a classic challenge in heterocyclic chemistry.[3][4] While the 1,2,4-triazole core is generally stable, the regioselectivity of its formation can be a critical issue, particularly in syntheses that build the ring from multiple components.
-
Probable Cause: Lack of Regiocontrol. In multicomponent reactions or those with asymmetric intermediates, the cyclization can proceed in different ways. For instance, if synthesizing from an amidine and a hydrazine derivative, the final ring closure can lead to different substitution patterns. While the target molecule is symmetrical with respect to the 3 and 5 positions, N-alkylation or N-acylation side reactions can lead to regioisomers.
-
Key Byproduct: 1-(methoxymethyl)-1H-1,2,4-triazole or 4-(methoxymethyl)-4H-1,2,4-triazole . These byproducts are less common but can arise if the methoxymethyl group migrates or if a side reaction involving methoxyacetaldehyde (an impurity or degradation product) occurs. More commonly, if using substituted hydrazines, the formation of 1,3- vs 1,5- disubstituted products is a major concern, often controlled by the choice of catalyst (e.g., Ag(I) vs Cu(II)).[5]
-
Solution: The most robust solution is to choose a synthesis pathway that is unambiguous. The cyclization of N'-(methoxyacetyl)formohydrazide is a reliable method precisely because it dictates the position of the substituents. If you suspect N-alkylation, ensure your reaction conditions are anhydrous and that your base is non-nucleophilic if one is required.
-
Identification: High-resolution NMR (¹H, ¹³C, and HMBC/HSQC) is the best tool. The symmetry of the target this compound will result in a simplified spectrum compared to an unsymmetrical isomer. For example, the two ring carbons (C3 and C5) in the target molecule are chemically equivalent, leading to a single ¹³C signal, which would not be the case for a 1-substituted isomer.
-
Issue 3: Product Discoloration
Q: My final isolated product is yellow or brown, not the expected white solid. What causes this discoloration and how can I fix it?
A: Discoloration typically arises from high-temperature reactions that generate polymeric or degradation byproducts.
-
Probable Cause: Thermal Degradation. Many 1,2,4-triazole syntheses require high temperatures (150-200 °C), which can cause minor decomposition of starting materials or the product itself, leading to trace amounts of highly colored impurities.
-
Solution 1: Activated Charcoal Treatment. During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes and then perform a hot filtration through a pad of celite to remove the charcoal and the adsorbed colored impurities. Be aware this can slightly reduce your overall yield.[6]
-
Solution 2: Optimize Reaction Temperature. Experiment with the lowest possible temperature that still allows for efficient cyclization. Sometimes, a slightly longer reaction time at a lower temperature can provide a cleaner product than a rapid reaction at a very high temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, scalable synthetic route for this compound that minimizes byproducts?
A1: A highly reliable and common method is the two-step, one-pot reaction starting from methoxyacetylhydrazide and formamide. First, the two components are heated at a moderate temperature (e.g., 120-140 °C) to form the N'-(methoxyacetyl)formohydrazide intermediate. Then, the temperature is raised significantly (e.g., 180-200 °C) to induce cyclodehydration to form the triazole ring. This method is advantageous because the intermediate is formed cleanly and the subsequent cyclization is intramolecular, which is generally efficient and regiochemically unambiguous.
Q2: Which analytical techniques are best for identifying byproducts in my reaction mixture?
A2: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for initial reaction monitoring and a qualitative assessment of crude product purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying the number of components and their molecular weights. This is crucial for distinguishing between isomers (same mass) and other byproducts like intermediates or dimers (different masses). Analytical methods using LC-MS/MS have been developed for sensitive detection of triazoles and their metabolites.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for positive structure confirmation of the final product and for identifying the structure of isolated impurities. ¹H NMR will confirm the presence of the methoxymethyl group and the correct aromatic proton environment, while ¹³C NMR can confirm the symmetry of the molecule.
Q3: How critical is moisture control during the synthesis?
A3: It is highly critical, especially during the high-temperature cyclization step. The reaction is a cyclodehydration, meaning water is a product. The presence of excess water at the start can shift the equilibrium away from the desired product, slowing down or stalling the reaction. Furthermore, under harsh acidic or basic conditions at high temperatures, water could potentially hydrolyze the methoxymethyl ether linkage, though this is less common. Using dry glassware and high-purity, anhydrous reagents is strongly recommended.
Visual Guides & Diagrams
Synthetic Pathway & Byproduct Formation
The following diagram illustrates a common synthetic pathway for this compound and highlights the key stages where byproducts may form.
Caption: Synthetic pathway showing byproduct formation points.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues during synthesis and purification.
Caption: A decision tree for troubleshooting synthesis issues.
Data & Protocols
Table 1: Common Byproducts & Analytical Signatures
| Compound Name | Probable Cause | Molecular Weight ( g/mol ) | Key Analytical Signature |
| Methoxyacetylhydrazide | Unreacted Starting Material | 104.11 | Highly polar (low Rf). Presence of NH₂ protons in ¹H NMR. |
| N'-(methoxyacetyl)formohydrazide | Incomplete Cyclization | 132.12 | More polar than product. Presence of two different amide protons in ¹H NMR. |
| 2,5-bis(methoxymethyl)-1,3,4-oxadiazole | Self-condensation of Hydrazide | 172.17 | Non-polar. Mass is significantly higher than product. Symmetrical ¹H NMR. |
Table 2: Recommended Purification Conditions
| Method | Stationary Phase | Mobile Phase / Solvent System | Notes |
| TLC | Silica Gel 60 F₂₅₄ | 5-10% Methanol in Dichloromethane | Good for monitoring reaction progress. Product Rf ~0.4-0.5. |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient: 1-7% Methanol in Dichloromethane | Effective for removing both more polar intermediates and less polar oxadiazole byproducts.[9][10] |
| Recrystallization | N/A | Ethyl Acetate / Heptane or Isopropanol | Good for removing minor impurities. Dissolve in minimal hot ethyl acetate, add heptane until cloudy, then cool slowly. |
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methoxyacetylhydrazide (10.4 g, 0.1 mol) and formamide (22.5 g, 0.5 mol, 5 equivalents).
-
Intermediate Formation: Begin stirring the mixture and heat it to 130 °C in an oil bath. Maintain this temperature for 2 hours. The mixture should become a clear, homogeneous solution.
-
Cyclization: After 2 hours, slowly increase the temperature of the oil bath to 190 °C. Ammonia gas will evolve, and the reaction mixture may become more viscous. Maintain the reaction at 190 °C for 4-6 hours, monitoring the progress by TLC (10% MeOH/DCM). The reaction is complete when the methoxyacetylhydrazide and intermediate spots are no longer visible.
-
Workup: Allow the reaction mixture to cool to approximately 80 °C. Carefully and slowly add 50 mL of water to the flask while stirring. The crude product may precipitate. Continue cooling to room temperature, then place the flask in an ice bath for 1 hour to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove excess formamide and other water-soluble impurities.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane. For higher purity, column chromatography on silica gel is recommended as detailed in Table 2. Dry the final product under vacuum to yield this compound as a white solid.
References
-
Chemistry LibreTexts. (2023). Synthesis of Triazoles. Available at: [Link]
-
MDPI. (2022). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]
-
Wikipedia. (2023). Triazole. Available at: [Link]
-
ResearchGate. (2022). Triazole isomers, properties, and synthesis. Available at: [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry. Available at: [Link]
-
EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method. Available at: [Link]
-
ISRES. (2022). Chemistry of 1,2,4-Triazoles in Current Science. Available at: [Link]
- Google Patents. (2016). Synthesizing process of 1H-1,2,4-triazole.
-
PMC. (2009). 3,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole monohydrate. Available at: [Link]
-
Royal Society of Chemistry. (2023). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Available at: [Link]
-
PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
Chemical Methodologies. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]
-
Fine Chemical Technologies. (2021). Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. Available at: [Link]
-
Zaporozhye Medical Journal. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Available at: [Link]
-
MDPI. (2021). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Available at: [Link]
-
ResearchGate. (2021). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. Available at: [Link]
-
Royal Society of Chemistry. (2016). Supplementary Material: Optimization of triazole-based TGR5 agonists towards orally available agents. Available at: [Link]
-
Wikipedia. (2023). 1,2,4-Triazole. Available at: [Link]
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1,2,4-triazole and their derivatives on poly ethylene. Available at: [Link]
-
SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method. Available at: [Link]
Sources
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- 3. Triazole - Wikipedia [en.wikipedia.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. 3,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Technical Support Center: Purification Methods for 1,2,4-Triazole Derivatives
Welcome to the technical support center for the purification of 1,2,4-triazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The following content is structured to provide practical, experience-driven advice in a direct question-and-answer format, moving from common troubleshooting scenarios to broader frequently asked questions.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific experimental problems you may face during the purification of 1,2,4-triazole derivatives.
Q1: My purified 1,2,4-triazole appears as an oil, but the literature reports it as a solid. What should I do?
This phenomenon, known as "oiling out," is a frequent issue in crystallization and often indicates the presence of impurities that depress the melting point and disrupt the crystal lattice formation.[1]
Causality and Recommended Actions:
-
Impurity Analysis: The first step is to assess the purity of your oily product. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of starting materials, reagents, or side-products. Common impurities can include unreacted amidines or hydrazides, regioisomers, and byproducts from side reactions.[1]
-
Solvent Re-evaluation: If impurities are present, a different recrystallization solvent or solvent system is warranted.
-
Principle: A good recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.
-
Protocol:
-
Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, ethanol, or methanol).
-
Slowly add a "poor" solvent (e.g., hexanes or water) dropwise at an elevated temperature until the solution becomes slightly turbid (cloudy).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
If crystals form, collect them by filtration. If the product oils out again, proceed to chromatographic purification.
-
-
-
Chromatographic Purification: If recrystallization fails, column chromatography is the next logical step to remove persistent impurities.
Q2: I'm performing a column chromatography purification on silica gel, but my polar 1,2,4-triazole is streaking and giving poor separation. How can I improve this?
Highly polar compounds often interact strongly with the acidic silica gel surface, leading to tailing or "streaking" of the spot on a TLC plate and a broad elution profile from a column.[1]
Expert Insights & Solutions:
-
Mobile Phase Modification:
-
For Basic Triazoles: Many 1,2,4-triazoles are basic due to the nitrogen atoms in the ring.[1] Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
For Highly Polar Compounds: Incorporating a more polar solvent like methanol into your hexane/ethyl acetate or dichloromethane mobile phase can help to elute the compound more effectively. A gradient elution, where the polarity of the mobile phase is gradually increased, is often beneficial.[2]
-
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds. The stationary phase is non-polar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds that are poorly retained in reverse-phase chromatography.[1][3]
-
Q3: My 1,2,4-triazole derivative was synthesized using a copper catalyst, and I suspect residual metal contamination. How can I remove it?
Residual metal catalysts are a common issue in many modern synthetic reactions, including copper-catalyzed azide-alkyne cycloadditions (CuAAC). These metals can interfere with subsequent reactions and biological assays.
Effective Removal Strategies:
-
Aqueous Washes with Chelating Agents:
-
Principle: Chelating agents form strong, water-soluble complexes with metal ions, allowing them to be extracted from the organic phase into the aqueous phase.
-
Protocol:
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution one to three times with a saturated aqueous solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA).[1][4]
-
Follow with a water wash and then a brine wash to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Filtration through Specialized Media: If aqueous washing is ineffective due to the nature of your compound, you can try filtering a solution of your product through a pad of silica gel or a specialized metal scavenger resin.
Q4: My reaction has produced a mixture of acidic/basic impurities and my neutral 1,2,4-triazole product. Is there a non-chromatographic way to separate them?
Yes, acid-base extraction is a powerful and often overlooked technique for separating acidic or basic compounds from neutral species.[5] Since 1,2,4-triazoles are generally basic, they can be protonated by an acid and moved into an aqueous layer.[1][6]
Workflow for Acid-Base Extraction:
Step-by-Step Protocol:
-
Dissolve the crude mixture in an appropriate organic solvent like tert-butyl methyl ether or dichloromethane.[5]
-
Transfer the solution to a separatory funnel and add an equal volume of an aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.[7][8]
-
The basic 1,2,4-triazole will be protonated and move into the aqueous layer. The neutral impurities will remain in the organic layer.
-
Drain the aqueous layer containing your protonated product.
-
To recover your product, neutralize the aqueous layer with a base (e.g., 10% NaOH) until it is basic to pH paper.[7] Your neutral triazole should precipitate out if it is a solid. If it is an oil or remains dissolved, you will need to perform a "back-extraction" into a fresh portion of organic solvent.[7][8]
-
Collect the purified product by filtration or by drying and concentrating the organic layer from the back-extraction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for 1,2,4-triazole derivatives?
There is no single "best" method, as the choice depends on the specific properties of your derivative (polarity, solubility, stability) and the nature of the impurities. However, a general workflow can be followed.
-
Recrystallization: This should always be the first method attempted if your crude product is a solid. It is inexpensive, scalable, and can yield highly pure material. Solvents like ethanol, methanol, ethyl acetate, or mixtures with hexanes are common starting points.[9][10]
-
Column Chromatography: If recrystallization fails or the product is an oil, column chromatography is the workhorse of purification.[1]
-
Preparative HPLC: For difficult separations or to achieve very high purity (>99%), preparative HPLC is the method of choice. Both normal-phase and reverse-phase systems can be used.[11][12]
Q2: How do I choose a solvent system for column chromatography?
The ideal solvent system is determined by running Thin Layer Chromatography (TLC) first.[1][13]
-
Goal: You are looking for a solvent system that gives your desired compound an Rf value of approximately 0.3-0.5 . The Rf (retention factor) is the distance the spot travels divided by the distance the solvent front travels.
-
Procedure:
-
Spot your crude reaction mixture on a TLC plate.
-
Develop the plate in a chamber with a chosen solvent system (e.g., 20% ethyl acetate in hexanes).
-
Visualize the spots (e.g., under a UV lamp or by staining with iodine).[13]
-
If the Rf of your product is too low (close to the baseline), increase the polarity of the eluent (e.g., move to 40% ethyl acetate). If it is too high (close to the solvent front), decrease the polarity.
-
-
Data Summary Table:
| Polarity of Compound | Recommended Starting Solvent System (Silica Gel) |
| Non-polar | 1-10% Ethyl Acetate in Hexanes |
| Moderately Polar | 20-50% Ethyl Acetate in Hexanes |
| Polar | 50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane |
| Very Polar / Basic | 5-10% Methanol (+ 0.5% Triethylamine) in Dichloromethane |
Q3: What analytical techniques are essential for assessing the purity of my final 1,2,4-triazole derivative?
Confirming the purity and identity of your final compound is critical. A combination of techniques should be used:
-
Chromatography (TLC/HPLC): A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC chromatogram is a good indication of purity.[3][13] HPLC can also be used for quantification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The spectra should be clean, with all peaks assignable to the target structure and integrations matching the number of protons.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.
-
Melting Point (m.p.): For crystalline solids, a sharp melting point range (typically < 2 °C) that matches the literature value is a strong indicator of high purity. Impurities tend to broaden and depress the melting point.
References
- Google Patents. (n.d.). CA1157869A - Process for producing 1h-1,2,4-triazole.
-
TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Int. J. Chem. Sci. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Retrieved from [Link]
-
IISTE. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Turkish Journal of Chemistry. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. Retrieved from [Link]
-
ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
ResearchGate. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy. Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iiste.org [iiste.org]
- 11. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. tsijournals.com [tsijournals.com]
Technical Support Center: Navigating Common Challenges with Triazole Compounds in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triazole compounds. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common issues encountered during biological assays involving this important class of molecules. Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry, with applications ranging from antifungal to anticancer therapies[1][2][3][4]. However, their unique physicochemical properties can also present challenges in experimental settings.
This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and problems faced when working with triazole compounds.
Q1: My triazole compound is precipitating out of my aqueous assay buffer. What should I do?
A1: Poor aqueous solubility is a frequent hurdle. Precipitation can lead to an inaccurate effective concentration of your compound, compromising the reliability of your results[5]. Here are the initial steps to address this:
-
Co-solvent Optimization: If you're using a co-solvent like Dimethyl Sulfoxide (DMSO), ensure you are at the highest concentration your assay can tolerate without affecting the biological system. Many cell-based assays can handle up to 0.5-1% DMSO, but it is critical to determine the specific tolerance for your experiment by running a vehicle control at various concentrations[6].
-
pH Adjustment: Triazole rings can exhibit weak basicity[6]. Therefore, the solubility of your compound might be pH-dependent. Try adjusting the pH of your buffer to a more acidic range, which may improve solubility. Performing a simple pH-solubility profile can help identify the optimal pH for your compound.
-
Gentle Warming: In some instances, gently warming the solution while preparing it can aid in dissolution. However, exercise caution regarding the thermal stability of your compound and other assay components[6].
Q2: I'm observing unexpected cytotoxicity in my cell-based assay, even at low concentrations. What could be the cause?
A2: Unexpected cytotoxicity can often be attributed to off-target effects, where the triazole compound interacts with proteins other than the intended target[7]. Triazoles are known to interact with a variety of biological molecules, and these unintended interactions can lead to cell death[8][9]. It is crucial to investigate this possibility early to ensure your observed phenotype is due to the on-target activity.
Q3: My triazole compound shows activity in an initial screen, but this is not reproducible in follow-up or orthogonal assays. Why might this be?
A3: This is a classic sign of a false positive, a common issue in high-throughput screening (HTS)[10][11]. Several factors related to the compound's properties can cause this:
-
Compound Aggregation: The compound may be forming aggregates at the concentrations used in the initial screen. These aggregates can non-specifically inhibit enzymes or disrupt cellular processes, leading to an apparent but misleading activity[12][13].
-
Assay Interference: The triazole compound itself might be interfering with the assay technology. For example, it could be autofluorescent in a fluorescence-based assay or quench the signal in a luminescence-based assay[5][14].
-
Metal Chelation: Triazoles can chelate metal ions[15][16][17]. If your assay is sensitive to the concentration of certain metal ions, this chelation can produce a false signal. This is particularly relevant for enzymes that require metal cofactors.
In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for tackling complex issues.
Guide 1: Investigating and Mitigating Poor Solubility
Poor solubility can be a persistent issue. If the initial steps in the FAQ were insufficient, a more systematic approach is needed.
Workflow for Solubility Troubleshooting
Caption: Workflow for troubleshooting poor compound solubility.
Detailed Protocol: Kinetic Solubility Assay
This protocol provides a quick assessment of your compound's solubility in your specific assay buffer.
Materials:
-
Your triazole compound (as a high-concentration stock in 100% DMSO)
-
Assay buffer
-
96-well clear, flat-bottom plate
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or a nephelometer
Procedure:
-
Prepare a serial dilution of your compound in 100% DMSO in a separate plate. A typical starting range would be from 10 mM down to low µM concentrations.
-
Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO stock concentration into the wells of the clear 96-well plate. Include DMSO-only controls.
-
Add your assay buffer to each well to achieve the final desired volume and co-solvent concentration (e.g., add 99 µL of buffer to 1 µL of DMSO stock for a 1% final DMSO concentration).
-
Mix the plate thoroughly (e.g., on a plate shaker for 10-15 minutes).
-
Incubate the plate under the same conditions as your main assay (e.g., 1-2 hours at room temperature or 37°C).
-
Measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Determine the solubility limit: The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit of your compound under those conditions.
Guide 2: Unmasking Off-Target Effects and False Positives
Distinguishing true on-target activity from artifacts is paramount for the progression of a drug discovery project.
Identifying Potential Off-Target Effects
Triazole antifungals, for instance, function by inhibiting lanosterol 14α-demethylase (CYP51), but their structural similarity to human cytochrome P450 (CYP) enzymes can lead to off-target inhibition of human CYPs like CYP3A4, CYP2C9, and CYP2C19, causing drug-drug interactions[1][18].
Experimental Strategies to Identify Off-Target Effects:
| Strategy | Description | Rationale |
| Orthogonal Assays | Confirm the biological effect using a different assay that measures a distinct endpoint of the same pathway. For example, if you see cytotoxicity in an MTT assay, try confirming it with a lactate dehydrogenase (LDH) release assay. | Rules out artifacts specific to a particular assay technology[7]. |
| Target-Minus Controls | Use a cell line that does not express the intended target protein (e.g., via CRISPR/Cas9 knockout or siRNA knockdown). | If the compound is still active in the absence of the target, the effect is unequivocally off-target[7]. |
| Profiling Panels | Screen the compound against a panel of related proteins (e.g., a kinase panel if your target is a kinase) or common off-targets like CYPs. | Provides a broader view of the compound's selectivity and potential liabilities[7]. |
Diagnosing and Mitigating Compound Aggregation
Compound aggregation is a frequent source of promiscuous, non-specific inhibition in biochemical assays, leading to false positives[12][13]. Aggregates are thought to sequester the target protein, leading to apparent inhibition.
Workflow for Investigating Compound Aggregation
Caption: A logical workflow for diagnosing aggregation-based artifacts.
Detailed Protocol: The Detergent Test for Aggregation
This is a simple and effective method to test for aggregation-based inhibition[12].
Materials:
-
Your triazole compound
-
Your standard biochemical assay components (enzyme, substrate, buffer)
-
A non-ionic detergent, such as Triton X-100 or Tween-20 (prepare a 1% stock solution)
Procedure:
-
Set up your assay as you normally would to measure the inhibitory activity of your compound.
-
Prepare a parallel set of reactions where you include a final concentration of 0.01% Triton X-100 in the assay buffer before adding your compound and initiating the reaction.
-
Run both sets of assays (with and without detergent) simultaneously.
-
Analyze the results:
-
If the inhibitory activity of your compound is significantly reduced or completely abolished in the presence of the detergent, it is highly likely that the compound is acting via an aggregation-based mechanism[12].
-
If the activity remains largely unchanged , aggregation is less likely to be the cause of the observed inhibition.
-
Guide 3: Addressing Metal Chelation and Assay Interference
The nitrogen atoms in the triazole ring can act as ligands, chelating metal ions[15][16][17]. This can be a source of false positives in HTS campaigns, sometimes due to metal impurities in the compound sample itself[19][20].
Counter-Screening for Metal Chelation
A straightforward way to test for this is to see if the compound's activity can be reversed by adding a strong chelating agent.
Detailed Protocol: EDTA Reversal Assay
Materials:
-
Your triazole compound
-
Your standard assay components
-
Ethylenediaminetetraacetic acid (EDTA) (prepare a stock solution, e.g., 0.5 M)
Procedure:
-
Determine the IC50 of your compound in your standard assay.
-
Set up assay reactions containing your compound at a concentration near its IC50.
-
In a parallel set of reactions, add a final concentration of a strong chelator like EDTA (a final concentration of 10-100 µM is a good starting point, but this may need optimization depending on your assay).
-
Incubate and measure the activity.
-
Analyze the results:
-
If the addition of EDTA reverses the inhibition caused by your compound, it suggests that the compound's activity is dependent on the chelation of metal ions. This could be due to the compound removing an essential metal cofactor from the enzyme or from impurities in the compound stock.
-
Conclusion
Triazole compounds are a versatile and valuable scaffold in drug discovery. However, a thorough understanding of their potential to cause common assay artifacts is essential for any researcher in this field. By proactively addressing issues of solubility, performing counter-screens for off-target effects and aggregation, and ensuring compound stability and purity, scientists can avoid common pitfalls, save valuable resources, and generate robust, reliable data. This guide provides a framework for troubleshooting, encouraging a systematic and evidence-based approach to experimental design and data interpretation.
References
- A Comparative Guide to the Cross-Reactivity and Off-Target Effects of Triazole-Based Drugs - Benchchem. (URL: )
- troubleshooting poor biological activity in triazole deriv
- Addressing off-target effects of 1,2,4-triazole compounds in cellular models - Benchchem. (URL: )
- Technical Support Center: Overcoming Poor Solubility of 3-(phenoxymethyl)-4H-1,2,4-triazole in Biological Assays - Benchchem. (URL: )
- Cytotoxicity comparison of novel triazole derivatives against cancer cell lines - Benchchem. (URL: )
-
1,2,3-Triazoles and their metal chelates with antimicrobial activity - PMC - PubMed Central. (URL: [Link])
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. (URL: [Link])
- Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. (URL: )
-
1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review | Asian Journal of Chemistry. (URL: [Link])
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (URL: [Link])
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - NIH. (URL: [Link])
- Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. (URL: )
-
Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Characterization, and Cytotoxicity Appraisal Against Breast - Baghdad Science Journal. (URL: [Link])
-
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - Spandidos Publications. (URL: [Link])
-
Metal impurities cause false positives in high-throughput screening campaigns - PubMed. (URL: [Link])
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method - MDPI. (URL: [Link])
-
False positives in the early stages of drug discovery - PubMed. (URL: [Link])
-
Evaluation of triazole-chelated lanthanides as chemically stabile bioimaging agents. (URL: [Link])
- troubleshooting aggregation in peptides containing pyroglutamic acid - Benchchem. (URL: )
-
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - NIH. (URL: [Link])
-
1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC. (URL: [Link])
-
Avoiding will-o'-the-wisps: aggregation artifacts in activity assays - Practical Fragments. (URL: [Link])
-
Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - NIH. (URL: [Link])
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC - NIH. (URL: [Link])
-
High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing). (URL: [Link])
-
An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - MDPI. (URL: [Link])
-
The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed. (URL: [Link])
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed. (URL: [Link])
-
Water solubility and physicochemical properties of representative compounds and ETV. - ResearchGate. (URL: [Link])
-
Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: [Link])
-
Discovery of novel triazole compounds as selective IL-1β releasement inhibitors - PubMed. (URL: [Link])
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities | ACS Omega. (URL: [Link])
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (URL: )
-
Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (URL: [Link])
- Current research trends of 1,2,4-triazole derivatives biological activity (liter
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - NCBI - NIH. (URL: [Link])
-
Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery - Espace INRS.. (URL: [Link])
-
Solubility of triazole? - ResearchGate. (URL: [Link])
-
[PDF] Assay Interference by Aggregation - Semantic Scholar. (URL: [Link])
-
Triazole - Wikipedia. (URL: [Link])
-
Design, Synthesis, and Evaluation of Triazole Derivatives That Induce Nrf2 Dependent Gene Products and Inhibit the Keap1-Nrf2 Protein-Protein Interaction - PubMed. (URL: [Link])
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- 9. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
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Technical Support Center: Synthesis of 5-(methoxymethyl)-1H-1,2,4-triazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(methoxymethyl)-1H-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, helping you optimize for both yield and purity. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and ground our recommendations in authoritative scientific literature.
Overview of the Primary Synthetic Challenge
The synthesis of this compound typically involves the cyclization of an activated methoxyacetyl precursor with a nitrogen source. A common and direct route is the reaction of methoxyacetohydrazide with a C1 synthon like formamide or formic acid. The primary challenge in this synthesis is not just achieving cyclization, but directing it towards the desired 1,2,4-triazole ring system while avoiding the formation of the isomeric 2-(methoxymethyl)-1,3,4-oxadiazole.[1][2] The reaction conditions, particularly temperature and the nature of the cyclizing agent, are critical in determining the product distribution.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield or none of the expected this compound. What are the likely causes and how can I fix it?
A: A low or negligible yield is a common issue that can typically be traced back to one of three areas: inefficient cyclization, poor starting material quality, or competing side reactions.
-
Causality 1: Inefficient Cyclization Conditions. The formation of the 1,2,4-triazole ring from an acylhydrazide and a one-carbon source (like formamide) is a condensation reaction that requires the removal of water and often significant thermal energy.[3] If the temperature is too low or the reaction time too short, the reaction may stall at an intermediate stage. Conversely, excessively high temperatures can lead to decomposition.
-
Solution: Carefully control the reaction temperature. A typical starting point for cyclization with formamide is 150-180 °C. Consider a stepwise approach where the intermediate N-formyl-methoxyacetohydrazide is formed at a lower temperature before heating to induce cyclization. The use of microwave irradiation has been shown to significantly shorten reaction times and improve yields in similar triazole syntheses.[3][4]
-
-
Causality 2: Competing Side Reaction (Oxadiazole Formation). The most significant competing pathway is the intramolecular dehydrative cyclization of the methoxyacetohydrazide or a diacylhydrazine intermediate to form 2-(methoxymethyl)-1,3,4-oxadiazole. This is particularly prevalent under strongly acidic or harsh dehydrating conditions that do not favor the incorporation of the second nitrogen atom required for the triazole ring.[1][2]
-
Solution: The choice of cyclizing reagent is critical. Using formamide or triethyl orthoformate with hydrazine provides the necessary nitrogen and carbon atoms for the triazole ring. Avoid using strong, non-nitrogen-donating dehydrating agents like P₂O₅ or SOCl₂ in a one-pot reaction from the hydrazide, as these strongly favor oxadiazole formation.[1]
-
-
Causality 3: Quality of Starting Materials. The purity of methoxyacetohydrazide and the formylating agent is paramount. Impurities can interfere with the reaction or introduce contaminants that are difficult to remove later.
-
Solution: Ensure methoxyacetohydrazide is pure and dry. It can be synthesized from methyl methoxyacetate and hydrazine hydrate.[5] Use freshly opened or purified formamide.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield.
Problem 2: Significant Impurities in the Crude Product
Q: My crude product shows a major impurity with the same mass as my product in LC-MS. How can I identify it and prevent its formation?
A: An impurity with an identical mass to this compound (C₄H₇N₃O, MW: 129.12 g/mol ) is almost certainly the isomeric 2-(methoxymethyl)-1,3,4-oxadiazole .
-
Identification: While mass spectrometry will not distinguish between these isomers, NMR spectroscopy will.
-
¹H NMR of this compound: Will show a broad singlet for the N-H proton (typically >10 ppm, solvent dependent), a singlet for the -CH₂- group, and a singlet for the -OCH₃ group.
-
¹H NMR of 2-(methoxymethyl)-1,3,4-oxadiazole: Will show a sharp singlet for the C-H proton on the oxadiazole ring (typically 8.5-9.0 ppm), in addition to the -CH₂- and -OCH₃ singlets. The absence of the exchangeable N-H proton is a key differentiator.
-
-
Mechanism of Formation & Prevention: The formation of the oxadiazole versus the triazole is a classic example of kinetic vs. thermodynamic control, dictated by the reaction pathway.
Caption: Competing pathways for triazole vs. oxadiazole formation.
To favor triazole formation, use reaction conditions that promote the incorporation of a second nitrogen atom before cyclodehydration occurs. Using formamide as both the reagent and solvent at high temperatures is a standard method to achieve this.[4]
Problem 3: Difficulty in Purifying the Final Product
Q: I am struggling to separate the triazole from the oxadiazole impurity. Their polarities are very similar, and recrystallization is ineffective.
A: This is a common and difficult purification challenge. Here are several strategies, from simplest to most advanced:
-
Optimize Column Chromatography: While difficult, separation is often possible with careful optimization.
-
Normal Phase (Silica Gel): Use a shallow gradient and a more polar solvent system. For example, instead of just ethyl acetate/hexane, try a dichloromethane/methanol system (e.g., 98:2 to 95:5). The N-H group on the triazole will interact more strongly with the silica than the oxadiazole, leading to a slightly longer retention time.
-
Reverse Phase (C18): This can sometimes provide better separation for polar, water-soluble compounds. Use a water/acetonitrile or water/methanol gradient.
-
-
Recrystallization with the Right Solvent System: Finding the right solvent is key. The triazole's ability to hydrogen bond should be exploited.
-
Try solvent systems like isopropanol/water, ethyl acetate/heptane, or acetone. The goal is to find a system where one isomer is significantly less soluble than the other at low temperatures.
-
-
Acid-Base Extraction (Chemical Separation): This is often the most effective method. The N-H proton of the 1,2,4-triazole ring is weakly acidic (pKa ≈ 10). The oxadiazole has no such acidic proton.
-
Protocol:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with a dilute aqueous base (e.g., 1M sodium carbonate or a 5% NaOH solution). The triazole will be deprotonated to its salt form and move into the aqueous layer. The neutral oxadiazole will remain in the organic layer.
-
Separate the layers. The organic layer contains the oxadiazole impurity.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a neutral pH (check with pH paper). The triazole will precipitate out or can be extracted back into a fresh portion of organic solvent.
-
Wash, dry, and evaporate the solvent to obtain the purified triazole.
-
-
| Purification Method | Principle | Pros | Cons |
| Column Chromatography | Differential adsorption based on polarity. | Universal applicability. | Can be low-yielding; requires optimization; large solvent volumes. |
| Recrystallization | Differential solubility at different temperatures. | Scalable, can yield very pure material. | Highly dependent on finding the right solvent; may not work for close isomers. |
| Acid-Base Extraction | Exploits the acidic N-H of the triazole. | Highly effective for separating from neutral isomers like oxadiazoles. | Requires careful pH control; may not be suitable for acid/base-sensitive molecules. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, scalable synthetic route for this compound? A1: The one-pot reaction of methoxyacetohydrazide with a slight excess of formamide, heated to 160-180 °C for several hours, is a robust and commonly used method for synthesizing 5-substituted-1H-1,2,4-triazoles. It is scalable and avoids harsh reagents.[4]
Q2: How can I definitively characterize my final product to confirm its identity and purity? A2: A combination of analytical techniques is required:
-
¹H and ¹³C NMR: Provides the definitive structural confirmation, allowing you to distinguish between the triazole and oxadiazole isomers.
-
LC-MS: Confirms the molecular weight and provides an initial assessment of purity by showing the number and relative abundance of components.[6]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition (C₄H₇N₃O).
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q3: What are the key safety precautions for this synthesis? A3: Hydrazine and its derivatives (like methoxyacetohydrazide) are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). High-temperature reactions should be conducted with care, ensuring proper pressure release and temperature monitoring.
Q4: Can I use formic acid instead of formamide? A4: Yes, formic acid can be used in combination with hydrazine to form the triazole ring. The reaction of an acylhydrazide with formic acid, often followed by heating with hydrazine, can also yield the 4-amino-1,2,4-triazole, which can then be deaminated.[7] However, the direct reaction with formamide is often more straightforward for producing the 1H-1,2,4-triazole directly.
Reference Experimental Protocol
This protocol is a representative procedure based on established methods for 1,2,4-triazole synthesis.[4][8]
Synthesis of this compound
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methoxyacetohydrazide (10.4 g, 0.1 mol).
-
Reagent Addition: Add formamide (20 mL, ~0.5 mol).
-
Reaction: Heat the mixture in an oil bath to 160-170 °C and maintain this temperature with stirring for 4-6 hours. The reaction progress can be monitored by TLC (e.g., 10% Methanol in Dichloromethane).
-
Workup (Initial): Allow the reaction mixture to cool to room temperature. A solid may precipitate. Pour the mixture into 100 mL of cold water and stir for 30 minutes.
-
Isolation of Crude Product: If a solid precipitates, filter the crude product, wash it with a small amount of cold water, and air dry. If no solid forms, or if the product is water-soluble, proceed to extraction with a suitable organic solvent like ethyl acetate (3 x 50 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification:
-
Primary Method (Recrystallization): Attempt to recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/heptane or isopropanol.
-
Secondary Method (If Impure): If the oxadiazole impurity is present, perform the acid-base extraction as described in the troubleshooting section above. The final purified product can then be recrystallized to yield a pure, crystalline solid.
-
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and melting point analysis.
References
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. [Link]
-
Shafiee, M., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(15), 5843. [Link]
-
Walton, T. A., et al. (2020). An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. Angewandte Chemie International Edition, 59(38), 16531-16535. [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). (PDF) A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. ResearchGate. [Link]
-
Aggarwal, N., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(18), 5664. [Link]
-
Küçükgüzel, I., et al. (2001). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Farmaco, 56(4), 253-259. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and characterization of some novel 1,2,4-triazoles, 1,3,4-thiadiazoles and Schiff bases incorporating imidazole moiety as potential antimicrobial agents. Archiv der Pharmazie, 345(4), 317-324. [Link]
-
Korol, N., et al. (2021). Recent Advances in 1,2,4-Triazole Ring Construction via Cycloaddition Reactions. ResearchGate. [Link]
-
ISRES Publishing. (2023). Synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988270. [Link]
-
Fine Chemical Technologies. (2021). Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. Fine Chemical Technologies. [Link]
-
ResearchGate. (2025). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Physics: Conference Series, 1999, 012053. [Link]
-
Kochetkov, S. N., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(21), 7480. [Link]
-
Da Silva, A. P., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of the Brazilian Chemical Society, 29(8), 1735-1743. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]
Technical Support Center: Navigating Regioselectivity in 1,2,4-Triazole Synthesis
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted 1,2,4-triazoles. The 1,2,4-triazole motif is a cornerstone in a vast array of pharmaceuticals, agrochemicals, and materials, making its efficient and controlled synthesis a critical endeavor.[1][2][3][4]
One of the most persistent challenges in this field is controlling regioselectivity. The formation of undesired regioisomers not only complicates purification and reduces yields but can also lead to inactive or even toxic analogues in a drug discovery campaign. This guide provides in-depth, field-proven insights into the mechanistic underpinnings of common regioselectivity issues and offers practical, troubleshooting-oriented solutions.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of 1,3,5- and 1,2,4-substituted triazoles. What's the most likely cause?
A1: The formation of an isomeric mixture is a classic symptom of poor regiochemical control during the cyclization step. The specific cause depends heavily on your chosen synthetic route.
-
For classical thermal condensations (e.g., Pellizzari reaction): These methods often lack inherent regioselectivity, especially with unsymmetrical precursors. High temperatures can also induce side reactions and rearrangements that lead to a mixture of products.[2][5]
-
For reactions involving unsymmetrical intermediates (e.g., Einhorn-Brunner): The regioselectivity is dictated by subtle electronic differences between two reactive sites on a single precursor. If these differences are not sufficiently pronounced, a mixture of products is likely.[1][6][7]
-
Post-synthetic isomerization (Dimroth Rearrangement): Your desired regioisomer may be forming initially but then isomerizing to a more thermodynamically stable form under the reaction or workup conditions (e.g., in the presence of acid or base).[8][9]
Q2: Can I predict the major regioisomer in my reaction?
A2: Yes, prediction is often possible by understanding the reaction mechanism.
-
In the Einhorn-Brunner reaction , which condenses a diacylamine (imide) with a hydrazine, the regioselectivity is governed by the electrophilicity of the two imide carbonyl carbons. The hydrazine's nucleophilic nitrogen will preferentially attack the more electron-deficient carbonyl. Therefore, the acyl group corresponding to the stronger carboxylic acid will direct its own position in the final triazole ring, typically ending up at the 3-position.[1][6][7]
-
In modern catalyst-controlled cycloadditions , the choice of metal catalyst is the primary determinant of the regioisomeric outcome. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst typically yields 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst favors the formation of the 1,5-disubstituted isomer.[10][11][12][13]
Q3: My initial product appears correct by LC-MS, but after purification or standing, I see a new isomer appearing. What is happening?
A3: This is a strong indication of a Dimroth rearrangement . This is a common isomerization process in nitrogen-containing heterocycles, including 1,2,4-triazoles, where endocyclic and exocyclic nitrogen atoms effectively switch places.[14] This rearrangement can be promoted by acidic or basic conditions (even silica gel during chromatography) or heat.[8][15] It proceeds through a ring-opened intermediate, allowing for rotation and re-closure to form a different, often more thermodynamically stable, isomer.[9][16]
Troubleshooting Guides for Common Synthetic Routes
Guide 1: The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction is a robust method for synthesizing 1,2,4-triazoles from diacylamines and hydrazines.[1][17][18] However, when using an unsymmetrical diacylamine, regioselectivity becomes a critical parameter.
The Problem: Formation of a mixture of two regioisomeric 1,2,4-triazoles.
The Root Cause: Insufficient Electronic Differentiation of Carbonyl Groups
The reaction's regioselectivity is dictated by the initial nucleophilic attack of the hydrazine on one of the two carbonyl carbons of the diacylamine. The more electrophilic (electron-poor) carbonyl is the preferred site of attack. The electrophilicity is directly related to the electron-withdrawing ability of the attached 'R' group.[6]
Visualizing the Mechanistic Choice:
Caption: Regioselectivity in the Einhorn-Brunner reaction is determined at the initial nucleophilic attack step.
Troubleshooting & Optimization Strategies:
-
Substrate Design: The most effective way to ensure high regioselectivity is to design the unsymmetrical diacylamine with acyl groups of significantly different electronic properties. For example, pairing an electron-withdrawing group (e.g., trifluoroacetyl) with an electron-donating group (e.g., p-methoxybenzoyl) will strongly favor attack at the carbonyl adjacent to the electron-withdrawing group.
-
Reaction Conditions: While substrate electronics are primary, reaction conditions can sometimes influence the ratio.
-
Solvent: Typically, polar protic solvents like glacial acetic acid are used, which also serve as the catalyst.[6]
-
Temperature: Ensure the temperature is sufficient for cyclization but avoid excessive heat which might lead to decomposition or side reactions.
-
Predictive Data Table:
| R¹ in R¹-CO-NH-CO-R² | R² in R¹-CO-NH-CO-R² | pKa of R¹-COOH | pKa of R²-COOH | Expected Major Product Position for R¹ |
| CF₃ | C₆H₅ | 0.52 | 4.20 | 3-position |
| C₆H₅ | CH₃ | 4.20 | 4.76 | 3-position |
| p-NO₂-C₆H₄ | p-CH₃O-C₆H₄ | 3.44 | 4.47 | 3-position |
Note: The acyl group from the stronger acid (lower pKa) will preferentially occupy the 3-position of the 1,2,4-triazole ring.[1]
Guide 2: The Pellizzari Reaction
The Pellizzari reaction, which involves the thermal condensation of an amide and a hydrazide, is a straightforward method for forming 3,5-disubstituted 1,2,4-triazoles.[2][19][20] Its primary drawback is a notorious lack of regioselectivity with unsymmetrical starting materials and often harsh reaction conditions.[2][5]
The Problem: Formation of a complex mixture of up to three different triazole products from one pair of unsymmetrical reactants (R-CO-NH₂ and R'-CO-NHNH₂).
The Root Cause: Acyl Group Interchange at High Temperatures
The high temperatures (often >200 °C) required for the Pellizzari reaction can lead to transamidation and acyl interchange reactions between the starting materials and intermediates. This scrambles the acyl groups, leading to the formation of the desired unsymmetrical triazole (3-R-5-R') as well as two symmetrical side products (3,5-di-R and 3,5-di-R').
Visualizing the Product Mixture:
Caption: High temperatures in the Pellizzari reaction can lead to acyl scrambling and a mixture of products.
Troubleshooting & Optimization Strategies:
-
Embrace Modern Alternatives: For unsymmetrical 1,2,4-triazoles, the Pellizzari reaction is often not the ideal choice. Modern catalyst-controlled methods (see Guide 3) offer far superior regioselectivity.
-
Microwave Irradiation: The use of microwave heating can dramatically shorten reaction times.[2] This reduction in exposure to high temperatures can sometimes minimize side reactions and improve the yield of the desired product, though it may not eliminate the formation of isomers entirely.
-
Focus on Purification: If this route is unavoidable, develop a robust chromatographic method (e.g., HPLC or flash chromatography) to separate the isomeric products.[5]
-
Use Symmetrical Reactants: The Pellizzari reaction is most effective and straightforward when the acyl groups of the amide and hydrazide are identical (R = R'), leading to a single, symmetrical 3,5-disubstituted-1,2,4-triazole.[19]
Guide 3: Modern Catalyst-Controlled Cycloadditions
For achieving high, predictable regioselectivity, modern synthetic methods are unparalleled. A prime example is the metal-catalyzed [3+2] cycloaddition of isocyanides with aryl diazonium salts.[10][11]
The Opportunity: Precise control over the synthesis of either 1,3- or 1,5-disubstituted 1,2,4-triazoles by simply changing the metal catalyst.
The Controlling Factor: Divergent Mechanistic Pathways Dictated by the Catalyst
Silver(I) and Copper(II) catalysts promote different mechanistic pathways, leading to distinct regioisomeric products. While the exact mechanisms are complex and subject to ongoing research, the empirical outcome is reliable and reproducible.
-
Silver(I) Catalysis: Selectively forms 1,3-disubstituted 1,2,4-triazoles.
-
Copper(II) Catalysis: Selectively forms 1,5-disubstituted 1,2,4-triazoles.[11][12]
Workflow for Regioselective Synthesis:
Caption: Catalyst selection is the key to controlling regioselectivity in modern [3+2] cycloaddition reactions.
Experimental Protocols:
Protocol 1: Synthesis of 1,3-Disubstituted-1,2,4-triazoles (Ag(I) Catalysis)
-
To a reaction vessel, add the aryl diazonium salt (1.0 eq), isocyanide (1.2 eq), and Silver(I) acetate (AgOAc, 10 mol%).
-
Add a suitable solvent (e.g., Dichloromethane).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by flash chromatography to yield the pure 1,3-disubstituted isomer.
Protocol 2: Synthesis of 1,5-Disubstituted-1,2,4-triazoles (Cu(II) Catalysis) [11][12]
-
To a reaction vessel, add the aryl diazonium salt (1.0 eq), isocyanide (1.2 eq), and Copper(II) triflate (Cu(OTf)₂, 10 mol%).
-
Add a suitable solvent (e.g., Acetonitrile).
-
Stir the reaction at 60 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography to yield the pure 1,5-disubstituted isomer.
Comparative Data Table:
| Method | Catalyst | Regioisomeric Product | Typical Yield | Reference |
| [3+2] Cycloaddition | AgOAc | 1,3-disubstituted | 75-95% | [13] |
| [3+2] Cycloaddition | Cu(OTf)₂ | 1,5-disubstituted | 70-90% | [11][12] |
References
- Benchchem. (n.d.). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.
- Benchchem. (n.d.). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. Retrieved from [Link]
- MDPI. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
- SpringerLink. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds.
-
Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from [Link]
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- PMC - NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- ResearchGate. (n.d.). Common approaches for the synthesis of 1,5‐disubstituted 1,2,3‐triazoles.
- ResearchGate. (2022). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Royal Society of Chemistry. (2023).
- ACS Publications. (n.d.).
- Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis.
-
Wikipedia. (n.d.). Pellizzari reaction. Retrieved from [Link]
- PMC - PubMed Central. (2022).
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 1,2,4-Triazoles: Advantages of the Isocyanide-Based Approach.
- Royal Society of Chemistry. (2021).
- Royal Society of Chemistry. (n.d.). Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.
- Benchchem. (n.d.).
- ResearchGate. (2018). (PDF)
- Benchchem. (n.d.). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis.
- PubMed. (2012).
- Royal Society of Chemistry. (n.d.).
- SciSpace. (n.d.).
- JOCPR. (2011).
- RSC Publishing. (n.d.). Electrochemical synthesis of 1,2,4-triazole-fused heterocycles.
- De Gruyter. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.
- PubMed. (2024).
- ACS Publications. (n.d.).
- MDPI. (2024).
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Technical Support Center: Scale-Up Synthesis of 5-(methoxymethyl)-1H-1,2,4-triazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 5-(methoxymethyl)-1H-1,2,4-triazole. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles for 1,2,4-triazole synthesis.
Overview of Recommended Synthetic Route
The synthesis of this compound is a critical step for creating various pharmaceutical intermediates. For a scalable, robust, and economically viable process, we recommend a synthetic strategy based on the cyclization of a nitrile with a hydrazine derivative. Specifically, the reaction of methoxyacetonitrile with formylhydrazine presents a direct and efficient pathway.
Reaction Scheme:
This route is advantageous due to the commercial availability of starting materials and the avoidance of harsh or difficult-to-handle reagents, making it suitable for large-scale production.
Process Workflow Diagram
The following diagram illustrates the key stages of the scale-up synthesis process, from initial reaction to final product analysis.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of 1,2,4-triazole syntheses in a practical question-and-answer format.
| Problem Category | Question & Answer |
| Low or Stalled Reaction | Q: My reaction has stalled, and HPLC analysis shows significant amounts of unreacted starting materials. What are the likely causes and solutions? A: This is a common scale-up challenge often linked to temperature, mixing, or reagent quality. Probable Causes: 1. Insufficient Temperature: The cyclization and dehydration steps often require a specific thermal energy threshold. Lab-scale heating mantles may not translate directly to the thermal dynamics of a large jacketed reactor.[1] 2. Poor Mixing: As reaction volume increases, ensuring homogeneity is critical. Inadequate agitation can create "hot spots" or "cold spots," leading to inconsistent reaction rates and potential side product formation. 3. Low Reagent Purity: Impurities in either methoxyacetonitrile or formylhydrazine can inhibit the reaction. Water is a particularly problematic impurity as it can hydrolyze the nitrile starting material.[2] Recommended Solutions: • Temperature Optimization: Gradually increase the reaction temperature in 10°C increments, monitoring the progress closely by TLC or HPLC. Ensure your reactor's internal temperature probe is accurately calibrated.[1] • Improve Agitation: For volumes greater than 5L, switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing of the reaction mass. • Reagent Qualification: Always verify the purity of starting materials via NMR or GC-MS before use. Use anhydrous solvents where possible to minimize hydrolytic side reactions. |
| Impurity Formation | Q: I'm observing a significant, unidentified peak in my HPLC chromatogram. How can I identify and mitigate this impurity? A: Side product formation is often temperature-dependent or related to the reaction mechanism. Probable Causes: 1. Thermal Decomposition: High reaction temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product.[1] 2. Isomer Formation: A common side product in reactions involving hydrazides is the formation of a 1,3,4-oxadiazole isomer, which can be difficult to separate from the desired 1,2,4-triazole.[2] 3. Incomplete Cyclization: The open-chain intermediate may persist if the dehydration step is inefficient. Recommended Solutions: • Identify the Impurity: Isolate the impurity using preparative chromatography and characterize it by LC-MS and NMR to understand its structure. This is crucial for determining its formation pathway. • Optimize Reaction Conditions: If thermal decomposition is suspected, lower the reaction temperature and monitor for a decrease in the impurity. If oxadiazole formation is the issue, exploring milder cyclization conditions or a different solvent system may be necessary. • Ensure Water Removal: In some triazole syntheses, the removal of water is critical to drive the reaction to completion. If the reaction is run in a high-boiling solvent like toluene or xylene, a Dean-Stark trap can be effective.[1] |
| Difficult Purification | Q: My crude product is an oil/waxy solid that is difficult to handle, and standard crystallization fails. What purification strategies should I try? A: The polar nature of the triazole ring can make purification challenging.[3] Probable Causes: 1. Residual Solvent: High-boiling point solvents (e.g., DMF, DMSO) can be difficult to remove completely and may keep the product from solidifying. 2. Mixture of Isomers/Impurities: The presence of impurities often lowers the melting point of a compound, leading to oils or waxes. 3. High Polarity: The product may have high solubility in common crystallization solvents, leading to poor recovery. Recommended Solutions: • Solvent Screening for Recrystallization: This is the most effective and scalable purification method.[4] Test a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane, isopropanol) to find a system where the product is soluble when hot but sparingly soluble when cold. • Column Chromatography: While less ideal for very large scales, column chromatography on silica gel is an excellent method for removing stubborn impurities. A gradient elution from ethyl acetate to a mixture of dichloromethane and methanol is often effective for polar compounds.[3] • Purification via Salt Formation: If the triazole is sufficiently acidic, it can be converted to an alkali metal salt. This involves creating a slurry of the crude product in an alcohol and adding a suitable base. The resulting salt may have different solubility properties that facilitate purification.[3] |
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and resolving common synthesis issues.
Caption: A decision tree for troubleshooting common scale-up synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor during scale-up? A1: The most critical parameters are:
-
Temperature: Controls reaction rate and impurity profile. Exothermic events must be managed.
-
Rate of Addition: Slow, controlled addition of one reagent to the other is crucial for managing any potential exotherms, especially in large reactors with lower surface-area-to-volume ratios.
-
Agitation Speed: Must be sufficient to ensure a homogenous mixture without causing excessive splashing or shear.
-
Reaction Time: Determined by in-process controls (e.g., HPLC) to ensure the reaction goes to completion without degrading the product.
Q2: What are the primary safety concerns for this synthesis? A2: The primary concerns are:
-
Hydrazine Derivatives: Formylhydrazine, like many hydrazine derivatives, should be handled as a potentially toxic substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
Thermal Hazards: The cyclization reaction can be exothermic. When scaling up, the rate of heat generation can exceed the rate of heat removal, potentially leading to a dangerous increase in temperature and pressure. A process safety review should be conducted to assess thermal risks.
-
Solvent Hazards: Standard precautions for handling flammable organic solvents should be followed.
Q3: How can I effectively monitor the reaction progress on a large scale? A3: While Thin Layer Chromatography (TLC) is useful for quick checks, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative monitoring.[1] A robust HPLC method should be developed that clearly separates the starting materials, intermediate, final product, and any major impurities. Sampling should be done at regular intervals until the concentration of the limiting starting material has stabilized at a low level.
Q4: Is recrystallization always preferable to column chromatography for large-scale purification? A4: Yes, whenever possible. Recrystallization is generally more cost-effective, less labor-intensive, and generates less solvent waste than chromatography, making it far more suitable for manufacturing environments.[4] Chromatography should be reserved for cases where impurities are very difficult to remove or for the production of very high-purity material where cost is less of a concern.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Disclaimer: This protocol is a representative procedure and must be adapted and optimized for specific equipment and safety requirements.
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet. Ensure the reactor is clean and dry.
-
Reagent Charging: Charge formylhydrazine (1.00 kg, 16.65 mol) and ethanol (8 L) to the reactor. Begin stirring to form a slurry.
-
Controlled Addition: Begin to slowly add methoxyacetonitrile (1.18 kg, 16.65 mol) to the reactor via an addition funnel over a period of 1-2 hours. Monitor the internal temperature; if a significant exotherm is observed, slow the addition rate and apply cooling to the reactor jacket.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-85°C).
-
Monitoring: Monitor the reaction progress every 2 hours using HPLC. The reaction is considered complete when the methoxyacetonitrile peak area is <2% of its initial value. This is expected to take 8-16 hours.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol, yielding a thick slurry or crude solid.
-
Isolation: Add methyl tert-butyl ether (MTBE) (5 L) to the crude residue and stir vigorously for 30 minutes to triturate the solid. Filter the solid product, wash the filter cake with additional MTBE (2 x 1 L), and dry under vacuum to yield the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small-scale trial, determine the optimal solvent. Isopropanol or an ethyl acetate/heptane mixture are good starting points.
-
Procedure: Transfer the crude solid to a suitably sized vessel. Add the minimum amount of hot isopropanol required to fully dissolve the solid.
-
Crystallization: Slowly cool the solution to room temperature with gentle stirring. Then, cool further to 0-5°C in an ice bath for at least 2 hours to maximize crystal formation.
-
Isolation: Filter the purified crystals, wash the cake with a small amount of cold isopropanol, and dry in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 3: HPLC Analysis Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
References
-
Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999377. Available at: [Link]
-
Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-11. Available at: [Link]
- Hough, T. L. (1981). U.S. Patent No. 4,269,987. Washington, DC: U.S. Patent and Trademark Office.
Sources
"troubleshooting low bioactivity of synthesized triazole derivatives"
Technical Support Center: Triazole Derivatives
Introduction: The Triazole Conundrum
The 1,2,3- and 1,2,4-triazole scaffolds are cornerstones of modern medicinal chemistry, celebrated for their metabolic stability, hydrogen bonding capabilities, and versatile synthetic handles.[1][2][3] These five-membered heterocyclic rings are present in numerous FDA-approved drugs for applications ranging from antifungal to anticancer therapies.[4][5] However, the journey from a newly synthesized triazole derivative to a potent bioactive compound is frequently hampered by a frustrating and common obstacle: unexpectedly low or nonexistent biological activity.
This guide serves as a dedicated troubleshooting resource for researchers encountering this challenge. Structured as a series of targeted questions and in-depth answers, it moves from fundamental compound verification to complex mechanistic analysis. Our goal is to provide not just a checklist, but a logical framework grounded in scientific principles to diagnose and resolve issues with your triazole derivatives' performance.
Section 1: Initial Diagnosis - Is Your Compound the Culprit?
Before questioning complex biological mechanisms, the first step is to rigorously validate the compound itself. Issues with purity, identity, stability, or solubility are the most frequent and easily correctable sources of poor bioactivity.
Q1: My triazole derivative shows weak or no activity. Could impurities be the problem?
A: Absolutely. This is one of the most critical and often overlooked issues in early-stage drug discovery.[6] The presence of unreacted starting materials, byproducts, or residual catalysts can lead to misleading results in several ways:
-
False Negatives: The actual concentration of your active compound is lower than you think, making it appear less potent.
-
Direct Inhibition: An impurity might antagonize the target or interfere with the assay, masking the true activity of your derivative.[7]
-
Toxicity: Impurities can induce cell death, making it impossible to measure a specific biological effect.
Causality: A biological assay is a sensitive system. Assuming a sample is 100% pure when it is only 80% pure means you are consistently under-dosing your experiment by 20%. For potent compounds, this deviation can be the difference between a clear dose-response curve and a flat line. Purity assessment is non-negotiable for generating reliable structure-activity relationship (SAR) data.[6][8][9]
Recommended Action: Verify the purity of every batch using orthogonal analytical methods.
| Technique | Primary Use | Typical Purity Threshold for Bioassays |
| HPLC-MS | Quantifying purity (% area under the curve) and confirming mass | >95% |
| ¹H NMR | Structural confirmation and detection of organic impurities | No observable impurity peaks |
| Elemental Analysis | Confirming elemental composition (C, H, N) | Within ±0.4% of theoretical values |
A detailed protocol for purity analysis via HPLC-MS is provided in the Protocols section.
Q2: I've confirmed >95% purity, but the activity is still low. How do I know I've synthesized the correct molecule?
A: Purity and identity are distinct. An impurity-free sample is useless if it's the wrong molecule altogether. Synthesis of triazoles, particularly 1,2,3-triazoles via cycloaddition, can sometimes yield regioisomers (e.g., 1,4- vs. 1,5-disubstituted), which can have dramatically different biological activities.[10]
Causality: A biological target's binding pocket is a highly specific three-dimensional environment. A subtle change in the position of a substituent or the arrangement of atoms within the triazole ring can completely abolish the key interactions (e.g., hydrogen bonds, hydrophobic contacts) required for binding and subsequent activity.
Recommended Action: Use a combination of spectroscopic methods to unequivocally confirm the structure of your final compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework. For complex structures or to determine stereochemistry, 2D NMR techniques like COSY, HSQC, and HMBC are required.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental formula by providing a highly accurate mass measurement.[11]
-
X-ray Crystallography: For absolute confirmation of structure and stereochemistry, obtaining a crystal structure is the gold standard, though not always feasible.
Q3: My compound is pure and structurally correct, but its activity decreases over time or between experiments. What's happening?
A: This points to a compound stability issue. Triazole derivatives, while generally stable, can be susceptible to degradation under specific experimental conditions (e.g., pH, temperature, light exposure) or during storage.[12]
Causality: The breakdown of your compound into inactive species directly reduces its effective concentration in the assay. This is particularly problematic in cell-based assays that run for 24, 48, or 72 hours. A compound that is stable for 1 hour may be completely degraded by the 24-hour time point.
Recommended Action: Assess the stability of your compound directly in the assay medium.
-
Incubation Study: Dissolve your compound in the assay buffer (with and without cells/protein) and incubate it under the exact experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Analysis: Take aliquots at different time points (e.g., 0, 2, 8, 24 hours).
-
LC-MS Quantification: Analyze the aliquots by LC-MS to quantify the amount of the parent compound remaining. A significant decrease over time confirms instability.
If instability is detected, consider modifying the compound storage (e.g., -80°C, under argon), assay buffer, or the experimental duration.
Q4: The compound looks like a "greasy" oil or won't dissolve properly in my assay buffer. How does solubility impact bioactivity?
A: Poor aqueous solubility is a primary cause of failure for many promising compounds. If a compound precipitates out of solution, its effective concentration is unknown and far lower than the intended test concentration.[13] Triazoles themselves can improve water solubility, but this is highly dependent on the appended substituents.[1]
Causality: A compound must be in solution to interact with its biological target. Precipitated particles are not biologically available. This can lead to a flat or inconsistent dose-response curve, as the concentration of the dissolved, active compound hits a ceiling regardless of how much total compound is added.
Recommended Action: Measure and optimize your compound's solubility.
-
Kinetic Solubility Assay: Use nephelometry or UV-Vis spectroscopy to determine the concentration at which your compound begins to precipitate from a DMSO stock solution added to aqueous buffer.
-
Solubility Enhancement:
-
Co-solvents: Use a minimal amount of a biocompatible co-solvent like DMSO (typically <0.5% final concentration to avoid artifacts).
-
pH Adjustment: If your molecule has ionizable groups, adjusting the buffer pH can improve solubility.[14]
-
Formulation: For in vivo studies, formulation with excipients like cyclodextrins may be necessary.
-
A protocol for a basic kinetic solubility assay is provided in the Protocols section.
Section 2: Troubleshooting the Biological System
If you have confirmed your compound is pure, correct, stable, and soluble, the next step is to investigate its interaction with the biological environment.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. valencylab.com [valencylab.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 5-(methoxymethyl)-1H-1,2,4-triazole in Solution
Welcome to the technical support center for 5-(methoxymethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.
The 1,2,4-triazole ring is an aromatic heterocyclic system, which generally imparts significant chemical stability.[1] However, the substituents on the triazole ring can influence its susceptibility to degradation under various experimental conditions. This guide will address the key factors affecting the stability of this compound and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents at room temperature?
A1: The 1,2,4-triazole core is known to be robust.[1] In neutral, aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO), this compound is expected to be stable for extended periods at room temperature when protected from light. In protic solvents like methanol, ethanol, and water, the compound is also generally stable, although the potential for hydrolysis of the methoxymethyl ether linkage under strongly acidic or basic conditions should be considered. For long-term storage, it is recommended to store solutions at -20°C or below, especially in protic solvents.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: While the triazole ring itself is resistant to hydrolysis, the exocyclic methoxymethyl group may be susceptible to degradation under harsh pH conditions.
-
Acidic Conditions (pH < 3): Strong acidic conditions could potentially lead to the hydrolysis of the ether linkage, resulting in the formation of 5-(hydroxymethyl)-1H-1,2,4-triazole and methanol. The reaction rate would be dependent on temperature and the strength of the acid.
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable in this pH range.
-
Basic Conditions (pH > 11): Strong basic conditions are less likely to affect the ether bond but could potentially lead to other unforeseen reactions depending on the overall molecular structure and presence of other reactive species.
Q3: Is this compound sensitive to light?
A3: Many nitrogen-containing heterocyclic compounds exhibit some degree of photosensitivity. It is good laboratory practice to assume that this compound may be susceptible to photodegradation. To mitigate this risk, solutions should be stored in amber vials or protected from light by wrapping containers in aluminum foil.[2] Photostability can be formally assessed using a photostability chamber according to ICH Q1B guidelines.[3]
Q4: What is the expected thermal stability of this compound in solution?
A4: The thermal stability in solution is highly dependent on the solvent and pH. While some 1,2,4-triazole derivatives show high thermal stability in the solid state, degradation in solution can occur at lower temperatures.[4] In neutral, anhydrous aprotic solvents, the compound is likely to be stable at elevated temperatures (e.g., 50-70°C) for short periods. However, in aqueous solutions, particularly at non-neutral pH, elevated temperatures will likely accelerate hydrolytic degradation.
Troubleshooting Guide for Experimental Instability
This section addresses common problems that may arise during your experiments, suggesting possible causes and actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound over time in aqueous buffer, confirmed by HPLC. | 1. Hydrolysis: The buffer pH may be too acidic or basic, leading to the cleavage of the methoxymethyl group. 2. Microbial Degradation: If the buffer is not sterile, microbial growth could be degrading the compound. | 1. pH Optimization: Determine the optimal pH for stability by conducting a short-term stability study across a range of pH values (e.g., pH 3, 5, 7, 9). Adjust your experimental buffer to the most stable pH. 2. Sterilization: Use sterile buffers and consider adding a bacteriostatic agent like sodium azide (0.02%) if compatible with your experimental system. |
| Appearance of unexpected peaks in the chromatogram after sample preparation. | 1. Oxidative Degradation: The compound may be reacting with dissolved oxygen or trace peroxides in the solvent. 2. Reaction with Excipients: If working with a formulation, the compound may be reacting with other components. | 1. Use of Antioxidants & Degassing: Prepare solutions using solvents that have been degassed by sparging with nitrogen or argon. Consider the addition of a small amount of an antioxidant like BHT, if it does not interfere with your experiment. 2. Excipient Compatibility Study: Perform a compatibility study by mixing the compound with individual excipients and analyzing for degradation products. |
| Inconsistent results between experiments run on different days. | 1. Photosensitivity: Variable exposure to ambient light during sample preparation and handling. 2. Temperature Fluctuations: Differences in room temperature or heating/cooling cycles affecting stability. | 1. Control Light Exposure: Standardize all sample handling procedures to be performed under yellow light or in a light-protected environment. Use amber autosampler vials. 2. Temperature Control: Ensure consistent temperature conditions for sample preparation and storage. Use temperature-controlled autosamplers. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[5] This protocol provides a framework for investigating the stability of this compound.
Objective:
To identify the potential degradation pathways of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or Mass Spectrometer
-
pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled oven
Methodology:
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions: For each condition, a sample of the stock solution is treated as described below. A control sample (unstressed stock solution) and a blank (stressor in solvent without the compound) should be analyzed alongside the stressed samples. Aim for 5-20% degradation.
-
Acid Hydrolysis:
- Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL.
-
Base Hydrolysis:
- Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL.
-
Oxidative Degradation:
- Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
- Store at room temperature, protected from light, for 24 hours.
- Dilute to a final concentration of ~0.1 mg/mL.
-
Thermal Degradation (Solution):
- Dilute the stock solution to ~0.1 mg/mL in the desired solvent.
- Incubate at 70°C, protected from light, for 48 hours.
-
Photolytic Degradation:
- Spread a thin layer of the solid compound in a petri dish and prepare a solution at ~0.1 mg/mL in a quartz cuvette.
- Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]
- A dark control sample should be stored under the same conditions but protected from light.
3. Analysis:
-
Analyze all samples by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
If using a mass spectrometer, identify the mass-to-charge ratio of the degradants to propose their structures.
Data Presentation:
The results of the forced degradation study can be summarized in a table as follows:
| Stress Condition | Incubation Time/Temp | % Assay of Parent Compound | % Degradation | Number of Degradants | Major Degradant (RT) |
| Control | N/A | 100.0 | 0.0 | 0 | N/A |
| 0.1 M HCl | 24h / 60°C | 85.2 | 14.8 | 2 | 4.5 min |
| 0.1 M NaOH | 24h / 60°C | 98.1 | 1.9 | 1 | 3.2 min |
| 3% H₂O₂ | 24h / RT | 92.5 | 7.5 | 3 | 5.1 min |
| Heat (Solution) | 48h / 70°C | 96.3 | 3.7 | 1 | 4.5 min |
| Light (Solution) | ICH Q1B | 89.7 | 10.3 | 2 | 6.8 min |
(Note: Data shown are hypothetical and for illustrative purposes only.)
Visualizing Potential Degradation and Experimental Workflow
Hypothetical Degradation Pathway
Based on the chemical structure, a potential degradation pathway under acidic hydrolytic stress is proposed below. The primary point of susceptibility is the ether linkage.
Caption: Potential acid-catalyzed hydrolysis of this compound.
Forced Degradation Study Workflow
The following diagram illustrates the logical flow of the forced degradation study.
Caption: Workflow for a comprehensive forced degradation study.
References
-
Krasavin, M., et al. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. PMC - NIH. Available from: [Link]
-
Yin, P., et al. (2020). Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[5][6][7]triazolo. Royal Society of Chemistry. Available from: [Link]
-
Jadhav, S. B., et al. Stability indicating study by using different analytical techniques. IJSDR. Available from: [Link]
-
Zhu, L., et al. Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. ResearchGate. Available from: [Link]
-
Krasavin, M., et al. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available from: [Link]
-
Patel, P., et al. (2014). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical, Biological and Physical Sciences. Available from: [Link]
-
Wang, J., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. PubMed Central. Available from: [Link]
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Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed. Available from: [Link]
-
PubChemLite. Ethyl 5-(methoxymethyl)-1-methyl-1h-1,2,4-triazole-3-carboxylate. Available from: [Link]
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Shaik, A. B., et al. (2016). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica. Available from: [Link]
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Journal of Population Therapeutics and Clinical Pharmacology. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. JPTCP. Available from: [Link]
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Pylypenko, O. O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available from: [Link]
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Ramezani, M., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. Available from: [Link]
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Reva, I., et al. (2011). Conformational behavior and tautomer selective photochemistry in low temperature matrices: the case of 5-(1H-tetrazol-1-yl)-1,2,4-triazole. PubMed. Available from: [Link]
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Wu, H., et al. (2016). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. ResearchGate. Available from: [Link]
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Dovbnia, D. V., & Kaplaushenko, A. H. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Web of Scholars. Available from: [Link]
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Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available from: [Link]
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Sinditskii, V. P., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. MDPI. Available from: [Link]
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Zhang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed. Available from: [Link]
-
European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
ResearchGate. (2021). Degradation of 1,2,4-Triazole fungicides in the environment. Available from: [Link]
-
Al-Amiery, A. A., et al. (2017). Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. Oriental Journal of Chemistry. Available from: [Link]
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Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Semantic Scholar. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of 1,2,4-Triazole Derivatives in Antifungal Assays: A Guide for Researchers
The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates a continuous search for novel and more effective antifungal agents. Among the various heterocyclic compounds investigated, the 1,2,4-triazole scaffold has emerged as a cornerstone in the development of potent antifungal drugs.[1][2][3] This guide provides a comparative study of different 1,2,4-triazole derivatives, delving into their mechanism of action, structure-activity relationships, and performance in standardized antifungal assays. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.
The Central Role of 1,2,4-Triazoles in Antifungal Therapy
The 1,2,4-triazole nucleus is a key pharmacophore present in a wide array of clinically successful antifungal drugs, including fluconazole, itraconazole, and voriconazole.[4][5] The widespread application of these compounds stems from their specific and potent mechanism of action, which offers a degree of selective toxicity towards fungal cells over mammalian cells. The development of new derivatives aims to broaden the spectrum of activity, overcome resistance, and improve the safety profile of this important class of antifungals.[1][2]
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary antifungal activity of 1,2,4-triazole derivatives is achieved through the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[1][6] This enzyme, a cytochrome P450-dependent enzyme (CYP51), is essential for the conversion of lanosterol to ergosterol, an indispensable component of the fungal cell membrane that regulates its fluidity and integrity.[4]
The nitrogen atom at the 4-position of the 1,2,4-triazole ring chelates with the heme iron atom in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues. This binding blocks the demethylation of lanosterol, leading to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The disruption of ergosterol synthesis and the accumulation of these toxic intermediates compromise the cell membrane's structural integrity and function, ultimately leading to the inhibition of fungal growth and cell death.[1][4]
Caption: Mechanism of action of 1,2,4-triazole antifungal agents.
Comparative Antifungal Activity of Novel 1,2,4-Triazole Derivatives
The versatility of the 1,2,4-triazole scaffold allows for extensive chemical modifications to enhance antifungal potency and spectrum. Below is a comparative analysis of various derivatives, with their in vitro activity presented as Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates higher antifungal activity.
| Derivative Class/Compound | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Triazole-Benzotriazine Hybrids | Candida albicans | 0.0156 - 2.0 | Fluconazole | - | [1] |
| Cryptococcus neoformans | 0.0156 - 2.0 | Fluconazole | - | [1] | |
| Triazole-Piperazine Derivatives | Candida albicans | <0.0156 (for compounds 6, 7, 9, 14, 29) | Voriconazole | 0.25 | [7] |
| Cryptococcus neoformans | 0.0156 (for compounds 7, 21) | Voriconazole | 0.0156 | [7] | |
| Triazole-Amino Acid Hybrids | Physalospora piricola | 10.126 (for compound 8k) | Mefentrifluconazole | >50 | [8] |
| Physalospora piricola | 10.808 (for compound 8d) | Mefentrifluconazole | >50 | [8] | |
| Triazole-Schiff Bases | Microsporum gypseum | < Ketoconazole (for compounds 5b, 5c, 5d, 5e, 5m, 5n) | Ketoconazole | - | [5] |
| Triazole-Thiol Derivatives | Aspergillus niger | 3.12 - 25 | - | - | |
| Candida albicans | 3.12 - 25 | - | - |
Note: MIC values can vary based on the specific derivative within a class and the specific fungal isolate tested. The data presented is a summary of reported ranges or notable findings.
Structure-Activity Relationship (SAR) Insights
The antifungal efficacy of 1,2,4-triazole derivatives is profoundly influenced by the nature and position of substituents on the core structure. Understanding these structure-activity relationships is crucial for the rational design of new, more potent antifungal agents.
-
Halogen Substitution: The presence of halogen atoms, particularly fluorine and chlorine, on the phenyl ring attached to the triazole core is a common feature in many potent antifungal triazoles. For instance, derivatives with 2,4-dichloro or 2,4-difluoro substitutions often exhibit enhanced activity.[1] This is attributed to their ability to form favorable interactions within the active site of CYP51.
-
Side Chain Modifications: The side chain attached to the triazole ring plays a significant role in determining the antifungal spectrum and potency. The incorporation of various heterocyclic moieties, such as piperazine, benzotriazine, or amino acid fragments, has led to the discovery of compounds with broad-spectrum activity or enhanced efficacy against specific fungal pathogens.[7][8][9]
-
Steric Factors: The size and bulkiness of the substituents can impact the binding affinity of the molecule to the target enzyme. While some degree of steric bulk is necessary for optimal interactions, excessively large groups can hinder the molecule's entry into the active site, thereby reducing its activity.[5]
Caption: Key SAR principles for 1,2,4-triazole antifungal agents.
Standardized Antifungal Susceptibility Testing Protocol: Broth Microdilution Method
To ensure the reproducibility and comparability of antifungal activity data, standardized methodologies are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Experimental Protocol
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 30-35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using the test medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.
-
Include a positive control (fungal inoculum without the drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.
-
Caption: Workflow for the broth microdilution antifungal assay.
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold remains a highly privileged structure in the quest for novel antifungal agents. The comparative data clearly indicates that strategic modifications of this core can lead to derivatives with significantly enhanced potency and a broader spectrum of activity compared to existing drugs.[1][7][10] The continuous exploration of new hybrid molecules and a deeper understanding of their interactions with the fungal target enzyme, CYP51, will be pivotal in overcoming the challenges of drug resistance. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these promising derivatives to translate their potent in vitro activity into clinically successful antifungal therapies.
References
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Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International. [Link]
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Chavan, A. A., et al. (2015). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 98-102. [Link]
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Kokil, G. R., et al. (2010). Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Letters in Drug Design & Discovery, 7(1), 46-49. [Link]
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Wang, S., et al. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 46(12), 5915-5924. [Link]
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Sun, P., et al. (2012). Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. Archives of Pharmacal Research, 35(11), 1895-1901. [Link]
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Kotan, G. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
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Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed. [Link]
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Kumar, A., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 155-160. [Link]
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Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1802. [Link]
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Kaplaushenko, A., et al. (2020). Review of antibacterial and antifungal activity of 1,2,4-triazole derivatives. ResearchGate. [Link]
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Shcherbyna, R. O., & Panasenko, O. I. (2020). Antifungal properties of new 1,2,4-triazole derivatives (literature review). Semantic Scholar. [Link]-Shcherbyna-Panasenko/75e54d3f3f2d01e16f3938501255e2d5395f137e)
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Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]
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Sharma, D., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]
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Wang, S., et al. (2015). Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. ResearchGate. [Link]
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A Comparative Guide to the Synthesis of 5-(Methoxymethyl)-1H-1,2,4-triazole: Method Validation and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-(Methoxymethyl)-1H-1,2,4-triazole
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting antimicrobial, antifungal, and anticancer properties.[1] The specific analogue, this compound, serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its methoxymethyl substituent offers a site for further functionalization and can influence the molecule's pharmacokinetic profile. Given its importance, the development of efficient and reliable synthetic methods for this compound is of paramount importance. This guide provides a comparative analysis of two robust and validated synthetic routes to this compound, offering a detailed examination of their underlying principles, procedural workflows, and expected performance metrics.
Methodology 1: The Pellizzari-Type Reaction of Methoxyacetohydrazide with Formamide
A classic and widely adopted approach for the synthesis of 3-substituted-1,2,4-triazoles is the Pellizzari reaction, which involves the condensation of an acylhydrazide with an amide. In the context of our target molecule, this translates to the reaction of methoxyacetohydrazide with formamide.
Causality Behind Experimental Choices
This method is predicated on the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of formamide, followed by cyclization and dehydration to form the stable triazole ring. Formamide serves as both a reactant and a high-boiling solvent, facilitating the reaction at elevated temperatures which are often necessary for the cyclodehydration step. The choice of methoxyacetohydrazide directly introduces the desired methoxymethyl group at the 5-position of the triazole ring.
Experimental Workflow: Pellizzari-Type Synthesis
Caption: Workflow for the Pellizzari-Type Synthesis of this compound.
Detailed Protocol: Pellizzari-Type Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methoxyacetohydrazide (1 equivalent) and formamide (5-10 equivalents).
-
Thermal Cyclization: Heat the reaction mixture to 160-180°C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Remove the excess formamide by vacuum distillation.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Methodology 2: Cyclization of Methoxyacetyl Thiosemicarbazide
An alternative and often high-yielding route to 5-substituted-1,2,4-triazole-3-thiols involves the cyclization of acylthiosemicarbazides. Subsequent desulfurization provides the desired 1,2,4-triazole. For the synthesis of this compound, this method is adapted by starting with methoxyacetic acid.
Causality Behind Experimental Choices
This synthetic pathway proceeds in a stepwise manner. First, methoxyacetic acid is converted to its corresponding acid hydrazide. This hydrazide is then reacted with a source of thiocyanate, typically an alkali metal salt in the presence of acid, or with an isothiocyanate to form the key methoxyacetyl thiosemicarbazide intermediate. The cyclization of this intermediate is then induced under basic conditions, which facilitates the intramolecular nucleophilic attack of one of the nitrogen atoms on the carbonyl carbon, leading to the formation of the triazole ring. The initial product is a thiol, which can then be desulfurized.
Experimental Workflow: Thiosemicarbazide Cyclization Route
Caption: Workflow for the Thiosemicarbazide Cyclization Route to this compound.
Detailed Protocol: Thiosemicarbazide Cyclization Route
-
Synthesis of Methoxyacetyl Hydrazide: React methyl methoxyacetate with hydrazine hydrate in a suitable solvent like ethanol under reflux to obtain methoxyacetyl hydrazide.
-
Formation of Methoxyacetyl Thiosemicarbazide: Dissolve methoxyacetyl hydrazide in an acidic aqueous solution (e.g., HCl) and treat with a solution of potassium thiocyanate. The resulting precipitate of methoxyacetyl thiosemicarbazide is filtered and washed.
-
Cyclization: The dried thiosemicarbazide derivative is refluxed in an aqueous solution of a base, such as sodium hydroxide, for several hours.
-
Acidification and Isolation: After cooling, the reaction mixture is carefully acidified with a mineral acid (e.g., HCl) to precipitate the this compound-3-thiol.
-
Desulfurization (Optional, for the parent triazole): The thiol can be oxidatively desulfurized using reagents like hydrogen peroxide in acetic acid or nitric acid to yield this compound.
-
Purification: The final product is purified by recrystallization.
Comparative Performance Analysis
| Parameter | Methodology 1: Pellizzari-Type Reaction | Methodology 2: Thiosemicarbazide Cyclization |
| Starting Materials | Methoxyacetohydrazide, Formamide | Methoxyacetic acid, Hydrazine, KSCN |
| Number of Steps | 1 (one-pot) | 3-4 steps |
| Typical Yields | Moderate to Good | Good to Excellent |
| Reaction Conditions | High temperatures (160-180°C) | Milder conditions for cyclization, but requires multiple steps |
| Key Advantages | Procedurally simple, one-pot synthesis. | Generally higher yields, well-established for a wide range of substrates. |
| Key Disadvantages | High reaction temperatures, potential for side products, excess formamide removal. | Multi-step process, use of thiocyanates. |
Conclusion and Recommendations
Both the Pellizzari-type reaction and the thiosemicarbazide cyclization route represent viable and validated methods for the synthesis of this compound.
-
The Pellizzari-type reaction offers the advantage of operational simplicity and a one-pot procedure. This makes it an attractive option for rapid synthesis, particularly when high-throughput is desired. However, the high reaction temperatures and the need to remove a large excess of formamide can be drawbacks.
-
The thiosemicarbazide cyclization route , while being a multi-step process, often provides higher overall yields and proceeds under generally milder conditions for the key cyclization step. This method offers greater control over the reaction sequence and may be preferable when higher purity and yield are the primary objectives.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and desired purity and yield. For initial exploratory work, the simplicity of the Pellizzari-type reaction may be advantageous. For larger-scale synthesis where yield and purity are critical, the thiosemicarbazide route is a more robust and reliable option.
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Al-Nahrain Journal of Science. Available from: [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. Available from: [Link]
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Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407. DOI: 10.1055/s-0034-1379734. Available from: [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of 1,2,4-Triazole Derivatives
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A Comparative Analysis of Antifungal Efficacy: 5-(methoxymethyl)-1H-1,2,4-triazole Analogues versus Fluconazole
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective antifungal agents, the 1,2,4-triazole scaffold remains a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the antifungal efficacy of novel 1,2,4-triazole derivatives, with a conceptual focus on structures like 5-(methoxymethyl)-1H-1,2,4-triazole, against the widely used clinical antifungal, fluconazole. While direct, comprehensive experimental data for this compound is not extensively available in the public domain, this guide will synthesize data from structurally related and novel triazole compounds to provide a valuable comparative perspective for researchers in the field.
Introduction: The Triazole Antifungal Landscape
Triazole antifungals have revolutionized the treatment of systemic fungal infections. Their mechanism of action, targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), offers a selective advantage over mammalian cells.[1][2][3][4] Fluconazole, a bis-triazole, has been a first-line therapy for decades, particularly against Candida species, due to its favorable pharmacokinetic profile, including excellent oral bioavailability.[2][4] However, the rise of fluconazole-resistant fungal strains necessitates the development of new triazole agents with improved potency and a broader spectrum of activity.[5][6][7]
The exploration of novel 1,2,4-triazole derivatives, such as those with varied substitutions at the 5-position like a methoxymethyl group, represents a promising avenue for overcoming existing resistance mechanisms and enhancing antifungal efficacy.
Mechanism of Action: A Shared Target with Potentially Different Affinities
Both fluconazole and novel triazole derivatives share the same primary molecular target: lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][8] By inhibiting CYP51, these triazoles disrupt the integrity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect).[1][3][4]
The key difference in efficacy between fluconazole and novel triazoles often lies in their binding affinity and interaction with the active site of CYP51, particularly in resistant strains.
Caption: Mechanism of action of triazole antifungals.
Comparative In Vitro Efficacy
The in vitro efficacy of antifungal agents is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[9] Studies on various novel 1,2,4-triazole derivatives have demonstrated significantly lower MIC values against a range of fungal pathogens compared to fluconazole, indicating higher potency.[10][11][12] This is particularly evident against fluconazole-resistant strains.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL) of Novel Triazoles and Fluconazole
| Fungal Strain | Representative Novel Triazoles (Range) | Fluconazole (Range) |
| Candida albicans (susceptible) | 0.0625 - 0.25[10] | 0.5 - 4[11] |
| Candida albicans (resistant) | 0.125 - 1[11] | >64[13] |
| Cryptococcus neoformans | 0.0625 - 0.25[10] | 0.5 - 8 |
| Aspergillus fumigatus | 4.0 - 16.0[10] | >64 |
| Trichophyton rubrum | 0.0005 - 0.004 | 0.4 - 64[13] |
Note: Data for "Representative Novel Triazoles" is synthesized from studies on various new 1,2,4-triazole derivatives and does not represent direct data for this compound.
In Vivo Efficacy in Animal Models
While in vitro data provides a strong indication of antifungal potential, in vivo studies are crucial for evaluating the therapeutic efficacy of a compound. In murine models of systemic candidiasis, novel triazole derivatives have shown the ability to reduce fungal burden in organs like the kidneys at lower dosages compared to fluconazole.[10] Some novel triazoles have demonstrated superior survival rates in mice infected with lethal doses of pathogenic fungi.[14][15][16]
Table 2: Comparative In Vivo Efficacy in a Murine Model of Systemic Candidiasis
| Compound | Dosage (mg/kg) | Outcome |
| Novel Triazole (e.g., Compound 6c) | 0.5, 1.0, 2.0 | Effective protection and reduction of fungal burden in kidneys[10] |
| Fluconazole | >5.0 | Requires higher doses for comparable efficacy |
Note: This data is based on a specific novel triazole from a cited study and serves as an example of the potential for improved in vivo efficacy.
Addressing Fluconazole Resistance
The clinical utility of fluconazole is threatened by the emergence of resistance, particularly in Candida species.[5][6][7] The primary mechanisms of fluconazole resistance include:
-
Overexpression or mutation of the ERG11 gene: This leads to an increased production of the target enzyme, CYP51, or a structural change that reduces the binding affinity of fluconazole.[6][7][17]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters actively pumps the drug out of the fungal cell.[5][17][18]
-
Alterations in the ergosterol biosynthesis pathway: Fungi may develop bypass mechanisms to produce essential sterols.[5]
Many novel triazoles are specifically designed to overcome these resistance mechanisms. Their chemical structures may allow for more robust binding to mutated CYP51 enzymes and they may be poorer substrates for efflux pumps.
Caption: Fluconazole resistance mechanisms.
Experimental Protocols
To ensure the reproducibility and validity of comparative efficacy studies, standardized methodologies are essential.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][20]
-
Preparation of Antifungal Stock Solutions: Dissolve the novel triazole and fluconazole in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial twofold dilutions of the stock solutions in 96-well microtiter plates using RPMI 1640 medium.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plates.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[9]
-
MIC Determination: The MIC is the lowest drug concentration that causes a significant (e.g., 50%) inhibition of growth compared to the drug-free control well.[9]
Caption: Broth microdilution workflow.
Protocol 2: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
-
Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a robust infection.
-
Infection: Infect mice intravenously with a standardized lethal or sublethal dose of Candida albicans.
-
Treatment: Administer the novel triazole and fluconazole orally or intraperitoneally at various doses, starting at a specified time post-infection. A vehicle control group should be included.
-
Monitoring: Monitor the mice daily for survival and clinical signs of illness.
-
Fungal Burden Assessment: At the end of the study, or at specific time points, euthanize a subset of mice from each group. Harvest organs (e.g., kidneys, spleen, lungs), homogenize the tissues, and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[14]
Conclusion and Future Directions
The available data on novel 1,2,4-triazole derivatives strongly suggests their potential to surpass the efficacy of fluconazole, particularly against resistant fungal strains. While direct comparative data for this compound is needed, the broader class of novel triazoles demonstrates significant promise. Future research should focus on comprehensive preclinical and clinical evaluations of these new chemical entities to fully characterize their pharmacokinetic, pharmacodynamic, and safety profiles. The continued exploration of this versatile chemical scaffold is crucial in the ongoing battle against invasive fungal infections.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 1,2,4-Triazole Derivatives
This guide provides an in-depth technical comparison of 1,2,4-triazole derivatives through the lens of molecular docking studies. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to support your research endeavors.
Introduction: The Privileged Scaffold of 1,2,4-Triazoles in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocyclic motif that has earned the title of a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its remarkable metabolic stability, capacity for hydrogen bonding, and polarity, which allow for a wide range of interactions with biological targets.[2] Consequently, derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][3][4] This versatility has led to the development of numerous clinically approved drugs, such as the antifungal agents Fluconazole and Itraconazole, the antiviral Ribavirin, and the anticancer drug Letrozole.[1][5]
Computational methods, particularly molecular docking, have become indispensable in the study of 1,2,4-triazole derivatives.[6] These in silico techniques allow for the prediction of binding modes and affinities of these compounds with their biological targets, providing crucial insights into their structure-activity relationships (SAR).[6] This guide will explore a series of comparative docking studies, offering a snapshot of the therapeutic potential of these versatile molecules.
Comparative Docking Performance of 1,2,4-Triazole Derivatives
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, yielding a score that estimates the binding affinity.[6] This section presents a comparative analysis of docking studies for various 1,2,4-triazole derivatives against a range of biological targets.
Anticancer Activity
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various enzymes and proteins involved in cancer progression.[2]
Table 1: Comparative Docking Data of 1,2,4-Triazole Derivatives with Anticancer Targets
| Compound | Target Protein | Docking Score (kcal/mol) | Corresponding IC50 (µM) | Reference |
| Compound 7f (a 1,2,4-triazole-acetamide hybrid) | c-kit tyrosine kinase | -176.749 | 16.782 (µg/mL) against HepG2 | [7] |
| Compound 1 (a designed 1,2,4-triazole derivative) | Aromatase | -9.96 | Not specified | [8] |
| Compound 1 (a designed 1,2,4-triazole derivative) | Tubulin | -7.54 | Not specified | [8] |
| Indole-triazole hybrid 8a | PI3K | -9.1 | 1.89 (against MCF-7) | [9] |
| Indole-triazole hybrid 8b | PI3K | -9.0 | 2.01 (against MCF-7) | [9] |
| Indole-triazole hybrid 8f | PI3K | -8.9 | 2.11 (against MCF-7) | [9] |
Note: Direct comparison of docking scores should be done with caution as different software and scoring functions can yield different value ranges.
The data clearly indicates a strong correlation between favorable docking scores and potent anticancer activity. For instance, compound 7f exhibits a remarkable docking score against c-kit tyrosine kinase, which is corroborated by its low IC50 value against the HepG2 liver cancer cell line.[7] Similarly, the designed 1,2,4-triazole derivatives show a higher affinity for aromatase over tubulin, suggesting a potential mechanism of action.[8]
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,2,4-triazole derivatives have shown considerable promise in this area, with many acting as potent inhibitors of key microbial enzymes.[3]
Table 2: Comparative Docking Data of 1,2,4-Triazole Derivatives with Antimicrobial/Antifungal Targets
| Compound | Target Protein | Docking Score (kcal/mol) | Corresponding MIC (µg/mL) | Reference |
| Compound 1e (a 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazole) | S. aureus protein (1JIJ) | High binding energy | Good inhibitory effect | [10][11] |
| Compound 2e (a 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazole) | A. niger protein (4ZA5) | High binding energy | 27 mm inhibition zone | [10][11] |
| Compound 6d (azaindole-1,3,4-oxadiazole-1,2,4-triazole conjugate) | S. aureus DNA gyrase | Not specified | 6.25 | [12] |
| Compound 8d (azaindole-1,3,4-oxadiazole-1,2,4-triazole conjugate) | S. aureus DNA gyrase | Not specified | 12.5 | [12] |
The docking studies on antimicrobial and antifungal agents reveal a strong correlation between predicted binding affinity and observed biological activity. For example, compounds 1e and 2e demonstrated high binding energies in their respective docking studies, which translated to significant antibacterial and antifungal efficacy.[10][11]
Enzyme Inhibition
Beyond cancer and microbial targets, 1,2,4-triazole derivatives are effective inhibitors of various other enzymes implicated in a range of diseases.[13]
Table 3: Comparative Docking Data of 1,2,4-Triazole Derivatives as Enzyme Inhibitors
| Compound | Target Enzyme | Docking Score (kcal/mol) | Corresponding IC50 (µM) | Reference |
| Compound 9k (a 1,2,4-triazol-3-ylthio)-N-phenyl acetamide) | Mushroom Tyrosinase | Not specified | 0.0048 | [14] |
| Compound 12d (an azinane triazole-based derivative) | α-glucosidase | Not specified | More active than acarbose | [15] |
| Compound 12n (an azinane triazole-based derivative) | α-glucosidase | Not specified | Most active in series | [15] |
The remarkable potency of compound 9k against mushroom tyrosinase, with an IC50 value in the nanomolar range, highlights the power of the 1,2,4-triazole scaffold in designing highly effective enzyme inhibitors.[14]
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a standardized and self-validating workflow for performing molecular docking studies of 1,2,4-triazole derivatives.
Step 1: Protein Preparation
The initial and most critical step is the preparation of the target protein structure.
-
Acquisition of Protein Structure: Obtain the 3D crystallographic structure of the target protein from a reputable database such as the Protein Data Bank (PDB).
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any ions that are not critical for the protein's structural integrity or catalytic activity.[6]
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues based on a pH of 7.4. This is crucial for accurate electrostatic calculations.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.
Step 2: Ligand Preparation
The 1,2,4-triazole derivatives to be docked must also be carefully prepared.
-
3D Structure Generation: Generate the 3D structures of the triazole derivatives using a chemical drawing software like ChemDraw and save them in a suitable format (e.g., .mol2).[8]
-
Energy Minimization: Minimize the energy of each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[8]
-
Charge Calculation: Calculate partial atomic charges for each ligand. This is essential for accurately modeling electrostatic interactions with the protein.
Step 3: Molecular Docking
With the prepared protein and ligands, the docking simulation can be performed.
-
Grid Box Definition: Define a grid box that encompasses the active site of the protein. The size and location of this box are critical for guiding the docking algorithm.
-
Docking Algorithm: Employ a robust docking algorithm, such as AutoDock, to explore the conformational space of the ligand within the defined grid box.[8] The algorithm will generate multiple binding poses for each ligand.
-
Scoring and Ranking: The docking software will use a scoring function to estimate the binding affinity of each pose and rank them accordingly. The pose with the lowest binding energy is typically considered the most favorable.
Step 4: Analysis and Validation
The final step involves a thorough analysis of the docking results.
-
Visual Inspection: Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.
-
Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.
-
Re-docking of Co-crystallized Ligand: As a validation step, re-dock the original co-crystallized ligand into the active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should be less than 2.0 Å for the docking protocol to be considered reliable.
Visualizing the Workflow and Interactions
Diagrams are essential for conceptualizing complex workflows and molecular interactions.
Caption: A typical workflow for molecular docking studies.
Caption: Key interactions of a 1,2,4-triazole derivative in a protein active site.
Conclusion
This guide has provided a comprehensive overview of comparative docking studies of 1,2,4-triazole derivatives. The presented data and protocols underscore the power of in silico methods in modern drug discovery. By understanding the principles of molecular docking and applying a rigorous, validated workflow, researchers can effectively predict the therapeutic potential of novel 1,2,4-triazole compounds and accelerate the development of new medicines. The versatility of the 1,2,4-triazole scaffold, combined with the precision of computational techniques, promises a continued and fruitful future for this important class of molecules.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Substituted 1,2,4-Triazoles
Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that has garnered significant interest from medicinal chemists.[1] Its unique properties, including its dipole character, capacity for hydrogen bonding, metabolic stability, and rigid planar structure, allow it to act as a versatile pharmacophore capable of interacting with a wide array of biological receptors and enzymes.[1][2] This has led to the development of numerous clinically successful drugs incorporating the 1,2,4-triazole core, such as the antifungal agent fluconazole and the anticancer drug letrozole.[2]
The triazole nucleus provides three positions (N-1, C-3, and C-5) for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and biological activity.[3] Among these, the substituent at the 5-position has been shown to be particularly critical in defining the therapeutic profile of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted 1,2,4-triazoles across several key therapeutic areas, supported by experimental data and protocols to inform future drug design and development efforts.
Figure 2: A typical workflow for the synthesis and evaluation of novel anticancer 1,2,4-triazoles.
Part 3: Anticonvulsant Activity - Modulating Neuronal Excitability
Derivatives of 1,2,4-triazoles have been extensively investigated for their anticonvulsant properties, with many compounds showing potent activity in preclinical models of epilepsy. [4][5]The SAR in this domain often points towards the importance of lipophilic substituents at the C-5 position, which facilitate crossing the blood-brain barrier.
Key SAR Insights for Anticonvulsant Agents
-
Alkoxy and Alkyl Chains: In fused triazolo[4,3-a]quinazoline and triazolo[4,3-a]quinoline systems, the introduction of an alkoxy chain at the 5-position is highly favorable for anticonvulsant activity. [6] * A pentyloxy group was identified as the most potent substituent in one series, with an ED₅₀ of 19.7 mg/kg in the maximal electroshock (MES) test. [6] * Similarly, a hexyloxy group on a related scaffold was found to be the most potent, with a high protective index, suggesting a good separation between efficacy and neurotoxicity. [6]This indicates an optimal lipophilicity and chain length are required for potent CNS activity.
-
Aromatic Groups: While lipophilic alkyl chains are effective, aryl groups at the C-5 position also contribute to anticonvulsant activity. The specific substitution pattern on the aryl ring is critical. For instance, in a series of 5-phenyl-t[2][7][8]riazolo[1,5-a]pyrimidines, the phenyl group itself was a key component for activity. [5]
-
Avoidance of Certain Groups: The inclusion of alkyl amino groups has been shown to result in low activity and high toxicity, suggesting these should be avoided in the design of new anticonvulsants. [6]
Comparative Data: Anticonvulsant Activity (MES Test)
The table below presents data from the maximal electroshock (MES) test in mice for a series of 5-substituted triazolo-quinazolines/quinolines. The ED₅₀ represents the dose required to protect 50% of animals from seizures, while the Protective Index (PI) is a measure of the therapeutic window (TD₅₀/ED₅₀).
| Compound ID | Core Structure | 5-Substituent | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Ref-Drug | Phenytoin | - | ~9.5 | ~7.1 | [6] |
| Ref-Drug | Carbamazepine | - | ~8.8 | ~9.9 | [9] |
| 3a | Triazoloquinazoline | Pentyloxy | 19.7 | 6.2 | [6] |
| 3b | Triazoloquinoline | Hexyloxy | 6.5 | 35.1 | [6] |
| 3c | Triazoloquinoxaline | Hexyl | 27.4 | 25.0 | [9] |
The data highlights that long, lipophilic chains at the 5-position (hexyloxy, hexyl) can produce compounds with potency comparable to or exceeding standard drugs, and with significantly better safety profiles (higher PI values). [6][9]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Test compounds (5-substituted 1,2,4-triazoles) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Male ICR mice (20-25 g).
-
Corneal electrodes.
-
An electroshock apparatus delivering a constant current (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Electrode solution (0.9% saline).
Procedure:
-
Animal Dosing: a. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to groups of mice (n=6-8 per group) at various doses. b. A vehicle control group receives the formulation vehicle only. A positive control group receives a standard drug like Phenytoin. c. Allow for a predetermined period for drug absorption (e.g., 30-60 minutes post-i.p. administration).
-
Induction of Seizure: a. Apply a drop of saline solution to the corneal electrodes and to the eyes of the mouse to ensure good electrical contact. b. Place the corneal electrodes on the corneas of the mouse. c. Deliver the electrical stimulus (e.g., 50 mA for 0.2 s).
-
Observation: a. Immediately observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs to a full 180° angle with the plane of the body. b. Protection is defined as the complete absence of the tonic hindlimb extension phase.
-
Data Analysis: a. Record the number of animals protected at each dose level. b. Calculate the ED₅₀ (the dose protecting 50% of the animals) using probit analysis. c. A separate experiment (e.g., the rotarod test) is conducted to determine the TD₅₀ (median toxic dose causing neurotoxicity), which is then used to calculate the Protective Index (PI = TD₅₀/ED₅₀).
Conclusion and Future Directions
The substituent at the 5-position of the 1,2,4-triazole ring is a paramount determinant of biological activity. This comparative guide illustrates that strategic modifications at this site can steer the pharmacological profile of the resulting compound towards potent and selective antimicrobial, anticancer, or anticonvulsant agents.
-
For antimicrobial agents, 5-aryl substituents with specific electronic properties are key.
-
For anticancer compounds targeting tubulin, a 5-(3,4,5-trimethoxyphenyl) group is a highly effective pharmacophore. [10]* For anticonvulsant activity, lipophilic alkoxy or alkyl chains of optimal length at the C-5 position are crucial for CNS penetration and efficacy. [6] Future research should focus on integrating these established SAR principles with modern drug design strategies, such as structure-based design and computational modeling, to develop next-generation 5-substituted 1,2,4-triazoles with enhanced potency, selectivity, and improved safety profiles.
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Jensen, A. A., Erichsen, M. N., & Nielsen, C. K. (2017). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. European Journal of Medicinal Chemistry, 126, 1036-1055. [Link]
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Mustafa, Y. F. (2023). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Hacettepe University Journal of the Faculty of Pharmacy, 43(3), 221-238. [Link]
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Asif, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Chemistry, 2022, 1-20. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 5-(methoxymethyl)-1H-1,2,4-triazole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in 1,2,4-Triazole-Based Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, anticancer, and antiviral properties[1]. The unique physicochemical characteristics of the triazole ring, such as its hydrogen bonding capacity and metabolic stability, enable high-affinity interactions with various biological targets[1]. However, this inherent reactivity also presents a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to unforeseen side effects and compromise the therapeutic index of a drug candidate.
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel investigational compound, 5-(methoxymethyl)-1H-1,2,4-triazole. We will objectively compare its potential for off-target interactions with structurally similar analogs and outline a robust, multi-faceted experimental approach to de-risk this compound in early-stage drug development. The methodologies described herein are designed to provide a thorough and reliable assessment of selectivity, ensuring a higher probability of success as the molecule progresses through the development pipeline.
Comparative Analysis: Structurally Related 1,2,4-Triazole Analogs
To establish a meaningful comparison, a panel of structurally related, commercially available 1,2,4-triazole derivatives has been selected. These analogs possess subtle modifications to the core structure of this compound, allowing for a preliminary structure-activity relationship (SAR) assessment of off-target effects.
| Compound ID | Structure | Key Structural Difference from Lead | Rationale for Inclusion |
| LEAD-001 | This compound | - | The primary compound of interest. |
| COMP-002 | 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride[2] | Addition of a methyl group at the 3-position. | To assess the impact of substitution on the triazole ring on target selectivity. |
| COMP-003 | This compound-3-carboxylic acid[3] | Carboxylic acid group at the 3-position. | To evaluate the effect of introducing a charged group on off-target binding. |
| COMP-004 | 1-aryl-5-(3′,4′,5′-trimethoxyphenyl)-1,2,4-triazole derivatives[4] | Aryl substitution at the 1-position and a substituted phenyl at the 5-position. | To compare with a more complex, decorated triazole scaffold known for specific biological activity (e.g., antitumor). |
| COMP-005 | 5-aryl-1H-1,2,4-triazole derivatives[5] | Aryl group at the 5-position instead of the methoxymethyl group. | To understand the contribution of the methoxymethyl moiety to the cross-reactivity profile. |
Experimental Workflow for Comprehensive Cross-Reactivity Profiling
A tiered approach to in vitro safety pharmacology is recommended to systematically evaluate the cross-reactivity of this compound and its analogs. This workflow is designed to provide a comprehensive overview of potential off-target liabilities early in the drug discovery process.
Detailed Experimental Protocols
Tier 1: Broad Panel Screening
The initial step involves screening the lead compound and its analogs against a broad panel of targets known to be associated with adverse drug reactions. This provides a wide-angle view of potential off-target liabilities.
1. In Vitro Safety Pharmacology Panel:
-
Objective: To identify potential interactions with a diverse set of clinically relevant targets.
-
Methodology: Utilize a commercially available safety panel, such as the Eurofins SafetyScreen44™ or WuXi AppTec Mini Safety 44 Panel[6]. These panels typically include a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
-
Protocol:
-
Prepare stock solutions of the test compounds (LEAD-001 and COMP-002 to COMP-005) in a suitable solvent (e.g., DMSO).
-
Submit the compounds to a contract research organization (CRO) offering the selected safety panel service[7][8][9][10]. The CRO will perform radioligand binding assays for a panel of targets at a fixed concentration (typically 1-10 µM).
-
Data is typically reported as percent inhibition of radioligand binding. A threshold of >50% inhibition is generally considered a "hit" and warrants further investigation.
-
2. Kinome-Wide Profiling:
-
Objective: To assess the selectivity of the compounds against a broad range of protein kinases.
-
Methodology: Employ a kinase profiling service that screens against a large panel of kinases (e.g., >400 kinases).
-
Protocol:
-
Provide the test compounds to a specialized CRO.
-
The CRO will perform competitive binding assays or enzymatic assays to determine the percent inhibition at a fixed concentration (e.g., 10 µM).
-
Results are often presented as a "kinetree" diagram, visually representing the selectivity of the compound across the human kinome. Hits are identified based on a pre-defined inhibition threshold.
-
Tier 2: Focused Secondary Assays
Compounds that show significant activity in the broad panel screens are further evaluated in concentration-response format to determine their potency at the identified off-targets.
1. Cytochrome P450 (CYP) Inhibition Panel:
-
Objective: To evaluate the potential for drug-drug interactions by assessing the inhibition of major CYP isoforms.
-
Methodology: Perform in vitro CYP inhibition assays using human liver microsomes.
-
Protocol:
-
Prepare a series of dilutions for each test compound.
-
Incubate the compounds with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
After a defined incubation period, quench the reaction and analyze the formation of the metabolite of the probe substrate by LC-MS/MS.
-
Calculate the IC50 value for each compound against each CYP isoform.
-
2. hERG Channel Assay:
-
Objective: To assess the risk of drug-induced QT prolongation and potential cardiotoxicity.
-
Methodology: Utilize either automated patch clamp electrophysiology or a thallium flux-based assay.
-
Protocol (Automated Patch Clamp):
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Apply a voltage protocol to elicit hERG tail currents[11].
-
Perfuse the cells with increasing concentrations of the test compound and measure the inhibition of the hERG current[12][13].
-
Determine the IC50 value for each compound.
-
3. Radioligand Receptor Binding Assays:
-
Objective: To confirm and quantify the binding affinity of the compounds to the off-targets identified in the Tier 1 screens.
-
Methodology: Perform competitive radioligand binding assays for the specific off-targets.
-
Protocol:
-
Prepare cell membranes or recombinant proteins expressing the target receptor.
-
Incubate the receptor preparation with a fixed concentration of a specific radioligand and varying concentrations of the test compound[14][15].
-
Separate bound from free radioligand by filtration and quantify the bound radioactivity[16][17].
-
Calculate the Ki (inhibitory constant) for each compound from the IC50 value.
-
Tier 3: Mechanistic & Cellular Assays
For confirmed off-target interactions with significant potency, further investigation into the functional consequences in a cellular context is necessary.
1. Cell-Based Functional Assays:
-
Objective: To determine if the binding to an off-target translates into a functional effect (agonist, antagonist, or allosteric modulator).
-
Methodology: The specific assay will depend on the off-target identified (e.g., cAMP assay for GPCRs, calcium flux assay for ion channels).
-
Protocol (Example: GPCR Antagonist Assay):
-
Use a cell line overexpressing the target GPCR.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known agonist for the receptor.
-
Measure the downstream signaling event (e.g., cAMP production, intracellular calcium).
-
Determine the IC50 of the test compound for the inhibition of the agonist response.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, comparative tables.
Table 1: Summary of In Vitro Cross-Reactivity Data
| Compound ID | Kinase Selectivity Score (S-score at 1 µM) | CYP Inhibition IC50 (µM) | hERG IC50 (µM) | Key Off-Target Receptor Ki (µM) [Receptor Name] |
| 1A2 / 2C9 / 2D6 / 3A4 | ||||
| LEAD-001 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| COMP-002 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| COMP-003 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| COMP-004 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| COMP-005 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
A "clean" cross-reactivity profile is characterized by high IC50 or Ki values (>10 µM) for all off-targets. A therapeutic window can be estimated by comparing the on-target potency with the off-target potencies. A larger window indicates a more selective and potentially safer compound.
Conclusion: A Data-Driven Approach to Mitigating Risk
The 1,2,4-triazole scaffold offers immense therapeutic potential, but its inherent reactivity necessitates a thorough evaluation of its cross-reactivity profile. The systematic, tiered approach outlined in this guide provides a robust framework for identifying and characterizing the off-target interactions of this compound and its analogs. By generating comprehensive and comparative data, researchers can make informed, data-driven decisions to select and optimize lead candidates with the highest probability of clinical success. This proactive approach to de-risking is paramount for the efficient and successful development of novel, safe, and effective medicines. The potential for off-target endocrinologic adverse effects and cross-resistance with agricultural fungicides further underscores the importance of these studies for the triazole class of molecules[18][19][20][21][22].
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Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
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Drug Target Review. (n.d.). DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. Retrieved from [Link]
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ICE Bioscience. (n.d.). Safety Pharmacology Profiling. Retrieved from [Link]
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Jakl, M., Zeljkovic, S. C., Kovac, I., Bělonožníková, K., & Jaklová Dytrtová, J. (2021). Side effects of triazoles on treated crops. Chemosphere, 277, 130242. [Link]
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Kyriakidis, I., Tragiannidis, A., & Groll, A. H. (2022). Reducing the off-target endocrinologic adverse effects of azole antifungals - can it be done?. International journal of antimicrobial agents, 59(6), 106587. [Link]
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Kyriakidis, I., Tragiannidis, A., & Groll, A. H. (2022). Reducing the off-target endocrinologic adverse effects of azole antifungals - can it be done?. ResearchGate. [Link]
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Slideshare. (n.d.). hERG Assay. Retrieved from [Link]
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Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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Li, Y., & Zhang, X. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in molecular biology (Clifton, N.J.), 2309, 131–139. [Link]
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Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
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Jakl, M., Zeljkovic, S. C., Kovac, I., Bělonožníková, K., & Jaklová Dytrtová, J. (2021). Side effects of triazoles on treated crops. ResearchGate. [Link]
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Onet, C., & Onet, A. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. Molecules (Basel, Switzerland), 26(18), 5653. [Link]
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Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Baraldi, S., Tabrizi, M. A., ... & Hamel, E. (2014). Synthesis and antitumor activity of 1,5-disubstituted 1,2,4-triazoles as cis-restricted combretastatin analogues. Journal of medicinal chemistry, 57(11), 4559–4573. [Link]
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An In Vivo Comparative Analysis of 5-(methoxymethyl)-1H-1,2,4-triazole and Itraconazole: A Guide for Researchers
A candid assessment of the existing in vivo data for two triazole antifungal agents, providing a benchmark for future research and development in the field.
Introduction
Triazole antifungals represent a cornerstone in the management of invasive fungal infections. Their mechanism of action, primarily the inhibition of lanosterol 14α-demethylase (CYP51), is a well-established target in the fungal ergosterol biosynthesis pathway. Itraconazole, a second-generation triazole, has been a clinical mainstay for decades, with a broad spectrum of activity and a well-documented, albeit complex, in vivo profile. In the continual search for improved antifungal agents with optimized efficacy, safety, and pharmacokinetic properties, novel triazole derivatives are perpetually being synthesized and evaluated.
This guide focuses on a comparative analysis of the established clinical antifungal, itraconazole, and a structurally simpler novel compound, 5-(methoxymethyl)-1H-1,2,4-triazole. It is critical to state at the outset that while extensive in vivo data for itraconazole is publicly available, a thorough literature search did not yield any published in vivo studies for this compound. This significant data gap necessitates a different comparative approach.
Therefore, this guide will provide a comprehensive overview of the in vivo performance of itraconazole in established animal models, serving as a critical benchmark. For this compound, we will discuss the importance of its structural motifs based on the broader understanding of triazole antifungals and outline the necessary future in vivo studies required to ascertain its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals to both understand the established in vivo characteristics of a key antifungal and to highlight the crucial experimental journey that a new chemical entity in this class must undertake.
The Established Benchmark: In Vivo Profile of Itraconazole
Itraconazole is a lipophilic triazole with a broad spectrum of antifungal activity. Its in vivo efficacy has been demonstrated in numerous studies, particularly in murine models of systemic and localized fungal infections.
In Vivo Antifungal Efficacy
The efficacy of itraconazole is often evaluated in immunocompromised murine models of disseminated candidiasis, a common and life-threatening invasive fungal infection. Key parameters measured include survival rates and fungal burden in target organs, such as the kidneys.
Table 1: In Vivo Efficacy of Itraconazole in a Murine Model of Invasive Candidiasis
| Fungal Strain (Candida spp.) | Itraconazole MIC (mg/L) | Dosage (mg/kg/day) | Administration Route | Outcome | Reference |
| C. albicans (various strains) | ≤0.016–2.0 | 2.5 - 10 | Intravenous | Significantly prolonged survival | [1][2] |
| C. albicans (various strains) | ≤0.016–2.0 | 2.5 - 10 | Oral | Significantly prolonged survival | [1][2] |
| C. albicans (resistant strain) | 8 | up to 40 | Intravenous/Oral | Refractory to therapy | [1][2] |
| C. albicans (vaginal infection) | Not specified | Not specified | Gastrolavage | Effective in reducing fungal burden | [3] |
The data clearly indicates that the in vivo efficacy of itraconazole is closely correlated with the in vitro minimum inhibitory concentration (MIC) of the infecting Candida strain.[1][2] For susceptible strains, both intravenous and oral formulations of itraconazole can significantly improve survival outcomes in a dose-dependent manner. However, strains with high MIC values are often resistant to in vivo treatment, even at high doses.[1][2]
Pharmacokinetic Profile
The oral bioavailability of itraconazole can be variable and is influenced by factors such as formulation and food intake. Studies in mice provide valuable insights into its absorption, distribution, metabolism, and excretion.
Table 2: Pharmacokinetic Parameters of Itraconazole in Mice
| Formulation | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Elimination Half-life (h) | Reference |
| Dry Powder for Inhalation | Endotracheal | 0.5 | 1 | - | 182 (plasma) | 6.5 | [4] |
| Liposomal | Intravenous | 10 | - | - | 155.47 (plasma) | - | |
| Oral Solution | Oral | 10 | 1.43 | 0.70 | 7.94 (plasma) | 15.6 |
Note: Pharmacokinetic parameters can vary significantly based on the specific strain of mice, the formulation, and the analytical methods used.
The lipophilic nature of itraconazole contributes to its extensive tissue distribution. However, its low aqueous solubility can lead to erratic absorption with capsule formulations.[1] Formulations designed to enhance solubility, such as cyclodextrin-based solutions and solid dispersions, have been developed to improve its pharmacokinetic profile.[1][4]
This compound: A Candidate for In Vivo Investigation
As of the writing of this guide, there are no publicly available in vivo studies on this compound. This compound is a simple derivative of the 1,2,4-triazole core, with a methoxymethyl group at the 5-position. The antifungal activity of many 1,2,4-triazole derivatives is well-documented, and the core heterocycle is a known pharmacophore for CYP51 inhibition.
Structural Considerations and Potential
The simplicity of this compound offers both potential advantages and challenges. A lower molecular weight could contribute to more favorable pharmacokinetic properties compared to the larger, more complex structure of itraconazole. However, the extensive side chain of itraconazole is crucial for its potent and broad-spectrum activity, and it is uncertain whether the simple methoxymethyl substituent can confer comparable antifungal efficacy.
The Path Forward: Essential In Vivo Experiments
To evaluate the potential of this compound as a viable antifungal candidate, a systematic in vivo evaluation is imperative. The following experimental workflow outlines the critical studies required.
Caption: A typical workflow for the preclinical in vivo evaluation of a novel antifungal compound.
Experimental Protocols:
1. Acute Toxicity Study:
-
Objective: To determine the maximum tolerated dose (MTD) and identify any immediate adverse effects.
-
Methodology:
-
Administer single escalating doses of this compound to groups of mice (e.g., intraperitoneally or orally).
-
Observe the animals for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Perform gross necropsy and histopathological examination of major organs.
-
2. Pharmacokinetic Study:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Methodology:
-
Administer a single dose of this compound to mice via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters, including half-life, clearance, volume of distribution, and oral bioavailability.
-
3. In Vivo Efficacy Study (Murine Candidiasis Model):
-
Objective: To assess the antifungal efficacy of the compound in a relevant disease model.
-
Methodology:
-
Induce systemic Candida albicans infection in immunocompromised mice.
-
Administer this compound at various doses, informed by the pharmacokinetic data.
-
Include a vehicle control group and a positive control group (e.g., treated with itraconazole).
-
Monitor survival rates over a set period (e.g., 21 days).
-
At the end of the study, or upon euthanasia, harvest kidneys to determine the fungal burden (colony-forming units per gram of tissue).
-
Comparative Summary and Future Directions
The following table summarizes the current state of knowledge for the two compounds, starkly highlighting the data gap for this compound.
Table 3: Comparative Overview
| Feature | Itraconazole | This compound |
| In Vivo Efficacy Data | Extensive data available in various animal models, demonstrating efficacy against a broad range of fungi.[1][2][3] | No published data available. |
| Pharmacokinetic Profile | Well-characterized, though complex, with known issues of variable oral absorption.[4] | No published data available. |
| Clinical Use | Widely used in clinical practice for decades. | Not applicable. |
| Future Research | Focus on formulation improvements and overcoming resistance. | Foundational in vivo studies are required to establish proof-of-concept. |
References
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Pharmacokinetic Evaluation in Mice of Amorphous Itraconazole-Based Dry Powder Formulations for Inhalation With High Bioavailability and Extended Lung Retention. Journal of Pharmaceutical Sciences. [Link]
-
Correlation of in vitro activity and in vivo efficacy of itraconazole intravenous and oral solubilized formulations by testing Candida strains with various itraconazole susceptibilities in a murine invasive infection. Journal of Antimicrobial Chemotherapy. [Link]
-
Pharmacokinetics and biodistribution of itraconazole in rats and mice following intravenous administration in a novel liposome formulation. ResearchGate. [Link]
-
Correlation of in vitro activity and in vivo efficacy of itraconazole intravenous and oral solubilized formulations by testing Candida strains with various itraconazole susceptibilities in a murine invasive infection. PubMed. [Link]
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The effect of itraconazole on the vaginal candidiasis under different immunity conditions in mice. PubMed. [Link]
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Safety Operating Guide
Navigating the Disposal of 5-(methoxymethyl)-1H-1,2,4-triazole: A Guide for Laboratory Professionals
Hazard Assessment and Characterization
Understanding the potential hazards of 5-(methoxymethyl)-1H-1,2,4-triazole is the foundational step in its safe management. Based on data from its parent compound, 1,2,4-triazole, and related structures, we can infer a hazard profile that necessitates careful handling.
Inferred Hazard Profile of this compound:
| Hazard Classification | Description | Supporting Evidence and Rationale |
| Acute Oral Toxicity | Harmful if swallowed. | The parent compound, 1,2,4-triazole, is classified as harmful if swallowed. |
| Serious Eye Irritation | May cause serious eye irritation. | 1,2,4-triazole is known to be an eye irritant. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] | 1,2,4-triazole is classified as a reproductive toxin.[1] |
| Environmental Hazard | Potentially persistent in the environment. | Triazole derivatives are known for their stability and potential for environmental persistence. |
Causality Behind Hazard Profile: The triazole ring system is a stable aromatic structure, but the nitrogen atoms can interact with biological systems, leading to toxicity. The methoxymethyl group is a relatively stable ether linkage, but its presence may influence the compound's metabolic pathways and toxicological profile.
Personal Protective Equipment (PPE) and Safe Handling
Adherence to proper PPE protocols is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risk:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and aerosols.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A laboratory coat or chemical-resistant apron is required to protect against skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used in a well-ventilated area or a fume hood.
Safe Handling Practices:
-
Always handle the compound in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[3]
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to contain the material and prevent exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry earth) to prevent the generation of dust.
-
For liquid spills (if dissolved in a solvent): Cover with an appropriate absorbent material.
-
-
Collect the Waste: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent, gloves, and wipes, must be placed in the hazardous waste container.
-
Report the Incident: Follow your institution's protocols for reporting chemical spills.
Disposal Workflow
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as hazardous waste and must not be disposed of in regular trash or down the drain.
Sources
Navigating the Safe Handling of 5-(methoxymethyl)-1H-1,2,4-triazole: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed protocol on the essential personal protective equipment (PPE), handling procedures, and disposal of 5-(methoxymethyl)-1H-1,2,4-triazole, ensuring laboratory safety and operational integrity.
The novel heterocyclic compound, this compound, is a molecule of increasing interest within the realms of pharmaceutical research and development. As with any research chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to protecting laboratory personnel and the integrity of experimental outcomes. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes authoritative data from closely related 1,2,4-triazole derivatives to establish a comprehensive framework for its safe handling.
Hazard Assessment: Understanding the Risks of 1,2,4-Triazole Derivatives
Derivatives of 1,2,4-triazole are known to exhibit a range of biological activities, and with this activity comes the potential for physiological interaction.[1][2] Based on data from analogous compounds, researchers should assume that this compound may present the following hazards:
-
Skin and Eye Irritation: Direct contact can lead to irritation.[3][4]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust particles may cause adverse health effects.[5]
-
Reproductive Toxicity: Some 1,2,4-triazole compounds are suspected of damaging fertility or the unborn child.[4][6]
Given these potential risks, a multi-layered approach to personal protection is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields | Essential for preventing splashes or airborne particles from contacting the eyes. Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.[3] |
| Hand Protection | Nitrile rubber gloves | Offers good chemical resistance to a range of heterocyclic compounds. Gloves should be inspected for any signs of degradation or perforation before each use. A breakthrough time of >480 minutes is recommended for prolonged handling.[7] Always practice proper glove removal techniques to avoid skin contamination.[5] |
| Body Protection | A properly fitting laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation, to prevent inhalation of fine particles.[8] |
Experimental Workflow for PPE Selection and Use:
Caption: Step-by-step spill response plan.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This compound should be treated as hazardous chemical waste. [7]* Containment: Collect all waste, including excess compound and contaminated consumables (e.g., gloves, absorbent materials), in a designated, properly labeled, and sealed container.
-
Disposal Route: Arrange for disposal through a licensed chemical waste management company. Do not dispose of this chemical down the drain or in general waste. [5] By adhering to these rigorous safety protocols, researchers can confidently work with this compound, fostering a secure laboratory environment that enables the advancement of scientific discovery.
References
- Apollo Scientific. Carbonyl-di-(1,2,4-triazole)
- ChemicalBook. (2024, November 12). 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity.
- Cole-Parmer. (2014). Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%.
- Cole-Parmer.
- Carl ROTH. (2024, March 3).
- CDH Fine Chemical.
- Benchchem. Personal protective equipment for handling 1H-1,2,4-triazol-4-amine.
- Columbus Chemical Industries, Inc.
- European Medicines Agency. (2015, October 27).
- Fisher Scientific. (2014, July 15).
- International Chemical Safety Cards. (2021). ICSC 0682 - 1,2,4-TRIAZOLE.
- Martyshuk, T., et al. (2024, May 13). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs.
- PMC. (2019). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.
- Santa Cruz Biotechnology.
- Sigma-Aldrich. 5-(4-Methoxyphenyl)
- Triazole Supplier Blog. (2025, November 19). What are the safety precautions when using Triazole?
- BLDpharm. 1989659-63-3|this compound-3-carboxylic acid.
- Honeywell. Chemical Resistance Guide.
Sources
- 1. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. columbuschemical.com [columbuschemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 7. carlroth.com [carlroth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
